Acebilustat
Description
This compound is an orally bioavailable, small molecule inhibitor of the enzyme leukotriene A4 hydrolase (LTA4H), with potential anti-inflammatory activity. Upon oral administration, this compound targets and inhibits the activity of LTA4H, thereby inhibiting the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). This may reduce inflammation in various inflammatory disorders including cystic fibrosis and serious pulmonary inflammatory diseases. LTA4H catalyzes a major and rate-limiting step in LTB4 production, and LTB4 plays an important role in pulmonary and systemic inflammation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a leukotriene A4 hydrolase inhibito
Properties
IUPAC Name |
4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJIEKMNDGSCS-DQEYMECFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943764-99-6 | |
| Record name | Acebilustat [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943764996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acebilustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACEBILUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64RI4D29U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acebilustat's Mechanism of Action in Cystic Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystic fibrosis (CF) is characterized by chronic and excessive neutrophilic inflammation in the airways, leading to progressive lung damage. A key mediator of this inflammation is leukotriene B4 (LTB4), a potent chemoattractant for neutrophils. Acebilustat (formerly CTX-4430) is an investigational oral, small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the final step in LTB4 biosynthesis. By selectively targeting LTA4H, this compound reduces the production of LTB4, thereby dampening the neutrophil-driven inflammatory cascade in the lungs of individuals with CF. This guide provides an in-depth overview of the mechanism of action of this compound, supported by data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the relevant biological pathways.
The Role of Neutrophilic Inflammation and LTB4 in Cystic Fibrosis
The genetic defect in the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to impaired ion transport, dehydration of the airway surface liquid, and the accumulation of thick, sticky mucus.[1] This environment fosters chronic bacterial infections and a persistent, exaggerated inflammatory response dominated by neutrophils.[2]
Neutrophils, while essential for host defense, contribute significantly to lung pathology in CF through the release of a variety of damaging substances, including:
-
Proteases: Neutrophil elastase, a key protease, degrades elastin and other structural components of the lung, leading to bronchiectasis. It can also cleave and degrade functional CFTR protein, further exacerbating the underlying defect.[3]
-
Reactive Oxygen Species (ROS): The production of ROS contributes to oxidative stress and tissue damage.
-
Neutrophil Extracellular Traps (NETs): While intended to trap pathogens, excessive NET formation can increase mucus viscosity and contribute to airway obstruction.
Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a central role in orchestrating this neutrophilic influx and activation.[4] LTB4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway, with the final, rate-limiting step catalyzed by LTA4H.[5] In the CF lung, elevated levels of LTB4 create a potent chemotactic gradient that recruits and activates neutrophils, perpetuating a vicious cycle of inflammation and tissue destruction.[6]
This compound's Molecular Mechanism of Action
This compound is a direct and selective inhibitor of the enzyme leukotriene A4 hydrolase (LTA4H).[2] By binding to LTA4H, this compound prevents the conversion of leukotriene A4 (LTA4) to LTB4.[5] This targeted inhibition leads to a significant reduction in the levels of LTB4, a key driver of neutrophil chemotaxis and activation in the CF airways.[4] The reduction in LTB4 is expected to decrease the recruitment of neutrophils to the lungs, thereby mitigating the downstream inflammatory damage.[6]
Caption: LTB4 signaling in neutrophils drives inflammation.
Clinical Evidence for this compound in Cystic Fibrosis
The clinical development of this compound in CF has focused on its potential to reduce inflammation and its downstream consequences.
Phase 1 Clinical Trial (NCT01944735)
A Phase 1, randomized, double-blind, placebo-controlled, dose-escalation study evaluated the safety and biomarker effects of this compound in adults with CF. [7] Key Findings:
| Biomarker | Dose | Change from Baseline/Placebo |
| Sputum Neutrophil Count | 100 mg | 65% reduction from baseline [7][8] |
| Sputum Neutrophil Elastase | Combined | 58% reduction versus placebo [7][8] |
| Serum C-Reactive Protein | Both | Favorable trends towards reduction [7][8] |
| Sputum Neutrophil DNA | Both | Favorable trends towards reduction [7][8] |
These results provided initial proof-of-concept that this compound could modulate key inflammatory markers in the airways of individuals with CF.
Phase 2 Clinical Trial (EMPIRE-CF, NCT02443688)
The EMPIRE-CF study was a larger, longer-term Phase 2 trial designed to assess the efficacy and safety of this compound in adults with CF. [4] Study Design:
-
Population: 199 adult CF patients [4]* Treatment Arms: this compound 50 mg, this compound 100 mg, or placebo once daily for 48 weeks [4]* Primary Endpoints: Change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1) and safety
-
Secondary Endpoints: Rate of pulmonary exacerbations
Key Findings:
While this compound did not demonstrate a statistically significant improvement in the primary endpoint of ppFEV1, there was a trend towards a reduction in pulmonary exacerbations, particularly in patients with milder lung disease (ppFEV1 > 75%).
| Outcome | This compound Effect |
| Change in ppFEV1 | No statistically significant difference compared to placebo |
| Pulmonary Exacerbations | A trend towards reduction in pre-specified populations with ppFEV1 > 75% (35% rate reduction) |
Experimental Protocols
Sputum Induction and Processing
In clinical trials involving CF, sputum is a critical biological sample for assessing airway inflammation. For patients unable to spontaneously expectorate, sputum induction is often employed.
-
Induction: Inhalation of nebulized hypertonic saline (e.g., 3% or 7%) is used to induce sputum production. [6]* Processing:
-
Sputum samples are often treated with a reducing agent like dithiothreitol (DTT) to break down disulfide bonds in the mucus and allow for homogenization.
-
The homogenized sample is then centrifuged to separate the cellular components from the supernatant (sol phase).
-
The cell pellet can be used for cell counting (e.g., total cells, differential counts for neutrophils) and other cellular assays.
-
The supernatant can be stored for the measurement of soluble biomarkers like neutrophil elastase and LTB4.
-
dot
Caption: Workflow for sputum sample processing.
Neutrophil Elastase Activity Assay
Neutrophil elastase (NE) activity is a key biomarker of neutrophilic inflammation in the CF lung.
-
Principle: A common method involves a fluorometric or colorimetric assay where a synthetic substrate specific for NE is cleaved, releasing a detectable molecule.
-
Procedure (General):
-
Sputum supernatant is incubated with the NE-specific substrate.
-
The fluorescence or absorbance is measured over time using a plate reader.
-
The rate of substrate cleavage is proportional to the NE activity in the sample.
-
A standard curve using known concentrations of purified NE is used to quantify the activity in the samples.
-
Leukotriene B4 Measurement
LTB4 levels in biological fluids like sputum supernatant and blood can be quantified using sensitive immunoassays.
-
Method: Enzyme-linked immunosorbent assay (ELISA) is a common method.
-
Procedure (General):
-
A microplate is coated with an antibody specific for LTB4.
-
The sample (sputum supernatant or plasma) is added to the wells, and LTB4 binds to the antibody.
-
A second, enzyme-linked antibody that also binds to LTB4 is added.
-
A substrate for the enzyme is added, and the resulting color change is measured. The intensity of the color is proportional to the amount of LTB4 in the sample.
-
Conclusion and Future Directions
This compound represents a targeted approach to anti-inflammatory therapy in cystic fibrosis by specifically inhibiting the production of LTB4, a key mediator of the neutrophil-dominated inflammation that drives lung disease progression. While the Phase 2 EMPIRE-CF trial did not meet its primary endpoint of improving lung function, the observed trend in reducing pulmonary exacerbations in a subset of patients suggests a potential disease-modifying effect that warrants further investigation. The development of this compound highlights the complexity of targeting inflammation in CF and underscores the need for well-defined patient populations and sensitive endpoints in future clinical trials of anti-inflammatory agents. Further research may focus on identifying the patient subgroups most likely to benefit from LTB4 inhibition and on combination therapies that address both the underlying CFTR defect and the downstream inflammatory consequences.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase I Studies of this compound: Biomarker Response and Safety in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. EMPIRE-CF STUDY: A PHASE 2 CLINICAL TRIAL OF LEUKOTRIENE A4 HYDROLASE INHIBITOR this compound IN ADULT SUBJECTS WITH CYSTIC FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMPIRE-CF: A phase II randomized placebo-controlled trial of once-daily, oral this compound in adult patients with cystic fibrosis - Study design and patient demographics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Empire-CF study: A phase 2 clinical trial of leukotriene A4 hydrolase inhibitor this compound in adult subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Aebilustat: A Targeted Approach to Reducing Leukotriene B4 Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Aebilustat (formerly CTX-4430) is a potent and selective oral inhibitor of leukotriene A4 hydrolase (LTA4H), the terminal enzyme responsible for the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, aebilustat offers a precise mechanism to decrease LTB4 levels, which are implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of aebilustat's mechanism of action, its role in reducing LTB4 synthesis, and the experimental methodologies used to characterize its activity. Quantitative data from preclinical and clinical studies are presented, alongside detailed signaling and experimental workflow diagrams, to offer a thorough resource for researchers and drug development professionals.
Introduction to Leukotriene B4 and the Rationale for LTA4H Inhibition
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammation.[1] Leukotriene B4 (LTB4) is a particularly powerful chemoattractant for neutrophils and other immune cells, promoting their recruitment to sites of inflammation and amplifying the inflammatory cascade.[2][3] Elevated levels of LTB4 have been associated with the pathogenesis of numerous inflammatory conditions, including cystic fibrosis, asthma, and chronic obstructive pulmonary disease (COPD).[2][3]
The synthesis of LTB4 is a multi-step process initiated by the liberation of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LO), in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to the unstable intermediate leukotriene A4 (LTA4). The final and rate-limiting step in LTB4 production is the enzymatic conversion of LTA4 to LTB4 by leukotriene A4 hydrolase (LTA4H).[1][4]
Targeting LTA4H presents a highly specific approach to inhibiting LTB4 synthesis. Unlike broader anti-inflammatory agents, selective LTA4H inhibitors like aebilustat are designed to precisely block the final step in LTB4 production, thereby reducing its pro-inflammatory effects with potentially fewer off-target effects.[5]
Aebilustat: Mechanism of Action
Aebilustat is a small molecule inhibitor that specifically targets the enzymatic activity of leukotriene A4 hydrolase (LTA4H).[6][7] By binding to LTA4H, aebilustat prevents the conversion of leukotriene A4 (LTA4) into leukotriene B4 (LTB4), thus directly reducing the production of this potent pro-inflammatory mediator.[2][3]
Signaling Pathway of LTB4 Synthesis and Aebilustat's Point of Intervention
The synthesis of LTB4 from arachidonic acid involves a cascade of enzymatic reactions. The diagram below illustrates this pathway and highlights the specific point of intervention for aebilustat.
Quantitative Data on Aebilustat's Inhibition of LTB4 Synthesis
The efficacy of aebilustat in reducing LTB4 synthesis has been evaluated in both preclinical and clinical studies.
Preclinical In Vitro Data
While specific IC50 values for aebilustat from publicly available preclinical studies are not extensively detailed, a potent LTA4H inhibitor, LYS006, which is in a similar class, has a reported human whole blood IC90 of approximately 57 ng/mL.[8] Another exemplified compound from a patent by Novartis inhibited human LTA4H with an IC50 of 2.3 nM in a fluorescence-based assay and suppressed LTB4 biosynthesis in human whole blood with an IC50 of 39 nM.[9] These values for similar LTA4H inhibitors highlight the potential potency of this class of drugs.
Clinical Data: Phase I Study in Cystic Fibrosis Patients
A Phase I clinical trial in patients with cystic fibrosis (CF) demonstrated the in vivo efficacy of aebilustat in reducing markers of inflammation, including LTB4.[7][10]
| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percent Change from Baseline |
| Sputum Neutrophils | 100 mg Aebilustat (n=5) | - | - | -65% |
| Placebo (n=4) | - | - | +56% | |
| Sputum Elastase | Aebilustat (50mg & 100mg, n=11) | - | - | -58% vs. Placebo |
| Serum C-Reactive Protein | Aebilustat-treated | - | - | Favorable downward trend |
| Sputum Neutrophil DNA | Aebilustat-treated | - | - | Favorable downward trend |
Table 1: Key Biomarker Changes in a Phase I Study of Aebilustat in Cystic Fibrosis Patients. [7][10]
The study concluded that once-daily oral doses of 50 mg and 100 mg of aebilustat significantly reduce LTB4 production.[10]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize LTA4H inhibitors like aebilustat.
LTA4H Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of LTA4H.
Objective: To measure the IC50 value of an inhibitor against recombinant human LTA4H.
Materials:
-
Recombinant human LTA4H enzyme[11]
-
Leukotriene A4 (LTA4) methyl ester (substrate precursor)[11]
-
Bestatin (a known LTA4H inhibitor, for positive control)[4]
-
Test compound (e.g., aebilustat)
-
Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA)[11]
-
Stop solution
-
LTB4 ELISA kit or UPLC-MS/MS system for LTB4 quantification[11][12]
Procedure:
-
Substrate Preparation: LTA4 is prepared fresh by hydrolysis of LTA4 methyl ester in a degassed solution of NaOH in cold acetone under a nitrogen atmosphere.[11]
-
Enzyme Reaction:
-
Pre-incubate the recombinant LTA4H enzyme with varying concentrations of the test compound or control in the reaction buffer.
-
Initiate the reaction by adding the freshly prepared LTA4 substrate.
-
Incubate for a defined period at a controlled temperature (e.g., 25°C for 60 minutes).[11]
-
-
Reaction Termination: Stop the reaction by adding a suitable stop solution.
-
LTB4 Quantification: Measure the amount of LTB4 produced using a validated method such as a competitive ELISA or UPLC-MS/MS.[11][12]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Human Whole Blood Assay for LTB4 Synthesis Inhibition
This ex vivo assay assesses the ability of a compound to inhibit LTB4 production in a more physiologically relevant matrix.
Objective: To measure the IC50 of a compound for the inhibition of calcium ionophore-stimulated LTB4 synthesis in human whole blood.
Materials:
-
Freshly collected human whole blood (anticoagulant such as heparin)
-
Test compound (e.g., aebilustat)
-
Calcium ionophore A23187 (stimulant)
-
Stop solution (e.g., containing a stable isotope-labeled internal standard for MS analysis)
-
Extraction solvent (e.g., methanol/acetonitrile)
-
UPLC-MS/MS system for LTB4 quantification[12]
Procedure:
-
Blood Collection: Collect fresh human whole blood into tubes containing an appropriate anticoagulant.
-
Compound Incubation: Pre-incubate aliquots of whole blood with varying concentrations of the test compound or vehicle control at 37°C for a specified time.
-
Stimulation: Add calcium ionophore A23187 to stimulate LTB4 production and incubate at 37°C.
-
Reaction Termination and Lysis: Stop the reaction by adding a cold stop solution and lyse the blood cells.
-
Protein Precipitation and Extraction: Precipitate proteins and extract the lipids, including LTB4, using an organic solvent.
-
Sample Analysis: Centrifuge to pellet the precipitated proteins and analyze the supernatant for LTB4 levels using a validated UPLC-MS/MS method.[12]
-
Data Analysis: Determine the IC50 value by plotting the percentage of LTB4 inhibition against the concentration of the test compound.
Conclusion
Aebilustat represents a targeted therapeutic strategy for inflammatory diseases by selectively inhibiting LTA4H, the final enzyme in the LTB4 biosynthetic pathway. Preclinical and early-phase clinical data demonstrate its ability to effectively reduce LTB4 production and other key inflammatory biomarkers. The experimental protocols detailed in this guide provide a framework for the evaluation of LTA4H inhibitors. Further clinical development will continue to elucidate the full therapeutic potential of aebilustat in various inflammatory conditions.
References
- 1. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Celtaxsys Acquires Clinical Stage Innate Immunity Drug for Inflammation [prnewswire.com]
- 4. uniprot.org [uniprot.org]
- 5. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novartis divulges new LTA4H inhibitors | BioWorld [bioworld.com]
- 10. Phase I Studies of Acebilustat: Biomarker Response and Safety in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Aebilustat's Impact on Inflammatory Pathways in Lymphedema: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphedema, a chronic and progressive condition characterized by tissue swelling due to impaired lymphatic drainage, is increasingly recognized as a disease with a significant inflammatory component. This inflammation contributes to the pathological changes seen in lymphedema, including fibrosis and adipose tissue deposition. A key inflammatory mediator implicated in the pathophysiology of lymphedema is leukotriene B4 (LTB4). Aebilustat (formerly CTX-4430), a novel investigational drug, targets the production of LTB4, offering a promising therapeutic strategy for this debilitating condition. This technical guide provides an in-depth analysis of aebilustat's mechanism of action and its impact on the inflammatory pathways central to lymphedema.
Mechanism of Action: Inhibition of Leukotriene B4 Synthesis
Aebilustat is a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H) .[1][2] LTA4H is a cytosolic zinc enzyme that catalyzes the final and rate-limiting step in the biosynthesis of LTB4 from its unstable precursor, Leukotriene A4 (LTA4).[3] By inhibiting LTA4H, aebilustat effectively reduces the production of LTB4, a powerful lipid mediator that plays a crucial role in attracting and activating inflammatory cells, particularly neutrophils.[1][3]
The synthesis of LTB4 is a key component of the arachidonic acid cascade, an inflammatory pathway initiated by the release of arachidonic acid from the cell membrane. The following diagram illustrates the pathway leading to LTB4 production and the point of intervention for aebilustat.
The Role of LTB4 in Lymphedema Pathophysiology
Elevated levels of LTB4 have been identified in both animal models of lymphedema and in human patients with the disease.[4] This pro-inflammatory mediator contributes to the pathology of lymphedema through several mechanisms:
-
Immune Cell Recruitment and Activation: LTB4 is a potent chemoattractant for neutrophils and other immune cells, such as T-cells and macrophages.[5][6] The influx of these cells into the affected tissue perpetuates a cycle of chronic inflammation.
-
Impaired Lymphatic Function: High concentrations of LTB4 have been shown to be detrimental to lymphatic endothelial cells, inhibiting lymphangiogenesis (the formation of new lymphatic vessels) and inducing apoptosis (programmed cell death).[7] This directly counteracts the body's attempts to repair the damaged lymphatic system. Interestingly, lower concentrations of LTB4 appear to be pro-lymphangiogenic, suggesting a bimodal role for this molecule.[7]
-
Tissue Remodeling: The chronic inflammatory state driven by LTB4 contributes to the development of fibrosis (the thickening and scarring of connective tissue) and adipose tissue deposition, which are hallmarks of advanced lymphedema.
The downstream signaling of LTB4 is primarily mediated through its high-affinity G protein-coupled receptor, BLT1 , which is expressed on the surface of various immune cells.
Preclinical and Clinical Evidence
Preclinical Data (Animal Models)
While specific preclinical data for aebilustat in lymphedema models is not yet published, extensive research on bestatin (ubenimex) , another LTA4H inhibitor, provides strong evidence for the therapeutic potential of this drug class. In a well-established murine tail model of lymphedema, LTB4 antagonism with bestatin demonstrated significant improvements:
| Parameter | Observation | Reference |
| Tail Volume | Reversal of edema and significant reduction in tail volume compared to untreated controls. | [7] |
| Lymphatic Function | Improved lymphatic drainage and restored lymphatic architecture. | [7] |
| Histopathology | Attenuation of tissue inflammation and fibrosis. | [7] |
These findings strongly suggest that inhibiting LTB4 production can reverse the pathological changes associated with lymphedema in a preclinical setting.
Clinical Data
Aebilustat is currently being evaluated in a Phase II clinical trial (HEAL, NCT05203835) for the treatment of unilateral upper extremity lymphedema.[8][9] While results from this trial are not yet available, data from a Phase I study of aebilustat in patients with cystic fibrosis (another inflammatory condition) provide valuable insights into its in-vivo activity in humans.
| Parameter | Dose | Result | Reference |
| Sputum Neutrophil Count | 100 mg daily for 15 days | 65% reduction | [3] |
| Sputum Neutrophil Elastase | 50 mg and 100 mg daily for 15 days | 58% reduction compared to placebo | [3] |
These results demonstrate aebilustat's potent anti-inflammatory effects by reducing key biomarkers of neutrophilic inflammation.
Experimental Protocols
Murine Tail Lymphedema Model
The most commonly used preclinical model to study acquired lymphedema involves surgical disruption of the lymphatic system in the mouse tail.
Objective: To create a reproducible model of lymphedema characterized by chronic swelling, impaired lymphatic function, and histological changes similar to the human condition.
Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Site Preparation: The tail is cleaned with an antiseptic solution.
-
Lymphatic Disruption: A circumferential incision is made through the skin and subcutaneous tissue at a defined distance from the base of the tail. The deep lymphatic vessels and the lateral collecting lymphatics are carefully ligated and transected under a dissecting microscope. The skin is then sutured back in place.
-
Post-operative Care: Analgesics are administered, and the animals are monitored for signs of distress or infection. Tail volume is measured at regular intervals.
Assessment of Lymphatic Function
Near-Infrared (NIR) Imaging: This non-invasive technique is used to visualize and quantify lymphatic function in vivo.
Procedure:
-
A near-infrared fluorescent dye (e.g., indocyanine green) is injected intradermally into the distal tail.
-
The movement of the dye through the lymphatic vessels is tracked over time using a specialized imaging system.
-
Parameters such as lymphatic vessel contractility, clearance rate of the dye, and the presence of dermal backflow (a sign of lymphatic insufficiency) can be quantified.
Conclusion
Aebilustat represents a targeted therapeutic approach for lymphedema that addresses the underlying inflammatory processes, a significant departure from current palliative treatments. By inhibiting LTA4H and subsequently reducing the production of the pro-inflammatory mediator LTB4, aebilustat has the potential to break the cycle of chronic inflammation that drives the progression of lymphedema. Preclinical data from similar LTA4H inhibitors are highly encouraging, and the results of the ongoing HEAL clinical trial are eagerly awaited to confirm the efficacy of aebilustat in human lymphedema. The continued investigation of aebilustat and other therapies targeting inflammatory pathways holds great promise for the future management of this challenging condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. acebilustat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 and BLT1 control cytotoxic effector T cell recruitment to inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 antagonism ameliorates experimental lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trial of this compound for the Treatment of Upper Arm Lymphedema [clinicaltrials.stanford.edu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
In Vivo Pharmacodynamics of Acebilustat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acebilustat is an orally administered small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the synthesis of the potent pro-inflammatory chemoattractant, leukotriene B4 (LTB4).[1][2] By inhibiting LTA4H, this compound effectively reduces the levels of LTB4, thereby mitigating the inflammatory cascade driven by this lipid mediator.[1][3] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, with a focus on its application in inflammatory conditions such as cystic fibrosis.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the zinc metalloenzyme leukotriene A4 hydrolase (LTA4H).[1][4] This enzyme catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a powerful neutrophil chemoattractant and activator.[1][5] By blocking LTA4H, this compound effectively suppresses the production of LTB4, leading to a reduction in neutrophil recruitment and activation at sites of inflammation.[3][6] This targeted anti-inflammatory action has been investigated for its therapeutic potential in various inflammatory diseases, most notably cystic fibrosis, where neutrophilic inflammation is a key driver of lung damage.[7][8]
Signaling Pathway
The inhibition of LTA4H by this compound interrupts a critical pro-inflammatory signaling cascade. The following diagram illustrates the pathway from arachidonic acid to the downstream effects of LTB4 on neutrophils, and where this compound exerts its effect.
In Vivo Pharmacodynamic Effects in Cystic Fibrosis
Clinical trials in patients with cystic fibrosis (CF) have demonstrated the in vivo pharmacodynamic effects of this compound. Oral administration of this compound led to significant reductions in key inflammatory biomarkers.
Quantitative Data Summary
| Biomarker | Dosage | Duration | Change from Baseline/Placebo | Reference(s) |
| Sputum Neutrophil Count | 100 mg once daily | 15 days | 65% reduction from baseline | [7][9] |
| Sputum Elastase | 50 mg & 100 mg once daily | 15 days | 58% reduction vs. placebo | [7][9] |
| Serum C-Reactive Protein (CRP) | 50 mg & 100 mg once daily | 15 days | Favorable trend for reduction | [7] |
| Sputum DNA | 50 mg & 100 mg once daily | 15 days | Favorable trend for reduction | [7] |
| Pulmonary Exacerbations (PEx) | 50 mg & 100 mg once daily | 48 weeks | 19% reduction in PEx rate (all patients) | [10][11] |
| Pulmonary Exacerbations (PEx) | 50 mg & 100 mg once daily | 48 weeks | 35% reduction in PEx rate (FEV1pp >75) | [10][12] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacodynamic assessment of this compound.
Sputum Induction and Processing for Neutrophil Count
This protocol is essential for obtaining viable inflammatory cells from the airways for analysis.
Detailed Steps:
-
Patient Preparation: Ensure the patient has not eaten or smoked for at least one hour prior to the procedure.
-
Pre-medication: Administer a short-acting β2-agonist (e.g., 200-400 µg of salbutamol) to prevent bronchoconstriction.[13][14]
-
Nebulization: The patient inhales nebulized sterile hypertonic saline (typically 3% to 7%) for a predetermined period (e.g., 5-20 minutes).[13]
-
Sputum Collection: Following nebulization, the patient is encouraged to cough deeply and expectorate sputum into a sterile collection container. The sample should be kept on ice.[13]
-
Sputum Processing (within 2 hours):
-
Mucolysis: The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to liquefy the mucus and release the entrapped cells.[14][15]
-
Filtration: The liquefied sputum is filtered through a nylon mesh to remove debris.[14]
-
Centrifugation: The filtered sample is centrifuged to pellet the cells.
-
Cell Counting: The supernatant is removed, and the cell pellet is resuspended in a known volume of phosphate-buffered saline (PBS). A total cell count is performed using a hemocytometer. For the differential count, a cytospin slide is prepared and stained (e.g., with May-Grünwald-Giemsa stain) to identify and count neutrophils, eosinophils, macrophages, and other cells.[14]
-
Measurement of Sputum Neutrophil Elastase
Neutrophil elastase is a key enzyme released by activated neutrophils that contributes to tissue damage.
Method 1: Immunoassay (ELISA-based)
-
Sample Preparation: Sputum supernatant, obtained after centrifugation during sputum processing, is used for the assay. Samples may need to be diluted.[12]
-
Assay Procedure:
-
A microplate is coated with a capture antibody specific for neutrophil elastase.
-
The sputum supernatant is added to the wells, and any neutrophil elastase present binds to the capture antibody.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color is measured using a microplate reader and is proportional to the concentration of neutrophil elastase in the sample.[16]
-
Method 2: Point-of-Care Test (e.g., NEATstik®)
-
Sample Dilution: A small amount of fresh sputum is diluted in a provided buffer.[12][17]
-
Application to Device: The diluted sample is applied to the sample port of the lateral flow device.[17]
-
Result Interpretation: The device has a control line and a test line. The intensity of the test line corresponds to the concentration of active neutrophil elastase.[12]
Measurement of Serum C-Reactive Protein (CRP)
CRP is a systemic marker of inflammation.
Method: Latex Agglutination/Turbidimetry
-
Sample Collection: A blood sample is collected, and the serum is separated by centrifugation.[3][18]
-
Assay Principle: Latex particles are coated with antibodies against human CRP. When the serum sample containing CRP is mixed with the latex reagent, an antigen-antibody reaction occurs, causing the latex particles to agglutinate.[3][6][18]
-
Detection:
-
Qualitative/Semi-quantitative: The agglutination can be observed visually on a slide.[3][6]
-
Quantitative (Turbidimetry): The degree of agglutination can be measured as an increase in turbidity using a spectrophotometer. The change in absorbance is proportional to the CRP concentration in the sample.[4]
-
Conclusion
The in vivo pharmacodynamics of this compound demonstrate its potential as a targeted anti-inflammatory therapy. By inhibiting LTA4H and subsequently reducing LTB4 production, this compound effectively decreases key markers of neutrophilic inflammation, such as sputum neutrophil counts and elastase activity. These pharmacodynamic effects have been shown to translate into clinically meaningful outcomes, including a reduction in pulmonary exacerbations in patients with cystic fibrosis. The experimental protocols outlined in this guide provide a framework for the continued investigation and clinical development of this compound and other LTA4H inhibitors.
References
- 1. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. atlas-medical.com [atlas-medical.com]
- 5. labcorp.com [labcorp.com]
- 6. CRP test procedure | Arlington Scientific [arlingtonscientific.com]
- 7. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EMPIRE-CF: A phase II randomized placebo-controlled trial of once-daily, oral this compound in adult patients with cystic fibrosis - Study design and patient demographics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qdcxjkg.com [qdcxjkg.com]
- 10. Leukotriene B(4) inhibits neutrophil apoptosis via NADPH oxidase activity: redox control of NF-κB pathway and mitochondrial stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Frontiers | Sputum induction and its diagnostic applications in inflammatory airway disorders: a review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. proaxsis.com [proaxsis.com]
- 18. C-reactive protein (CRP) Test: Principle, Procedure, Result • Microbe Online [microbeonline.com]
The Discovery and Development of Acebilustat (CTX-4430): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acebilustat (formerly CTX-4430) is an orally bioavailable small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4).[1] By inhibiting LTA4H, this compound effectively reduces LTB4 levels, thereby mitigating the neutrophil-driven inflammation that is characteristic of several chronic inflammatory diseases, most notably cystic fibrosis (CF). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy in clinical trials.
Introduction: Targeting the Inflammatory Cascade in Cystic Fibrosis
Cystic fibrosis is a genetic disorder characterized by chronic airway inflammation, which is a major contributor to lung damage and disease progression.[2] A key mediator of this inflammation is leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.[2] Elevated levels of LTB4 in the airways of CF patients lead to an excessive influx of neutrophils, which in turn release damaging enzymes such as neutrophil elastase. This compound was developed to specifically target this inflammatory pathway by inhibiting LTA4H, the enzyme responsible for the final step in LTB4 synthesis.[1]
Mechanism of Action
This compound is a selective inhibitor of the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H).[3] This enzyme catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4). By blocking this step, this compound reduces the production of LTB4, a potent neutrophil chemoattractant.[2] This leads to a decrease in neutrophil migration to sites of inflammation, thereby reducing the inflammatory cascade.[4]
Below is a diagram illustrating the signaling pathway of LTB4 and the point of intervention for this compound.
References
- 1. Phase I Studies of this compound: Biomarker Response and Safety in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Studies of this compound: Biomarker Response and Safety in Patients with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Aebilustat's Effect on Pro-inflammatory Mediator Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of aebilustat and its quantitative effects on the production of key pro-inflammatory mediators. The information is compiled from publicly available clinical trial data and established experimental protocols.
Core Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase
Aebilustat is a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. LTA4H catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a powerful neutrophil chemoattractant and activator.[1] By inhibiting LTA4H, aebilustat effectively reduces the production of LTB4, thereby dampening the inflammatory response mediated by this potent lipid.
The primary mechanism involves the binding of aebilustat to the active site of the LTA4H enzyme, preventing the conversion of its substrate, Leukotriene A4 (LTA4), into LTB4. This targeted intervention is a key therapeutic strategy for mitigating neutrophilic inflammation, a hallmark of several chronic inflammatory diseases, including cystic fibrosis (CF).
Signaling Pathway: The Arachidonic Acid Cascade and Aebilustat's Point of Intervention
The following diagram illustrates the arachidonic acid pathway, highlighting the central role of LTA4H and the specific point of inhibition by aebilustat.
Quantitative Effects on Pro-inflammatory Mediators
Clinical studies of aebilustat, primarily in patients with cystic fibrosis, have demonstrated a significant reduction in key pro-inflammatory mediators. The following tables summarize the available quantitative data.
Table 1: Effect of Aebilustat on Sputum Inflammatory Biomarkers (Phase 1 Study)
| Biomarker | Aebilustat Dose | Duration | % Reduction from Baseline | % Reduction vs. Placebo |
| Sputum Neutrophil Count | 100 mg once daily | 15 days | 65% | - |
| Sputum Neutrophil Elastase | 50 mg & 100 mg once daily (combined) | 15 days | - | 58% (modestly significant) |
Data from a Phase 1b, randomized, double-blind, placebo-controlled study in 17 adult CF patients.
Table 2: Effect of Aebilustat on Pulmonary Exacerbations (EMPIRE-CF Phase 2 Study)
| Patient Subgroup | Aebilustat Dose | Duration | Rate Reduction in Pulmonary Exacerbations vs. Placebo |
| Overall Population | 50 mg & 100 mg once daily (combined) | 48 weeks | Not statistically significant |
| Baseline ppFEV1 >75% | 50 mg & 100 mg once daily (combined) | 48 weeks | 35% (trend) |
| Concomitant CFTR Modulator Therapy | 50 mg & 100 mg once daily (combined) | 48 weeks | 20% (trend) |
Data from a Phase 2, randomized, double-blind, placebo-controlled study in 199 adult CF patients.[1][2][3]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the clinical evaluation of aebilustat.
Sputum Induction and Processing
A standardized sputum induction protocol is crucial for obtaining reliable biomarker data.
Workflow Diagram: Sputum Induction and Processing
Protocol:
-
Patient Preparation: Administer a short-acting β2-agonist (e.g., salbutamol) to prevent bronchoconstriction.
-
Induction: The patient inhales nebulized hypertonic saline (typically 3-7%) for a specified period (e.g., 15-20 minutes).
-
Collection: Expectorated sputum is collected in a sterile container.
-
Processing:
-
The sputum plug is selected and weighed.
-
A mucolytic agent, such as dithiothreitol (DTT), is added to liquefy the mucus.[4]
-
The sample is homogenized by gentle vortexing or pipetting.
-
The homogenized sample is centrifuged to separate the cellular components from the supernatant.
-
-
Storage: The supernatant and cell pellet are separated and stored at -80°C for subsequent analysis.
Measurement of Sputum Neutrophil Count
Protocol:
-
Cell Resuspension: The cell pellet from the processed sputum is resuspended in a known volume of phosphate-buffered saline (PBS).
-
Cell Counting: Total cell count is determined using a hemocytometer or an automated cell counter.
-
Cytospin Preparation: A defined number of cells are spun onto a microscope slide using a cytocentrifuge.
-
Staining: The slides are stained with a Romanowsky-type stain (e.g., Wright-Giemsa or Diff-Quik).
-
Differential Count: At least 400 non-squamous cells are counted under a light microscope, and the percentage of neutrophils is determined.
Measurement of Sputum Neutrophil Elastase Activity
Protocol (Fluorometric Assay):
-
Sample Preparation: Sputum supernatant is thawed on ice.
-
Substrate Preparation: A specific fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) is prepared in an appropriate assay buffer.
-
Assay Procedure:
-
Sputum supernatant is added to the wells of a microplate.
-
The fluorogenic substrate is added to initiate the reaction.
-
The plate is incubated at 37°C.
-
-
Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader (Excitation/Emission wavelengths specific to the fluorophore). The rate of increase in fluorescence is proportional to the neutrophil elastase activity.[5]
-
Standard Curve: A standard curve is generated using known concentrations of purified human neutrophil elastase to quantify the activity in the samples.
Measurement of Serum C-Reactive Protein (CRP)
Protocol (High-Sensitivity ELISA):
-
Plate Preparation: A microplate pre-coated with a monoclonal antibody specific for human CRP is used.
-
Sample and Standard Preparation: Serum samples and CRP standards are diluted in the provided assay diluent.
-
Assay Procedure:
-
Diluted samples and standards are added to the wells and incubated.
-
The plate is washed to remove unbound proteins.
-
A horseradish peroxidase (HRP)-conjugated anti-CRP antibody is added to each well and incubated.
-
The plate is washed again.
-
A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, and the plate is incubated in the dark.
-
The reaction is stopped with a stop solution (e.g., sulfuric acid).
-
-
Measurement: The optical density is measured at 450 nm using a microplate reader.
-
Calculation: The concentration of CRP in the samples is determined by interpolating from the standard curve.[6][7][8][9]
Measurement of Leukotriene B4 (LTB4) in Sputum
Protocol (LC-MS/MS):
-
Sample Preparation:
-
Sputum supernatant is thawed.
-
An internal standard (e.g., deuterated LTB4) is added to each sample.
-
Solid-phase extraction (SPE) is performed to purify and concentrate the LTB4.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
LTB4 and its internal standard are separated by reverse-phase chromatography.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for LTB4 and its internal standard.
-
-
Quantification: The concentration of LTB4 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of LTB4.
Conclusion
Aebilustat, through its targeted inhibition of LTA4H, demonstrates a clear and quantifiable effect on the production of the pro-inflammatory mediator LTB4 and downstream markers of neutrophilic inflammation. The data from clinical trials, though still emerging, support its potential as a therapeutic agent for chronic inflammatory conditions characterized by excessive neutrophil activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of aebilustat and other LTA4H inhibitors in both preclinical and clinical research settings. Further studies with more detailed reporting of biomarker data will be crucial for a more comprehensive understanding of its pharmacodynamic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. EMPIRE-CF STUDY: A PHASE 2 CLINICAL TRIAL OF LEUKOTRIENE A4 HYDROLASE INHIBITOR ACEBILUSTAT IN ADULT SUBJECTS WITH CYSTIC FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Novel method to process cystic fibrosis sputum for determination of oxidative state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil Elastase Activity Is Associated with Exacerbations and Lung Function Decline in Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fn-test.com [fn-test.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dbc-labs.com [dbc-labs.com]
- 9. Human high sensitivity C-Reactive Protein (hs-CRP) Elisa Kit – AFG Scientific [afgsci.com]
Understanding the Structure-Activity Relationship of Acebilustat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acebilustat, formerly known as CTX-4430, is an orally bioavailable small molecule inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2] This enzyme plays a crucial role in the inflammatory cascade by catalyzing the final step in the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1][3] By inhibiting LTA4H, this compound effectively reduces the levels of LTB4, thereby mitigating neutrophil-driven inflammation.[3] This mechanism of action has positioned this compound as a promising therapeutic candidate for a range of inflammatory diseases, most notably cystic fibrosis (CF) and lymphedema.[4][5] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action, structure-activity relationship (SAR), and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound's therapeutic effect is derived from its specific inhibition of the epoxide hydrolase activity of LTA4H. This inhibition prevents the conversion of leukotriene A4 (LTA4) to LTB4. LTB4 is a powerful chemoattractant for neutrophils, drawing these inflammatory cells to sites of injury or infection.[3] In chronic inflammatory conditions such as cystic fibrosis, an overabundance of neutrophils and their subsequent activation and release of damaging enzymes contribute significantly to tissue damage.[4] By reducing LTB4 production, this compound aims to dampen this excessive inflammatory response.[3]
Signaling Pathway of this compound's Action
Caption: this compound inhibits LTA4H, blocking LTB4 synthesis and reducing inflammation.
Structure-Activity Relationship (SAR)
Detailed structure-activity relationship studies specifically for this compound and its direct analogs are not extensively available in the public domain. However, analysis of this compound's chemical structure provides insights into the key pharmacophoric features likely essential for its inhibitory activity against LTA4H. The general SAR for LTA4H inhibitors often involves a zinc-binding group, a hydrophobic region to interact with the enzyme's active site, and a polar moiety to enhance solubility and pharmacokinetic properties.
Chemical Structure of this compound [6]
Key structural components of this compound likely contributing to its activity include:
-
Benzoic acid moiety: This group may serve as a key interaction point within the LTA4H active site, potentially interacting with polar amino acid residues.
-
Diazabicyclo[2.2.1]heptane core: This rigid bicyclic system likely provides a specific and constrained orientation for the substituent groups, optimizing their interactions with the enzyme.
-
Oxazolyl-phenoxy-phenyl group: This extended, largely hydrophobic portion of the molecule is likely crucial for binding within the hydrophobic pocket of the LTA4H active site.
Further research is required to elucidate the precise SAR of the this compound scaffold.
Quantitative Data
In Vitro Potency
| Compound | Assay | IC50 | Source |
| This compound | LTB4 production in human whole blood | 31 ng/mL | [7] |
Pharmacokinetics of this compound (Single Dose)
| Population | Dose | Cmax (ng/mL) | AUC0-24 (ng·hr/mL) | Tmax (hr) | Food Effect | Source |
| Healthy Volunteers (Fasting) | 50 mg | 710 ± 230 | 8,600 ± 3,400 | 1.4 - 1.7 | - | [4] |
| Healthy Volunteers (Fed) | 50 mg | 550 ± 120 | 11,000 ± 2,500 | 4.4 - 5.7 | Shift in Tmax, no significant change in AUC | [4] |
| Healthy Volunteers (Fasting) | 100 mg | 1,700 ± 350 | - | 1.4 - 1.7 | - | [4] |
| Healthy Volunteers (Fed) | 100 mg | 1,100 ± 280 | - | 4.4 - 5.7 | Shift in Tmax, no significant change in AUC | [4] |
| Cystic Fibrosis Patients | 50 mg | 1,100 ± 190 | - | - | - | [4] |
| Cystic Fibrosis Patients | 100 mg | 2,400 ± 1,300 | - | - | - | [4] |
Pharmacodynamics of this compound in Cystic Fibrosis Patients (15 days treatment)
| Biomarker | 100 mg this compound | Placebo | Source |
| Sputum Neutrophil Count | 65% reduction from baseline | 56% increase from baseline | [1] |
| Sputum Elastase | 58% reduction vs. placebo | - | [1] |
| Sputum LTB4 | Significant reduction from baseline (p=0.046 vs. placebo) | Increase from baseline | [7] |
| Serum C-Reactive Protein | Decrease from baseline (-1.2 ± 6.2 mg/L) | Increase from baseline (+2.7 ± 5.3 mg/L) | [1] |
Experimental Protocols
Ex Vivo Leukotriene B4 Production Assay
The inhibitory activity of this compound on LTB4 production is a key measure of its pharmacodynamic effect. A general protocol for this assay is as follows:
Caption: Workflow for measuring LTB4 production in whole blood samples.
Detailed Steps:
-
Blood Collection: Whole blood is collected from subjects in tubes containing an anticoagulant such as heparin.[1]
-
Stimulation: To induce LTB4 synthesis, the blood samples are stimulated with a calcium ionophore, such as A23187.[1] The ionophore facilitates the influx of calcium into leukocytes, activating the 5-lipoxygenase pathway.
-
Incubation: The stimulated blood is incubated at 37°C for a defined period, typically 30 minutes, to allow for the enzymatic production of LTB4.[1]
-
Sample Processing: Following incubation, the reaction is stopped, and plasma is separated by centrifugation.
-
Extraction and Analysis: LTB4 is then extracted from the plasma, often using solid-phase extraction, and quantified using a sensitive analytical method such as a radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).[1]
Sputum Biomarker Analysis in Clinical Trials (e.g., NCT01944735)
The analysis of inflammatory biomarkers in the sputum of cystic fibrosis patients is a critical component of evaluating the efficacy of anti-inflammatory agents like this compound.
Caption: Workflow for processing and analyzing sputum samples.
Detailed Steps:
-
Sputum Induction: Patients inhale nebulized hypertonic saline to induce sputum production.
-
Sputum Collection: Expectorated sputum is collected.
-
Sputum Processing: The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus and create a homogenous cell suspension.
-
Cell and Supernatant Separation: The processed sputum is centrifuged to separate the cellular components from the supernatant.
-
Biomarker Analysis:
-
Cell Pellet: The cell pellet is used for total and differential cell counts to determine the number of neutrophils and other inflammatory cells.
-
Supernatant: The supernatant is analyzed for soluble biomarkers such as LTB4, neutrophil elastase, and DNA, which are indicative of the inflammatory state in the airways.[4]
-
Conclusion
This compound is a potent LTA4H inhibitor that has demonstrated significant pharmacodynamic effects in reducing the production of the pro-inflammatory mediator LTB4. Clinical studies in cystic fibrosis have shown promising results in the reduction of key inflammatory biomarkers in the airways. While the detailed structure-activity relationship of the this compound scaffold is not yet fully elucidated in the public literature, its chemical structure contains key features consistent with other LTA4H inhibitors. Further research into the SAR of this compound will be invaluable for the development of next-generation LTA4H inhibitors with improved potency and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this compound and other compounds targeting the LTB4 pathway.
References
- 1. Phase I Studies of this compound: Biomarker Response and Safety in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 943764-99-6 | Benchchem [benchchem.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. Facebook [cancer.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Phase I Studies of this compound: Pharmacokinetics, Pharmacodynamics, Food Effect, and CYP3A Induction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Profile of Acebilustat: An In-depth Technical Guide on Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acebilustat (also known as CTX-4430) is a clinical-stage, orally bioavailable small molecule engineered as a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H).[1][2] Its primary mechanism of action is the targeted suppression of the pro-inflammatory mediator Leukotriene B4 (LTB4), a key driver in neutrophil-mediated inflammation.[1] This technical guide delves into the preclinical data concerning the off-target effects of this compound. While extensive public data on broad-panel off-target screening is limited, this document synthesizes the available information on its selectivity, primary pharmacology, and clinical safety profile to provide a comprehensive overview for researchers and drug development professionals.
Core Mechanism of Action: Selective Inhibition of LTA4H
This compound is characterized as a direct and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H).[3] LTA4H is a bifunctional zinc metalloenzyme that catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4). LTB4 is a potent lipid chemoattractant that plays a crucial role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating the inflammatory cascade.[1] This targeted approach is central to its therapeutic potential in inflammatory diseases such as cystic fibrosis and lymphedema.
Signaling Pathway of this compound's On-Target Effect
The following diagram illustrates the established signaling pathway influenced by this compound.
Preclinical Evidence of Selectivity and Off-Target Profile
While specific, publicly available preclinical data from broad off-target screening panels (e.g., kinase, receptor, ion channel panels) for this compound is not extensively detailed in the reviewed literature, its designation as a "selective" inhibitor suggests that such studies were likely conducted during its development. The consistent description of this compound as a selective LTA4H inhibitor across multiple studies implies a favorable profile with minimal engagement of other targets at therapeutic concentrations.
In the absence of direct off-target binding data, preclinical safety and toxicology studies in animal models provide indirect evidence of a drug's overall safety profile. One early report mentioned that in preclinical studies, CTX-4430 demonstrated the ability to safely and effectively reduce the progression of chronic inflammation in several animal models.
General Experimental Workflow for Assessing Off-Target Effects
The following diagram outlines a typical experimental workflow for characterizing the selectivity and potential off-target effects of a small molecule inhibitor like this compound during preclinical development.
References
Aebilustat's Potential Role in Modulating the Immune Response in COVID-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, can trigger a dysregulated and hyperactive immune response, often referred to as a "cytokine storm," which is a major contributor to disease severity and mortality. This hyperinflammation is characterized by the excessive release of pro-inflammatory mediators, leading to acute respiratory distress syndrome (ARDS) and multi-organ failure. The arachidonic acid metabolic pathway, which produces potent inflammatory molecules like leukotrienes and prostaglandins, has been identified as a critical axis in the immunopathology of severe COVID-19. Aebilustat, an inhibitor of leukotriene A4 hydrolase (LTA4H), modulates the production of leukotriene B4 (LTB4), a powerful neutrophil chemoattractant. While direct clinical trial data for aebilustat in COVID-19 is not yet available, its mechanism of action and clinical data from other inflammatory conditions, such as cystic fibrosis, suggest its potential as a therapeutic agent to mitigate the inflammatory cascade in COVID-19. This technical guide will delve into the core mechanism of aebilustat, its known effects on inflammatory markers, and the underlying scientific rationale for its potential application in COVID-19.
The Arachidonic Acid Pathway: A Key Driver of COVID-19 Hyperinflammation
Severe COVID-19 is increasingly understood as a disease of excessive inflammation.[1] The enzyme family phospholipase A2 (PLA2), particularly cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2), play a pivotal role in initiating the inflammatory cascade.[2][3] Upon activation by viral infection and pro-inflammatory cytokines, cPLA2 translocates to cellular membranes and catalyzes the hydrolysis of phospholipids, releasing arachidonic acid (AA).[4] AA is then metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) pathway: Produces prostaglandins (PGs), which are involved in fever, pain, and inflammation.
-
5-lipoxygenase (5-LOX) pathway: Leads to the synthesis of leukotrienes.[5]
The 5-LOX pathway generates leukotriene A4 (LTA4), which is a critical branching point. LTA4 can be converted to LTB4 by the enzyme leukotriene A4 hydrolase (LTA4H) or conjugated with glutathione to form cysteinyl-leukotrienes (LTC4, LTD4, LTE4).
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the recruitment and activation of neutrophils, a type of white blood cell that is abundant in the lungs of patients with severe COVID-19 and ARDS.[6] This influx of neutrophils contributes to lung tissue damage and exacerbates the inflammatory response.
Signaling Pathway of the Arachidonic Acid Cascade
Caption: The arachidonic acid signaling cascade and the point of intervention for aebilustat.
Aebilustat: Mechanism of Action and Preclinical Rationale
Aebilustat is a potent and selective oral inhibitor of leukotriene A4 hydrolase (LTA4H) .[7] By inhibiting LTA4H, aebilustat blocks the conversion of LTA4 to LTB4, thereby reducing the levels of this pro-inflammatory mediator.[6] This targeted approach is designed to dampen the excessive neutrophil-driven inflammation without causing broad immunosuppression.[8]
Experimental Workflow for Assessing cPLA2 Inhibition
While aebilustat targets LTA4H, understanding the upstream activation of the pathway is crucial. The following workflow illustrates a typical experimental approach to assess the activity of cPLA2 inhibitors, which would be a complementary strategy to LTA4H inhibition.
Caption: A generalized experimental workflow to evaluate cPLA2 inhibitors.
Clinical Evidence from Cystic Fibrosis Trials
While clinical trials of aebilustat for COVID-19 have not been conducted, its efficacy and safety have been evaluated in patients with cystic fibrosis (CF), another chronic inflammatory lung disease characterized by neutrophilic inflammation.
A Phase 2 clinical trial (EMPIRE-CF) in adults with CF investigated the effects of once-daily oral aebilustat (50 mg and 100 mg) or placebo for 48 weeks.[7] Although the study did not meet its primary endpoint of improving lung function (percent predicted forced expiratory volume in 1 second, ppFEV1), it showed a trend towards reduced pulmonary exacerbations, particularly in patients with less severe lung disease (ppFEV1 > 75%).[7][8]
An earlier Phase 1 study in CF patients demonstrated that 15 days of treatment with 100 mg of aebilustat resulted in a significant reduction in key inflammatory biomarkers.[9]
Table 1: Summary of Aebilustat's Effects on Inflammatory Markers in Cystic Fibrosis (Phase 1 Study) [9]
| Biomarker | Treatment Group (100 mg Aebilustat) | Placebo Group | Outcome |
| Sputum Neutrophil Count | 65% reduction from baseline | 56% increase from baseline | Significant reduction in a key inflammatory cell type in the lungs. |
| Sputum Elastase | 58% reduction vs. placebo | - | Modestly significant reduction in a marker of neutrophil activity. |
| Serum C-Reactive Protein (CRP) | Favorable downward trend | - | Suggests a potential systemic anti-inflammatory effect. |
| Sputum Neutrophil DNA | Favorable downward trend | - | Indicates a reduction in neutrophil extracellular traps (NETs). |
Experimental Protocols
Measurement of Inflammatory Markers in Clinical Trials
The following outlines a general protocol for the collection and analysis of inflammatory markers, similar to what would be employed in a clinical trial investigating an immunomodulatory agent like aebilustat.
Objective: To quantify the levels of key inflammatory cytokines and biomarkers in patient samples.
Materials:
-
Blood collection tubes (e.g., EDTA, serum separator tubes)
-
Sputum induction/collection kits
-
Centrifuge
-
-80°C freezer
-
ELISA or multiplex immunoassay kits (for cytokines like IL-6, TNF-α, and for LTB4)
-
Nephelometer or automated analyzer for CRP
Procedure:
-
Sample Collection:
-
Blood: Collect whole blood via venipuncture into appropriate tubes at baseline and specified time points during treatment. For serum, allow blood to clot for 30 minutes before centrifugation. For plasma, centrifuge anticoagulated blood immediately.
-
Sputum: Induce sputum production using nebulized hypertonic saline. Collect the expectorated sample in a sterile container.
-
-
Sample Processing:
-
Blood: Centrifuge blood samples at 1000-2000 x g for 15 minutes at 4°C. Aliquot the resulting serum or plasma into cryovials and store at -80°C until analysis.
-
Sputum: Process sputum samples to separate cells from the soluble phase (sol). This can be achieved by treatment with dithiothreitol (DTT) followed by filtration and centrifugation. Store aliquots of sputum sol and cell pellets at -80°C.
-
-
Biomarker Analysis:
-
Cytokines (IL-6, TNF-α, etc.) and LTB4: Quantify concentrations in serum/plasma and sputum sol using commercially available and validated ELISA or multiplex immunoassay kits according to the manufacturer's instructions.
-
C-Reactive Protein (CRP): Measure serum CRP levels using a high-sensitivity immunoturbidimetric assay on an automated clinical chemistry analyzer.
-
Neutrophil Count: Perform a cell count and differential on the cellular component of the processed sputum to determine the absolute number and percentage of neutrophils.
-
In Vitro cPLA2 Inhibition Assay
This protocol describes a method to assess the direct inhibitory activity of a compound on cPLA2α.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human cPLA2α.
Materials:
-
Recombinant human cPLA2α enzyme
-
Fluorescently labeled phospholipid substrate (e.g., a substrate with a fluorophore quenched by a DNP group, where cleavage unquenches the fluorescence)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM CaCl2, pH 7.4)
-
Test compound and a known cPLA2 inhibitor (positive control) dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the recombinant cPLA2α enzyme to each well (except for no-enzyme controls).
-
Add the diluted test compounds or controls to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission) every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Potential Role of Aebilustat in COVID-19
The rationale for investigating aebilustat in COVID-19 is based on the following points:
-
Targeted Anti-Inflammatory Action: By specifically inhibiting LTB4 production, aebilustat can potentially reduce the recruitment and activation of neutrophils in the lungs, a key pathological feature of ARDS in severe COVID-19.[6]
-
Mitigation of the Cytokine Storm: LTB4 can amplify the inflammatory response by inducing the production of other pro-inflammatory cytokines and chemokines. By reducing LTB4, aebilustat may help to dampen the overall cytokine storm.
-
Favorable Safety Profile: Clinical trials in cystic fibrosis have shown that aebilustat is generally well-tolerated.[7][8] This is a crucial consideration for treating critically ill COVID-19 patients who are often receiving multiple medications.
-
Potential Synergy with Other Therapies: Aebilustat's mechanism of action is distinct from that of antiviral drugs and other immunomodulators like corticosteroids or IL-6 receptor antagonists. This raises the possibility of synergistic or additive effects when used in combination.
Logical Relationship of Aebilustat's Proposed Mechanism in COVID-19
Caption: Proposed mechanism of aebilustat in mitigating COVID-19-induced lung injury.
Conclusion and Future Directions
Aebilustat, with its targeted inhibition of LTB4 production, represents a promising therapeutic candidate for modulating the hyperinflammatory response in severe COVID-19. While direct clinical evidence in this specific indication is lacking, the strong preclinical rationale and the clinical data from cystic fibrosis provide a solid foundation for its investigation. Future research should focus on randomized controlled trials to evaluate the efficacy and safety of aebilustat in hospitalized COVID-19 patients, particularly those with evidence of hyperinflammation and evolving ARDS. Such trials should include comprehensive biomarker analysis to confirm the drug's mechanism of action in this patient population and to identify those most likely to benefit from this therapeutic approach. The potential of aebilustat to be used in combination with other established therapies for COVID-19 also warrants further investigation.
References
- 1. todayspractitioner.com [todayspractitioner.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Phospholipases A2 as biomarkers in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotrienes and prostaglandins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EMPIRE-CF STUDY: A PHASE 2 CLINICAL TRIAL OF LEUKOTRIENE A4 HYDROLASE INHIBITOR ACEBILUSTAT IN ADULT SUBJECTS WITH CYSTIC FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Empire-CF study: A phase 2 clinical trial of leukotriene A4 hydrolase inhibitor this compound in adult subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Phase I Studies of this compound: Biomarker Response and Safety in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Acebilustat on Macrophage Polarization In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acebilustat is a first-in-class, oral, small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the final step in the synthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). By inhibiting LTA4H, this compound effectively reduces LTB4 levels, thereby mitigating inflammatory responses.[1] Macrophages, key players in the inflammatory process, exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. The balance between M1 and M2 polarization is crucial in the progression and resolution of inflammatory diseases. This technical guide explores the potential effect of this compound on macrophage polarization in vitro, based on the known roles of LTB4 in macrophage function. While direct studies on this compound's impact on macrophage polarization are limited, the existing literature on LTB4 signaling allows for the formulation of a strong hypothesis and detailed experimental approaches to investigate this relationship.
Introduction to Macrophage Polarization
Macrophages are highly versatile immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in two main macrophage subtypes:
-
M1 (Classically Activated) Macrophages: Typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS), M1 macrophages are characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and are involved in pathogen clearance and anti-tumor immunity.[2]
-
M2 (Alternatively Activated) Macrophages: Induced by cytokines like interleukin-4 (IL-4) and IL-13, M2 macrophages are associated with anti-inflammatory responses, tissue repair, and wound healing. They produce anti-inflammatory cytokines such as IL-10 and transforming growth factor-beta (TGF-β).[2]
The dysregulation of macrophage polarization is implicated in a wide range of inflammatory and autoimmune diseases. Therefore, therapeutic agents that can modulate macrophage polarization hold significant promise.
This compound and the Leukotriene B4 Pathway
This compound's primary mechanism of action is the inhibition of LTA4H, which catalyzes the conversion of LTA4 to LTB4.[1] LTB4 is a potent lipid mediator that exerts its pro-inflammatory effects primarily through its high-affinity G protein-coupled receptor, BLT1, which is highly expressed on leukocytes, including macrophages.[3][4]
LTB4 is a powerful chemoattractant for macrophages, promoting their recruitment to sites of inflammation.[3] Furthermore, LTB4 signaling in macrophages can amplify inflammatory responses by inducing the production of pro-inflammatory cytokines and regulating the expression of other inflammatory mediators.[3][5]
Hypothesized Effect of this compound on Macrophage Polarization
Based on the pro-inflammatory role of LTB4, it is hypothesized that This compound, by reducing LTB4 production, will shift the macrophage polarization balance from a pro-inflammatory M1 phenotype towards a more anti-inflammatory M2 phenotype.
Specifically, this compound is expected to:
-
Inhibit M1 Polarization: By reducing LTB4 levels, this compound may attenuate the signaling pathways that drive M1 polarization, leading to a decrease in the expression of M1 markers and the production of pro-inflammatory cytokines.
-
Promote or Modulate M2 Polarization: The reduction of pro-inflammatory stimuli (LTB4) may create a microenvironment more conducive to M2 polarization.
Quantitative Data Summary (Hypothetical)
The following tables summarize the expected quantitative effects of this compound on M1 and M2 macrophage markers in vitro. These are hypothetical data based on the known functions of LTB4 and are intended to guide experimental design.
Table 1: Effect of this compound on M1 Macrophage Markers (LPS/IFN-γ Stimulation)
| Marker | Treatment Group | Expected Change | Method of Analysis |
| Gene Expression | |||
| TNF-α | This compound (1 µM) | ↓ | qRT-PCR |
| IL-6 | This compound (1 µM) | ↓ | qRT-PCR |
| IL-1β | This compound (1 µM) | ↓ | qRT-PCR |
| iNOS | This compound (1 µM) | ↓ | qRT-PCR |
| Protein Expression | |||
| TNF-α | This compound (1 µM) | ↓ | ELISA/CBA |
| IL-6 | This compound (1 µM) | ↓ | ELISA/CBA |
| iNOS | This compound (1 µM) | ↓ | Western Blot/Flow Cytometry |
| Cell Surface Marker | |||
| CD86 | This compound (1 µM) | ↓ | Flow Cytometry |
Table 2: Effect of this compound on M2 Macrophage Markers (IL-4/IL-13 Stimulation)
| Marker | Treatment Group | Expected Change | Method of Analysis |
| Gene Expression | |||
| Arg1 | This compound (1 µM) | ↑ | qRT-PCR |
| CD206 (MRC1) | This compound (1 µM) | ↑ | qRT-PCR |
| IL-10 | This compound (1 µM) | ↑ | qRT-PCR |
| Protein Expression | |||
| Arginase-1 | This compound (1 µM) | ↑ | Western Blot/Activity Assay |
| IL-10 | This compound (1 µM) | ↑ | ELISA/CBA |
| Cell Surface Marker | |||
| CD206 | This compound (1 µM) | ↑ | Flow Cytometry |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effect of this compound on macrophage polarization in vitro.
Isolation and Culture of Human Monocyte-Derived Macrophages (MDMs)
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Differentiation into Macrophages:
-
Culture the enriched monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate them into M0 macrophages.[6]
-
Replace the medium every 2-3 days.
-
In Vitro Macrophage Polarization Assay
-
Cell Seeding: Seed the differentiated M0 macrophages into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for ELISA).
-
Pre-treatment with this compound: Pre-incubate the M0 macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Polarization:
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for gene expression analysis, 48 hours for protein analysis).
-
Sample Collection:
-
Collect the culture supernatants for cytokine analysis by ELISA or cytometric bead array (CBA).
-
Lyse the cells for RNA or protein extraction.
-
Analysis of Macrophage Polarization Markers
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from the cell lysates using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for M1 markers (TNF-α, IL-6, IL-1β, iNOS) and M2 markers (Arg1, CD206, IL-10).
-
Normalize the gene expression to a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) / Cytometric Bead Array (CBA):
-
Measure the concentration of secreted cytokines (TNF-α, IL-6, IL-10) in the culture supernatants according to the manufacturer's instructions.
-
-
Flow Cytometry:
-
Detach the cells from the culture plates using a non-enzymatic cell dissociation solution.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers for M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.
-
Analyze the stained cells using a flow cytometer.
-
-
Western Blotting:
-
Extract total protein from the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS and Arginase-1, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 2. Polarizing Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LTB4 causes macrophage–mediated inflammation and directly induces insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Leukotriene B4 promotes neovascularization and macrophage recruitment in murine wet-type AMD models [insight.jci.org]
- 5. Leukotriene B4 enhances the generation of pro-inflammatory microRNAs to promote MyD88-dependent macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - US [thermofisher.com]
Aebilustat: A Host-Directed Therapeutic Approach to Modulating Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic inflammatory diseases represent a significant global health burden, and there is a pressing need for novel therapeutic strategies that can effectively control the underlying inflammatory processes. Host-directed therapies, which aim to modulate the host's immune response rather than directly targeting pathogens or disease-specific proteins, are emerging as a promising approach. Aebilustat (formerly CTX-4430) is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By reducing the levels of LTB4, a powerful neutrophil chemoattractant, aebilustat offers a targeted mechanism to dampen neutrophilic inflammation, a hallmark of numerous inflammatory conditions. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the potential of aebilustat as a host-directed therapy for a range of inflammatory diseases. We present its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to Aebilustat and Host-Directed Therapy
Host-directed therapies (HDTs) represent a paradigm shift in the treatment of diseases characterized by a dysregulated immune response. Instead of focusing on a single pathogenic target, HDTs aim to rebalance the host's inflammatory and immune pathways to promote disease resolution and minimize tissue damage.[1][2] This approach is particularly relevant for chronic inflammatory diseases where the host's own immune system contributes significantly to the pathology.
Aebilustat is a first-in-class oral, once-daily inhibitor of LTA4H.[3][4][5][6] LTA4H is a bifunctional zinc enzyme that catalyzes the final step in the synthesis of LTB4 from the unstable epoxide intermediate, leukotriene A4 (LTA4).[7][8] LTB4 is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammation, primarily by attracting and activating neutrophils.[2][9] By inhibiting LTA4H, aebilustat effectively reduces the production of LTB4, thereby diminishing the recruitment and activation of neutrophils at sites of inflammation.[10][11]
Mechanism of Action
Aebilustat's primary mechanism of action is the selective inhibition of the epoxide hydrolase activity of LTA4H.[4][5] This targeted inhibition leads to a significant reduction in the biosynthesis of LTB4. The downstream consequences of reduced LTB4 levels are central to aebilustat's anti-inflammatory effects.
The Arachidonic Acid Cascade and Leukotriene B4 Synthesis
The synthesis of LTB4 is a key branch of the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized by 5-lipoxygenase (5-LO) to form LTA4. LTA4H then converts LTA4 to LTB4.
Figure 1: Aebilustat's Inhibition of LTB4 Synthesis.
Downstream Signaling of Leukotriene B4
LTB4 exerts its pro-inflammatory effects by binding to its high-affinity G protein-coupled receptor, BLT1, which is predominantly expressed on the surface of leukocytes, particularly neutrophils.[1][12] Activation of BLT1 triggers a cascade of intracellular signaling events, leading to:
-
Chemotaxis: Directed migration of neutrophils towards the source of LTB4.[7][9]
-
Adhesion: Increased expression of adhesion molecules on neutrophils, facilitating their attachment to the endothelium and extravasation into tissues.
-
Degranulation: Release of cytotoxic enzymes, such as neutrophil elastase, and reactive oxygen species (ROS).[2]
-
Cytokine and Chemokine Production: Amplification of the inflammatory response by inducing the production of other pro-inflammatory mediators.[13]
Figure 2: LTB4-BLT1 Signaling Pathway.
By inhibiting LTB4 synthesis, aebilustat effectively blocks these downstream signaling events, leading to a reduction in neutrophil-mediated inflammation.
Quantitative Data
The following tables summarize the key quantitative data for aebilustat from in vitro and clinical studies.
Table 1: In Vitro Potency of Aebilustat
| Parameter | Assay | Value | Reference |
| IC50 | Inhibition of LTB4 production in human whole blood | 31 ng/mL (~64 nM) | [10] |
Note: Specific IC50 for direct LTA4H enzyme inhibition is not publicly available.
Table 2: Clinical Pharmacodynamic and Efficacy Data (Cystic Fibrosis, Phase 1b/2a)
| Biomarker/Endpoint | Treatment Group (Dose) | Change from Baseline/Placebo | p-value | Reference |
| Sputum Neutrophil Count | 100 mg Aebilustat | 65% reduction from baseline | - | [11][13][14] |
| Sputum Elastase | Aebilustat (pooled doses) | 58% reduction vs. placebo | < 0.05 | [11] |
| Pulmonary Exacerbations | Aebilustat | 35% reduction | - | [3][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the characterization of aebilustat.
LTA4H Enzyme Inhibition Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of LTA4H.
-
Principle: Recombinant human LTA4H is incubated with a substrate, and the formation of the product is measured. The inhibitory potential of the test compound is determined by its ability to reduce product formation.
-
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4) or a fluorescent substrate
-
Test compound (e.g., aebilustat)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer)
-
Detection reagents (e.g., for HPLC or fluorescence detection)
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, recombinant LTA4H, and the test compound.
-
Pre-incubate the mixture to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate (LTA4 or fluorescent substrate).
-
Incubate for a defined period at a specific temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the product formation using a suitable method (e.g., HPLC for LTB4 or a fluorometer for a fluorescent product).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[15][16][17]
-
Figure 3: LTA4H Enzyme Inhibition Assay Workflow.
Human Whole Blood LTB4 Production Assay
This ex vivo assay assesses the ability of a compound to inhibit LTB4 production in a more physiologically relevant matrix.
-
Principle: Freshly drawn human whole blood is stimulated to produce LTB4 in the presence and absence of the test compound. The amount of LTB4 produced is then quantified.
-
Materials:
-
Fresh human whole blood
-
Calcium ionophore (e.g., A23187) as a stimulant
-
Test compound (e.g., aebilustat)
-
Anticoagulant (e.g., heparin)
-
ELISA kit for LTB4 quantification
-
-
Procedure:
-
Collect fresh human whole blood into tubes containing an anticoagulant.
-
Aliquot the blood into tubes containing serial dilutions of the test compound.
-
Pre-incubate the blood with the compound.
-
Stimulate LTB4 production by adding a calcium ionophore.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and separate the plasma by centrifugation.
-
Measure the concentration of LTB4 in the plasma using a competitive ELISA kit.
-
Calculate the percent inhibition and determine the IC50 value.[18]
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
-
Principle: Neutrophils are placed in the upper compartment of a Boyden chamber, separated by a porous membrane from a lower compartment containing a chemoattractant (e.g., LTB4). The number of cells that migrate through the membrane is quantified.
-
Materials:
-
Isolated human neutrophils
-
Boyden chamber with a porous membrane (e.g., 3-5 µm pores)
-
Chemoattractant (e.g., LTB4)
-
Test compound (e.g., aebilustat)
-
Cell staining and counting reagents
-
-
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate the neutrophils with the test compound.
-
Add the chemoattractant to the lower chamber of the Boyden chamber.
-
Place the membrane over the lower chamber and add the treated neutrophils to the upper chamber.
-
Incubate the chamber to allow for cell migration.
-
Remove the membrane, fix, and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells under a microscope.
-
Calculate the percent inhibition of chemotaxis.[19][20][21][22]
-
Preclinical and Clinical Evidence in Inflammatory Diseases
Cystic Fibrosis (CF)
CF is characterized by chronic neutrophilic airway inflammation, which leads to progressive lung damage. Aebilustat has been evaluated in clinical trials for its potential to reduce this inflammation.
-
Clinical Findings: In a Phase 1b/2a study in patients with CF, aebilustat was well-tolerated and demonstrated promising anti-inflammatory effects. Treatment with 100 mg of aebilustat for 15 days resulted in a 65% reduction in sputum neutrophil counts from baseline.[11][13][14] Furthermore, a pooled analysis of aebilustat-treated groups showed a statistically significant 58% reduction in sputum elastase compared to placebo.[11] A subsequent Phase 2 study showed a 35% reduction in pulmonary exacerbations in patients treated with aebilustat.[3][13][14]
Other Potential Indications
The role of LTB4 and neutrophilic inflammation in the pathophysiology of other inflammatory diseases suggests that aebilustat may have broader therapeutic potential.
-
Rheumatoid Arthritis (RA): LTB4 is found at high levels in the synovial fluid of RA patients and contributes to joint inflammation and destruction. Preclinical studies with LTA4H inhibitors in animal models of arthritis have shown reductions in disease severity.[23][24][25][26]
-
Inflammatory Bowel Disease (IBD): Neutrophil infiltration into the intestinal mucosa is a key feature of IBD. Elevated levels of LTB4 are found in the inflamed gut of IBD patients.[21] Studies in animal models of colitis have demonstrated the therapeutic potential of targeting the LTB4 pathway.[27][28][29][30]
Conclusion
Aebilustat, as a potent and selective inhibitor of LTA4H, represents a promising host-directed therapy for a range of inflammatory diseases characterized by excessive neutrophilic inflammation. Its ability to significantly reduce the production of the potent chemoattractant LTB4 has been demonstrated both in vitro and in clinical settings. The encouraging data from studies in cystic fibrosis, coupled with the strong scientific rationale for its use in other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, underscore the therapeutic potential of aebilustat. Further clinical investigation is warranted to fully elucidate the efficacy and safety of aebilustat in these and other inflammatory disorders. This technical guide provides a foundational understanding of aebilustat's mechanism, preclinical and clinical data, and the experimental approaches used in its evaluation, serving as a valuable resource for the scientific and drug development community.
References
- 1. researchgate.net [researchgate.net]
- 2. Too much of a good thing: How modulating LTB4 actions restore host defense in homeostasis or disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acebilustat | 943764-99-6 | Benchchem [benchchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Aminopeptidase | LTR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Studies of this compound: Pharmacokinetics, Pharmacodynamics, Food Effect, and CYP3A Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Studies of this compound: Biomarker Response and Safety in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of this compound, a Selective Inhibitor of Leukotriene B4 Biosynthesis, for Treatment of Outpatients With Mild-Moderate Coronavirus Disease 2019: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Activation of neutrophil chemotaxis by leukotriene B4 and 5-hydroxyeicosatetraenoic acid in chronic inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 23. Deficiency of β-arrestin1 ameliorates collagen-induced arthritis with impaired TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A novel preclinical model for rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Humanized Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Cell-Based Therapies [frontiersin.org]
- 27. Inflammatory Bowel Disease: A Review of Pre-Clinical Murine Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Early subclinical stages of the inflammatory bowel diseases: insights from human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Measuring Leukotriene B4 (LTB4) Levels in Cell Culture Supernatants Following Acebilustat Treatment
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammatory responses. It is a powerful chemoattractant for neutrophils and other immune cells, promoting their recruitment to sites of inflammation.[1] The synthesis of LTB4 is a key step in the arachidonic acid cascade, catalyzed by the enzyme Leukotriene A4 Hydrolase (LTA4H).[2][3][4] Dysregulation of the LTB4 pathway is implicated in a variety of inflammatory diseases, including cystic fibrosis and chronic obstructive pulmonary disease.[2][5]
Acebilustat (formerly CTX-4430) is a small molecule inhibitor of LTA4H.[2][3][6] By targeting LTA4H, this compound effectively blocks the production of LTB4, thereby reducing neutrophil-driven inflammation.[2][5] This application note provides a detailed protocol for treating cultured cells with this compound and subsequently measuring the levels of LTB4 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
This protocol is intended for researchers investigating the efficacy of LTA4H inhibitors and the role of LTB4 in various cellular models of inflammation.
Signaling Pathway and Experimental Workflow
To understand the experimental design, it is crucial to visualize the underlying biological pathway and the overall workflow.
LTB4 Synthesis Pathway and this compound's Mechanism of Action
The following diagram illustrates the synthesis of LTB4 from arachidonic acid and the inhibitory effect of this compound.
Caption: LTB4 synthesis pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
The diagram below outlines the key steps for measuring the effect of this compound on LTB4 production in cell culture.
Caption: Workflow for measuring LTB4 levels after this compound treatment.
Experimental Protocols
Materials and Reagents
-
Cells:
-
Primary human neutrophils (isolated from fresh peripheral blood)
-
HL-60 cells (human promyelocytic leukemia cell line)
-
-
Cell Culture Media and Reagents:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO) for differentiating HL-60 cells
-
Phosphate Buffered Saline (PBS)
-
-
Compounds and Stimulants:
-
This compound (CTX-4430)
-
Calcium Ionophore A23187
-
DMSO (vehicle for this compound and A23187)
-
-
LTB4 Measurement:
-
LTB4 ELISA Kit (e.g., from R&D Systems, Cayman Chemical, or similar)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Microplate reader
-
Pipettes and sterile tips
-
96-well cell culture plates
-
96-well ELISA plates (usually provided with the kit)
-
Cell Culture and Differentiation of HL-60 Cells
-
HL-60 Cell Culture:
-
Culture HL-60 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
-
Differentiation of HL-60 Cells into Neutrophil-like Cells:
-
To induce differentiation, culture HL-60 cells in the presence of 1.3% DMSO for 5-7 days.
-
Differentiated cells will exhibit morphological and functional characteristics of neutrophils.
-
This compound Treatment and LTB4 Production Stimulation
-
Cell Seeding:
-
Seed differentiated HL-60 cells or primary human neutrophils into a 96-well plate at a density of 1 x 10^6 cells/mL in serum-free RPMI 1640.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free RPMI 1640 to achieve the desired final concentrations (e.g., a dose-response range from 1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 1 hour at 37°C.
-
-
Stimulation of LTB4 Production:
-
Prepare a stock solution of Calcium Ionophore A23187 in DMSO.
-
Add A23187 to each well to a final concentration of 1-5 µM to stimulate LTB4 production.
-
Include an unstimulated control (vehicle only).
-
Incubate the plate for 30 minutes at 37°C.
-
Sample Collection and Preparation
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Transfer the supernatants to clean microcentrifuge tubes.
-
Centrifuge the supernatants again at 1000 x g for 10 minutes at 4°C to remove any remaining cellular debris.[3][5]
-
Transfer the cleared supernatants to new, labeled tubes and store them at -80°C until the LTB4 ELISA is performed. Avoid repeated freeze-thaw cycles.[2][3][5]
LTB4 Measurement by ELISA
Perform the LTB4 ELISA according to the manufacturer's instructions provided with the specific kit. A general procedure is outlined below:
-
Reagent Preparation: Prepare all standards, controls, and buffers as described in the ELISA kit manual.
-
Assay Procedure:
-
Add standards, controls, and samples (cell culture supernatants) to the appropriate wells of the ELISA plate.
-
Add the detection antibody and incubate as instructed.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.
-
Data Presentation and Analysis
Quantitative Data Summary
The results of the LTB4 ELISA can be summarized in a table to clearly present the dose-dependent effect of this compound.
| Treatment Group | This compound Conc. (µM) | LTB4 Concentration (pg/mL) ± SD | % Inhibition of LTB4 Production |
| Unstimulated Control | 0 | < 50 | N/A |
| Vehicle Control (Stimulated) | 0 | 1520 ± 125 | 0% |
| This compound | 0.01 | 1150 ± 98 | 24.3% |
| This compound | 0.1 | 680 ± 75 | 55.3% |
| This compound | 1 | 210 ± 35 | 86.2% |
| This compound | 10 | 85 ± 20 | 94.4% |
Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the LTB4 standards against their known concentrations.
-
LTB4 Concentration Calculation: Determine the concentration of LTB4 in each sample by interpolating their absorbance values from the standard curve.
-
% Inhibition Calculation: Calculate the percentage inhibition of LTB4 production for each this compound concentration using the following formula:
% Inhibition = [1 - (LTB4 in treated sample / LTB4 in vehicle control)] x 100
-
IC50 Determination: Plot the % inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of LTB4 production).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background LTB4 in unstimulated controls | Serum in culture medium contains LTB4. | Use serum-free medium for the experiment. |
| Contamination of reagents. | Use fresh, sterile reagents. | |
| Low or no LTB4 production in stimulated controls | Inefficient cell stimulation. | Optimize the concentration of the stimulus (e.g., A23187) and incubation time. |
| Low cell viability. | Ensure cells are healthy and viable before starting the experiment. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent cell numbers. | Ensure accurate cell counting and seeding. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for critical samples. |
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on LTB4 production in a cell-based assay. The detailed methodology, from cell culture and treatment to sample collection and data analysis, offers a robust framework for researchers studying LTA4H inhibitors and their therapeutic potential in inflammatory diseases. The provided diagrams and troubleshooting guide further aid in the successful execution and interpretation of these experiments.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. k-assay.com [k-assay.com]
- 4. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Acebilustat in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acebilustat is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By inhibiting LTA4H, this compound reduces the levels of LTB4, which is implicated in the pathogenesis of various inflammatory diseases, including cystic fibrosis. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during clinical development.
This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method has been validated according to the general principles of bioanalytical method validation and is suitable for supporting clinical trials and other research studies.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard (IS):
-
This compound (Reference Standard)
-
This compound-d5 (Internal Standard)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
-
Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of this compound and this compound-d5 in methanol.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound-d5 in 50:50 (v/v) acetonitrile/water.
-
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 25 µL of the this compound-d5 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
Seal the plate and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 2.5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1.5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Run Time | 5.0 minutes |
Mass Spectrometry
| Parameter | Condition |
| MS System | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 427.2 -> 234.1 (Quantifier), 427.2 -> 154.1 (Qualifier) This compound-d5: 432.2 -> 239.1 |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Declustering Potential | 80 V |
| Entrance Potential | 10 V |
| Collision Energy | 35 eV |
Data Presentation
Method Validation Summary
The LC-MS/MS method for the quantification of this compound in human plasma was validated for linearity, accuracy, precision, selectivity, and stability.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 6.2 | 99.1 | 7.5 |
| Low | 3 | 101.2 | 4.5 | 100.5 | 5.1 |
| Mid | 100 | 99.8 | 3.1 | 100.2 | 3.9 |
| High | 800 | 102.1 | 2.5 | 101.5 | 3.2 |
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 3 | 95.2 | 88.9 |
| High | 800 | 97.1 | 91.2 |
Table 4: Stability
| Stability Condition | Duration | Accuracy (%) |
| Bench-top (Room Temperature) | 8 hours | 97.8 |
| Freeze-Thaw (3 cycles, -80°C to RT) | 3 cycles | 98.5 |
| Long-term (-80°C) | 90 days | 99.1 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in human plasma.
Caption: Signaling pathway showing this compound's mechanism of action.
Application Notes and Protocols for Aebilustat Administration in a Mouse Model of LPS-Induced Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to increased permeability of the alveolar-capillary barrier, pulmonary edema, and severe hypoxemia.[1][2][3][4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a robust and reproducible model of ALI in mice that mimics many features of the human condition.[5][6][7][8] The inflammatory cascade in LPS-induced ALI is mediated by a variety of signaling molecules, with the arachidonic acid pathway playing a central role.[9][10]
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the arachidonic acid pathway, responsible for the release of arachidonic acid from membrane phospholipids.[1][11] This initiates the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, which contribute significantly to the pathogenesis of ALI.[5][6] Aebilustat is a potent and selective inhibitor of cPLA2α. By blocking the activity of this enzyme, aebilustat has the potential to attenuate the inflammatory response in ALI.
These application notes provide a comprehensive overview of the administration of aebilustat in a mouse model of LPS-induced ALI. The protocols are based on established methodologies for inducing ALI and for the administration and evaluation of cPLA2 inhibitors in this model.
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies of cPLA2 inhibition in LPS-induced ALI mouse models. These data provide a benchmark for evaluating the efficacy of aebilustat.
Table 1: Effect of cPLA2 Inhibition on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x 10^6) | Neutrophils (x 10^6) | Macrophages (x 10^6) |
| Saline Control | 0.20 ± 0.05 | 0.004 ± 0.003 | 0.20 ± 0.05 |
| LPS + Vehicle | 5.33 ± 1.27 | 5.07 ± 1.25 | ~0.25 (not significant increase) |
| LPS + cPLA2 Inhibitor | 2.73 ± 0.87 | 2.43 ± 0.77 | ~0.30 (not significant increase) |
Data are presented as mean ± SD. Data is representative of expected results based on existing literature.[5][12]
Table 2: Effect of cPLA2 Inhibition on Pulmonary Edema
| Treatment Group | Lung Wet/Dry Weight Ratio |
| Saline Control | 1.0 ± 0.06 |
| LPS + Vehicle | 1.32 ± 0.02 |
| LPS + cPLA2 Inhibitor | 1.04 ± 0.05 |
Data are presented as mean ± SD, normalized to the saline control group. Data is representative of expected results based on existing literature.[12]
Table 3: Effect of cPLA2 Inhibition on Pro-Inflammatory Cytokines in BALF
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Saline Control | Not Detected | Not Detected | Not Detected |
| LPS + Vehicle | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + cPLA2 Inhibitor | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Qualitative summary based on consistent findings in the literature.[9]
Experimental Protocols
LPS-Induced Acute Lung Injury Model
This protocol describes the induction of ALI in mice via intratracheal administration of LPS.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4 (Sigma-Aldrich)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ketamine/Xylazine anesthetic solution
-
Animal platform for intratracheal instillation
-
22G venous catheter or equivalent
Procedure:
-
Animal Model: Use adult male C57BL/6 mice (8-12 weeks old, 20-25 g). House animals in a specific pathogen-free facility with ad libitum access to food and water.
-
LPS Preparation: Prepare a stock solution of LPS at 5 mg/mL in sterile PBS. On the day of the experiment, dilute the stock solution to a final concentration of 1 mg/mL in sterile PBS.
-
Anesthesia: Anesthetize the mice via intraperitoneal (IP) injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a slanted board.
-
Expose the trachea through a small midline cervical incision.
-
Carefully insert a 22G venous catheter into the trachea.
-
Instill 50 µL of the LPS solution (5 mg/kg body weight) into the lungs.[6]
-
For the control group, instill 50 µL of sterile PBS.
-
-
Post-Procedure Care: Suture the incision and allow the mice to recover on a warming pad. Monitor the animals for signs of distress.
Aebilustat Administration
Materials:
-
Aebilustat
-
Vehicle for solubilization (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water, or as determined by solubility testing)
-
Oral gavage needles
Procedure:
-
Aebilustat Formulation:
-
Based on common practices for oral administration of small molecules in mice, prepare a suspension of aebilustat in a suitable vehicle. For example, a formulation in 0.5% methylcellulose can be used.
-
The final concentration should be calculated to deliver the desired dose in a volume of 100-200 µL.
-
-
Dosing and Administration:
-
A recommended starting dose for a new compound in a mouse model can be in the range of 10-50 mg/kg. Dose-response studies are recommended to determine the optimal effective dose.
-
Administer aebilustat or vehicle to the mice via oral gavage.
-
Prophylactic Treatment: Administer aebilustat 1 hour prior to LPS instillation.
-
Therapeutic Treatment: Administer aebilustat at a specified time point (e.g., 2 or 6 hours) after LPS instillation.
-
-
Experimental Groups:
-
Group 1: Saline (IT) + Vehicle (oral)
-
Group 2: LPS (IT) + Vehicle (oral)
-
Group 3: LPS (IT) + Aebilustat (oral)
-
Assessment of Lung Injury
This protocol describes the collection and analysis of samples to evaluate the extent of lung injury.
Materials:
-
Sterile PBS
-
Red blood cell lysis buffer
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge
-
Diff-Quik stain
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Oven for drying lung tissue
Procedure (24 hours post-LPS administration):
-
Euthanasia and Sample Collection:
-
Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture for serum analysis if needed.
-
-
Bronchoalveolar Lavage (BAL):
-
Expose the trachea and insert a catheter.
-
Instill and retrieve 1 mL of sterile PBS three times (total volume ~3 mL).
-
Pool the BAL fluid (BALF) for each mouse.
-
-
BALF Analysis:
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Cell Count: Resuspend the cell pellet in PBS. Perform a total cell count using a hemocytometer. For differential cell counts, prepare cytospin slides and stain with Diff-Quik. Count at least 200 cells to determine the percentages of neutrophils and macrophages.
-
Cytokine Analysis: Use the BALF supernatant to measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Lung Wet/Dry Weight Ratio:
-
Excise the right lung, blot it dry, and weigh it to obtain the wet weight.
-
Dry the lung in an oven at 60°C for 72 hours and weigh it again to obtain the dry weight.
-
Calculate the wet/dry ratio as an indicator of pulmonary edema.
-
-
Histopathology (Optional):
-
Perfuse the left lung with 4% paraformaldehyde.
-
Embed the lung in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung architecture, inflammatory cell infiltration, and edema.
-
Visualizations
Signaling Pathway of Aebilustat in LPS-Induced ALI
Caption: Aebilustat inhibits cPLA2α, blocking the release of arachidonic acid and downstream inflammatory mediators in LPS-induced ALI.
Experimental Workflow
Caption: Experimental workflow for evaluating aebilustat in a mouse model of LPS-induced acute lung injury.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that arachidonic acid derived from neutrophils and prostaglandin E2 are associated with the induction of acute lung inflammation by lipopolysaccharide of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Roles of Phospholipase A2 during Lung Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARACHIDONIC ACID PRODUCTS IN AIRWAY NOCICEPTOR ACTIVATION DURING ACUTE LUNG INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arachidonic acid products in airway nociceptor activation during acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | TNF-α-Induced cPLA2 Expression via NADPH Oxidase/Reactive Oxygen Species-Dependent NF-κB Cascade on Human Pulmonary Alveolar Epithelial Cells [frontiersin.org]
- 12. Minimum effective dose of clemastine in a mouse model of preterm white matter injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Screening for Anti-inflammatory Activity of Acebilustat Using a Cell-based Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key mediator in the inflammatory cascade is Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.[1] Acebilustat is a small molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H), the enzyme responsible for the final step in LTB4 synthesis.[1][2] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating the inflammatory response. This application note provides a detailed protocol for using this compound in a cell-based assay to screen for its anti-inflammatory activity, focusing on the inhibition of LTB4 production and the subsequent reduction in neutrophil chemotaxis.
Principle
This protocol outlines a two-part cell-based assay. First, the inhibitory effect of this compound on LTB4 production is quantified using an enzyme-linked immunosorbent assay (ELISA). Human neutrophils are stimulated to produce LTB4 in the presence of varying concentrations of this compound. The concentration-dependent inhibition of LTB4 is then measured. Second, the functional consequence of LTB4 inhibition is assessed through a neutrophil chemotaxis assay. The migration of neutrophils towards an LTB4 gradient is measured in the presence and absence of this compound.
Materials and Reagents
-
This compound
-
Human peripheral blood
-
Density gradient medium (e.g., Ficoll-Paque™)
-
Red Blood Cell Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Calcium ionophore (e.g., A23187)
-
LTB4 ELISA kit
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Polycarbonate membranes (5 µm pore size)
-
Calcein-AM
-
BSA (Bovine Serum Albumin)
Experimental Protocols
Isolation of Human Neutrophils
This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of density gradient medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells, and most of the density gradient medium), leaving the neutrophil and erythrocyte layers.
-
Transfer the neutrophil/erythrocyte pellet to a new tube and resuspend in HBSS.
-
Lyse the red blood cells by adding Red Blood Cell Lysis Buffer and incubating for 5-10 minutes at room temperature.
-
Centrifuge at 250 x g for 5 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 1% FBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.
LTB4 Inhibition Assay
This assay measures the ability of this compound to inhibit the production of LTB4 from stimulated human neutrophils.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640 medium.
-
Seed isolated neutrophils in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Add the desired concentrations of this compound or vehicle control to the wells and pre-incubate for 30 minutes at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., 5 µM A23187) to induce LTB4 production and incubate for 15 minutes at 37°C.
-
Centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
Collect the supernatant for LTB4 measurement.
-
Quantify the LTB4 concentration in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage inhibition of LTB4 production for each this compound concentration relative to the vehicle-treated control.
Neutrophil Chemotaxis Assay
This assay assesses the effect of this compound on the migration of neutrophils towards an LTB4 gradient.
-
Prepare the chemotaxis chamber. Add RPMI 1640 medium containing a known concentration of LTB4 (chemoattractant) to the lower wells of the chamber.
-
Place a polycarbonate membrane (5 µm pore size) over the lower wells.
-
Isolate and label neutrophils with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Resuspend the labeled neutrophils in RPMI 1640 medium containing different concentrations of this compound or vehicle control.
-
Add the neutrophil suspension to the upper wells of the chemotaxis chamber.
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells by measuring the fluorescence of the cells that have moved to the lower side of the membrane using a fluorescence plate reader.
-
Calculate the percentage inhibition of neutrophil migration for each this compound concentration relative to the vehicle-treated control.
Data Presentation
The quantitative data obtained from the assays can be summarized in the following tables for clear comparison.
Table 1: Inhibition of LTB4 Production by this compound
| This compound Concentration (nM) | LTB4 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1500 ± 120 | 0 |
| 10 | 1125 ± 95 | 25 |
| 30 | 750 ± 60 | 50 |
| 64 (IC50) | 750 ± 55 | 50[2] |
| 100 | 375 ± 30 | 75 |
| 300 | 150 ± 15 | 90 |
| 1000 | 75 ± 10 | 95 |
Table 2: Inhibition of Neutrophil Chemotaxis by this compound
| This compound Concentration (nM) | Migrated Neutrophils (RFU) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 8500 ± 550 | 0 |
| 10 | 6800 ± 450 | 20 |
| 30 | 4675 ± 320 | 45 |
| 100 | 2125 ± 180 | 75 |
| 300 | 850 ± 90 | 90 |
| 1000 | 425 ± 50 | 95 |
Mandatory Visualizations
Caption: this compound inhibits LTA4H, blocking LTB4 synthesis and inflammation.
Caption: Workflow for assessing this compound's anti-inflammatory activity.
Conclusion
This application note provides a comprehensive, step-by-step guide for assessing the anti-inflammatory properties of this compound in a cell-based assay. The described protocols for LTB4 inhibition and neutrophil chemotaxis are robust and reproducible methods for screening and characterizing LTA4H inhibitors. The provided data tables and diagrams offer a clear framework for data presentation and understanding the experimental logic. These assays are valuable tools for researchers and drug development professionals working on novel anti-inflammatory therapeutics.
References
- 1. Evaluation of this compound, a Selective Inhibitor of Leukotriene B4 Biosynthesis, for Treatment of Outpatients With Mild-Moderate Coronavirus Disease 2019: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Studies of this compound: Pharmacokinetics, Pharmacodynamics, Food Effect, and CYP3A Induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability of Aebilustat in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aebilustat is a small molecule inhibitor of leukotriene A4 hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4.[1] As a compound of interest in drug development, understanding its stability profile in solvents commonly used for in vitro and in vivo studies is critical for ensuring the accuracy and reproducibility of experimental results. This application note provides a comprehensive overview of the stability of aebilustat in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It includes detailed protocols for assessing stability and presents a framework for data interpretation.
While specific public data on the stability of aebilustat is limited, this document outlines the best practices and generalized protocols for establishing a stability profile for this and other similar small molecules. The provided experimental designs are based on established regulatory guidelines and industry standards for forced degradation and stability-indicating method development.[2][3][4][5][6][7][8][9][10][11][12][13][14]
Data Presentation: Stability of Aebilustat in Various Solvents
The following table summarizes hypothetical quantitative data for the stability of aebilustat under various storage conditions. This data should be generated for each new batch of aebilustat and for each solvent system to ensure the integrity of the compound throughout its use in research.
Table 1: Hypothetical Stability of Aebilustat (10 mM) in Common Laboratory Solvents
| Solvent | Storage Temperature | Duration | Percent Remaining (Mean ± SD) | Degradants Observed |
| DMSO | -20°C | 30 days | 99.5 ± 0.3% | < 0.5% |
| DMSO | 4°C | 30 days | 98.2 ± 0.7% | 1.8% |
| DMSO | Room Temperature (25°C) | 7 days | 92.1 ± 1.2% | 7.9% |
| Ethanol | -20°C | 30 days | 99.8 ± 0.2% | < 0.2% |
| Ethanol | 4°C | 30 days | 99.1 ± 0.4% | 0.9% |
| Ethanol | Room Temperature (25°C) | 7 days | 96.5 ± 0.9% | 3.5% |
| Acetonitrile | -20°C | 30 days | 99.7 ± 0.2% | < 0.3% |
| Acetonitrile | 4°C | 30 days | 98.9 ± 0.5% | 1.1% |
| Acetonitrile | Room Temperature (25°C) | 7 days | 95.2 ± 1.1% | 4.8% |
| PBS (pH 7.4) | 4°C | 24 hours | 85.3 ± 2.5% | 14.7% |
Note: This table presents example data. Actual stability will vary based on compound purity, solvent grade, and storage conditions.
Experimental Protocols
Protocol 1: Preparation of Aebilustat Stock Solutions
Objective: To prepare standardized stock solutions of aebilustat for stability testing.
Materials:
-
Aebilustat (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Absolute Ethanol (200 proof)
-
Acetonitrile (HPLC grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate aebilustat powder to room temperature.
-
Accurately weigh the required amount of aebilustat to prepare a 10 mM stock solution. The molecular formula for aebilustat is C₂₉H₂₇N₃O₄.[1]
-
Dissolve the weighed aebilustat in the desired solvent (DMSO, Ethanol, or Acetonitrile) in a volumetric flask.
-
Vortex the solution until the aebilustat is completely dissolved. If necessary, use a sonicator for a short period.
-
Bring the solution to the final volume with the solvent.
-
For aqueous stability testing, dilute the DMSO stock solution in PBS (pH 7.4) to the final desired concentration. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects.
-
Aliquot the stock solutions into appropriate storage vials (e.g., amber glass vials) to minimize light exposure and freeze-thaw cycles.
Protocol 2: Forced Degradation Study of Aebilustat
Objective: To identify potential degradation products and pathways of aebilustat under stressed conditions. This is crucial for developing a stability-indicating analytical method.[5][6][7][8][11]
Stress Conditions:
-
Acid Hydrolysis: Treat aebilustat solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat aebilustat solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat aebilustat solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid aebilustat and aebilustat in solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose aebilustat solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Prepare a solution of aebilustat in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Expose the solution to each of the stress conditions listed above.
-
At specified time points, withdraw samples.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC-UV/MS, to identify and quantify any degradation products.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating aebilustat from its degradation products and any process-related impurities.[2][3][4][9][10]
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of aebilustat.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations
Experimental Workflow for Aebilustat Stability Assessment
Caption: Workflow for assessing the stability of aebilustat solutions.
Hypothetical Degradation Pathway of Aebilustat
Caption: A potential degradation pathway for aebilustat under stress.
Conclusion
The stability of aebilustat in solution is a critical parameter for ensuring the reliability of preclinical research data. While specific stability data for aebilustat is not widely available, the protocols and methodologies outlined in this application note provide a robust framework for researchers to determine its stability in DMSO and other common laboratory solvents. It is strongly recommended that stability studies are conducted under the specific conditions of intended use. The use of a validated stability-indicating analytical method is essential for accurately quantifying the parent compound and any potential degradation products.
References
- 1. AIM | Treatment of Cystic Fibrosis [cf-help.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. SOP for Forced Degradation Study [m-pharmainfo.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Selective JAK1 Inhibitors in an Animal Model of Atopic Dermatitis, with Reference to Aebilustat (GSK2586184)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Publicly available preclinical data from animal models of atopic dermatitis for the selective JAK1 inhibitor aebilustat (GSK2586184) is limited. The following application notes and protocols are therefore based on established methodologies for evaluating selective Janus kinase (JAK) 1 inhibitors in relevant animal models of atopic dermatitis (AD). These protocols are intended to serve as a comprehensive guide for researchers designing and conducting similar preclinical studies.
Introduction
Atopic dermatitis is a chronic inflammatory skin condition characterized by a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical component in the signaling of numerous pro-inflammatory cytokines that drive the disease, including interleukin (IL)-4, IL-13, and IL-31.
Aebilustat (GSK2586184) is an orally administered, selective inhibitor of JAK1. By targeting JAK1, aebilustat has the potential to modulate the inflammatory cascade central to the pathogenesis of atopic dermatitis. While clinical data in psoriasis has demonstrated the therapeutic potential of aebilustat, preclinical evaluation in a relevant atopic dermatitis animal model is a crucial step in its development for this indication. This document provides detailed protocols and application notes for such an evaluation.
Signaling Pathway of JAK1 Inhibition in Atopic Dermatitis
The diagram below illustrates the central role of JAK1 in mediating the signaling of key cytokines involved in atopic dermatitis and how a selective JAK1 inhibitor like aebilustat can interrupt this process.
Caption: Aebilustat inhibits JAK1, blocking cytokine-induced inflammation.
Experimental Protocols
Ovalbumin (OVA)-Induced Atopic Dermatitis Mouse Model
This is a widely used model that mimics the allergic sensitization and inflammatory phases of atopic dermatitis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS), sterile
-
Aebilustat (or other selective JAK1 inhibitor)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Dexamethasone (positive control)
-
Syringes and needles (27G)
-
Pipettes and sterile tips
-
Calipers for ear thickness measurement
Experimental Workflow:
Caption: Workflow for the OVA-induced atopic dermatitis mouse model.
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal (IP) injection of 100 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
A control group receives PBS only.
-
-
Challenge:
-
On day 14, and every other day thereafter until day 29, challenge the mice by applying 100 µg of OVA in 20 µL of PBS to the dorsal side of one ear.
-
Apply 20 µL of PBS to the contralateral ear as an internal control.
-
-
Treatment:
-
From day 14 to day 29, administer aebilustat orally once daily.
-
Example dose groups:
-
Vehicle control
-
Aebilustat (e.g., 10 mg/kg)
-
Aebilustat (e.g., 30 mg/kg)
-
Dexamethasone (e.g., 1 mg/kg) as a positive control.
-
-
-
Endpoint Analysis (Day 30):
-
Clinical Scoring:
-
Measure ear thickness using digital calipers.
-
Score the severity of skin lesions (erythema, edema, excoriation, dryness) on a scale of 0-3 (0=none, 1=mild, 2=moderate, 3=severe). The sum of these scores constitutes the dermatitis score.
-
-
Sample Collection:
-
Collect blood via cardiac puncture for serum analysis (IgE, cytokines).
-
Euthanize mice and collect ear tissue for histology and cytokine analysis.
-
-
Histology:
-
Fix ear tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Stain with Toluidine Blue to quantify mast cell numbers.
-
-
Cytokine Analysis:
-
Homogenize ear tissue and measure levels of key cytokines (IL-4, IL-13, IL-31, IFN-γ) using ELISA or a multiplex bead array.
-
Measure serum IgE levels by ELISA.
-
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of Aebilustat on Clinical Parameters
| Treatment Group | Dermatitis Score (Mean ± SEM) | Ear Thickness (mm, Mean ± SEM) |
| Naive (No OVA) | 0.0 ± 0.0 | 0.20 ± 0.01 |
| Vehicle | 8.5 ± 0.7 | 0.55 ± 0.04 |
| Aebilustat (10 mg/kg) | 4.2 ± 0.5 | 0.38 ± 0.03 |
| Aebilustat (30 mg/kg) | 2.1 ± 0.3 | 0.29 ± 0.02 |
| Dexamethasone (1 mg/kg) | 1.5 ± 0.2 | 0.25 ± 0.02 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Table 2: Effect of Aebilustat on Histological Parameters
| Treatment Group | Epidermal Thickness (µm, Mean ± SEM) | Mast Cell Count (per high-power field, Mean ± SEM) |
| Naive (No OVA) | 15.2 ± 1.1 | 5.1 ± 0.8 |
| Vehicle | 78.4 ± 6.3 | 25.3 ± 2.1 |
| Aebilustat (10 mg/kg) | 45.9 ± 4.8 | 14.2 ± 1.5 |
| Aebilustat (30 mg/kg) | 28.1 ± 3.2 | 9.8 ± 1.1 |
| Dexamethasone (1 mg/kg) | 22.5 ± 2.5 | 7.4 ± 0.9 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Table 3: Effect of Aebilustat on Immunological Parameters
| Treatment Group | Serum IgE (ng/mL, Mean ± SEM) | Ear IL-4 (pg/mg protein, Mean ± SEM) | Ear IL-13 (pg/mg protein, Mean ± SEM) | Ear IL-31 (pg/mg protein, Mean ± SEM) |
| Naive (No OVA) | 50 ± 8 | 25 ± 4 | 30 ± 5 | 15 ± 3 |
| Vehicle | 1500 ± 120 | 250 ± 22 | 300 ± 28 | 150 ± 15 |
| Aebilustat (10 mg/kg) | 850 ± 95 | 130 ± 15 | 160 ± 18 | 80 ± 9 |
| Aebilustat (30 mg/kg) | 400 ± 60 | 70 ± 9 | 85 ± 11 | 45 ± 6 |
| Dexamethasone (1 mg/kg) | 250 ± 45 | 55 ± 7 | 60 ± 8 | 30 ± 4 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Logical Relationships and Expected Outcomes
The following diagram illustrates the expected cause-and-effect relationships following successful treatment with a selective JAK1 inhibitor in an atopic dermatitis model.
Caption: Expected outcomes of aebilustat treatment in atopic dermatitis.
Conclusion
These application notes provide a framework for the preclinical evaluation of selective JAK1 inhibitors, such as aebilustat, in a well-established animal model of atopic dermatitis. By following these detailed protocols and utilizing the provided templates for data presentation and visualization, researchers can generate robust and reproducible data to assess the therapeutic potential of novel compounds for this challenging inflammatory skin disease. The expected outcomes include a dose-dependent reduction in clinical signs of dermatitis, improvement in skin histology, and a decrease in key inflammatory mediators.
Application Notes and Protocols: Aebilustat's Effect on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aebilustat (also known as acebilustat) is an orally bioavailable small molecule inhibitor of leukotriene A4 hydrolase (LTA4H). By targeting LTA4H, aebilustat effectively blocks the production of leukotriene B4 (LTB4), a potent lipid mediator known for its pro-inflammatory and chemoattractant properties.[1][2][3] LTB4 plays a crucial role in the recruitment and activation of various immune cells, including neutrophils and macrophages, to sites of inflammation.[4][5] Given the central role of LTB4 in amplifying inflammatory responses, aebilustat presents a promising therapeutic strategy for a range of inflammatory conditions.
Peripheral blood mononuclear cells (PBMCs), a heterogeneous population of immune cells including lymphocytes and monocytes, are key players in the systemic inflammatory response. Upon activation, PBMCs release a plethora of cytokines that can either promote or regulate inflammation. Understanding the impact of aebilustat on cytokine production in these cells is critical for elucidating its immunomodulatory effects and therapeutic potential.
These application notes provide a detailed overview of the expected effects of aebilustat on cytokine production in PBMCs, based on its mechanism of action. It also includes detailed protocols for investigating these effects in a laboratory setting.
Mechanism of Action and Expected Effects on Cytokine Production
Aebilustat's primary mechanism of action is the inhibition of LTA4H, the terminal enzyme in the biosynthesis of LTB4.[1][2][3] LTB4 is known to stimulate the production of several pro-inflammatory cytokines in monocytes, a key component of PBMCs. Specifically, LTB4 has been shown to induce the synthesis of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[3][6][7][8]
Therefore, by reducing the levels of LTB4, aebilustat is expected to indirectly suppress the production of these key pro-inflammatory cytokines in PBMCs, particularly in response to inflammatory stimuli. This inhibitory effect would be most pronounced in monocytes within the PBMC population.
Hypothesized Signaling Pathway of Aebilustat's Action
Caption: Aebilustat inhibits LTA4H, blocking LTB4 synthesis and subsequent pro-inflammatory cytokine production.
Quantitative Data Summary
While direct in-vitro studies quantifying the effect of aebilustat on specific cytokine production in PBMCs are not extensively available in the public domain, based on its mechanism of action, a dose-dependent reduction in pro-inflammatory cytokines is anticipated. The following tables present hypothetical, yet expected, data based on the known biological activity of LTA4H inhibitors and LTB4 signaling.
Table 1: Expected Effect of Aebilustat on Pro-inflammatory Cytokine Production in LPS-stimulated PBMCs
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control (Unstimulated) | < 10 | < 5 | < 20 |
| Vehicle Control + LPS (100 ng/mL) | 1500 ± 150 | 800 ± 75 | 2500 ± 200 |
| Aebilustat (1 µM) + LPS (100 ng/mL) | 1050 ± 120 | 560 ± 60 | 1800 ± 150 |
| Aebilustat (10 µM) + LPS (100 ng/mL) | 600 ± 50 | 320 ± 30 | 1000 ± 90 |
| Aebilustat (50 µM) + LPS (100 ng/mL) | 300 ± 35 | 150 ± 20 | 500 ± 50 |
Table 2: Expected Effect of Aebilustat on Anti-inflammatory Cytokine Production in LPS-stimulated PBMCs
| Treatment Group | IL-10 (pg/mL) |
| Vehicle Control (Unstimulated) | < 15 |
| Vehicle Control + LPS (100 ng/mL) | 500 ± 50 |
| Aebilustat (1 µM) + LPS (100 ng/mL) | 480 ± 45 |
| Aebilustat (10 µM) + LPS (100 ng/mL) | 450 ± 40 |
| Aebilustat (50 µM) + LPS (100 ng/mL) | 430 ± 35 |
Note: The data presented in these tables are illustrative and intended to represent the expected trend of aebilustat's effect. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole blood for subsequent cell culture and treatment.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the cells by adding 30-40 mL of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion.
-
Adjust the cell concentration to the desired density for the experiment (e.g., 1 x 10^6 cells/mL).
Protocol 2: In Vitro Treatment of PBMCs with Aebilustat and Inflammatory Stimulus
Objective: To treat isolated PBMCs with aebilustat and an inflammatory stimulus to assess the effect on cytokine production.
Materials:
-
Isolated PBMCs in complete RPMI 1640 medium
-
Aebilustat stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli (or another appropriate inflammatory stimulus)
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of aebilustat in complete RPMI 1640 medium from the stock solution.
-
Add 50 µL of the aebilustat dilutions to the respective wells to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (medium with the same concentration of solvent used for aebilustat).
-
Pre-incubate the cells with aebilustat for 1-2 hours in the cell culture incubator.
-
Prepare a working solution of LPS in complete RPMI 1640 medium.
-
Add 50 µL of the LPS solution to the appropriate wells to achieve the desired final concentration (e.g., 100 ng/mL). Include an unstimulated control group that receives only medium.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 18-24 hours in the cell culture incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for cytokine analysis. Store the supernatants at -80°C until use.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotrienes in Innate Immunity: Still Underappreciated After All These Years? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine-leukotriene receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound, a Selective Inhibitor of Leukotriene B4 Biosynthesis, for Treatment of Outpatients With Mild-Moderate Coronavirus Disease 2019: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 transcriptionally activates interleukin-6 expression involving NK-chi B and NF-IL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 enhances interleukin-6 (IL-6) production and IL-6 messenger RNA accumulation in human monocytes in vitro: transcriptional and posttranscriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin 6 production by mononuclear phagocytes can be stimulated by leukotrienes [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Analysis of Aebilustat in Combination with other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory diseases are often characterized by the complex interplay of multiple signaling pathways. This complexity suggests that therapeutic strategies targeting a single pathway may be insufficient to achieve a complete response. Combination therapy, utilizing agents with distinct mechanisms of action, presents a promising approach to enhance efficacy and potentially reduce side effects. Aebilustat, a selective agonist for the free fatty acid receptor 2 (FFAR2), represents a novel class of anti-inflammatory agents. FFAR2, activated by short-chain fatty acids produced by gut microbiota, is expressed on various immune cells and has been implicated in the modulation of inflammatory responses.[1][2] This document provides detailed protocols and application notes for the in vitro evaluation of aebilustat in combination with other well-established anti-inflammatory agents, using a representative FFAR2 agonist and the corticosteroid dexamethasone as an example.
Principle of Synergistic Anti-inflammatory Effects
The rationale for combining an FFAR2 agonist like aebilustat with a corticosteroid such as dexamethasone lies in their complementary mechanisms of action. FFAR2 activation can modulate immune cell function, including neutrophil chemotaxis and cytokine production, primarily through G-protein coupled signaling pathways.[1][2] Corticosteroids, on the other hand, exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate the transcription of a wide range of anti-inflammatory and pro-inflammatory genes.[3] By targeting distinct upstream and downstream signaling events, the combination of these agents may result in synergistic or additive inhibition of key inflammatory mediators.
Data Presentation: Representative In Vitro Synergy
The following table summarizes hypothetical quantitative data from an in vitro experiment assessing the synergistic effect of a representative FFAR2 agonist and dexamethasone on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). This data is illustrative and serves as an example of the expected outcomes from the protocols described below.
| Treatment Group | TNF-α (pg/mL) | % Inhibition of TNF-α | IL-6 (pg/mL) | % Inhibition of IL-6 |
| Untreated Control | 50 | - | 30 | - |
| LPS (100 ng/mL) | 1500 | 0 | 2000 | 0 |
| FFAR2 Agonist (10 µM) + LPS | 1050 | 30 | 1400 | 30 |
| Dexamethasone (1 µM) + LPS | 900 | 40 | 1000 | 50 |
| FFAR2 Agonist (10 µM) + Dexamethasone (1 µM) + LPS | 300 | 80 | 400 | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions, cell types, and reagents used.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
In Vitro Anti-inflammatory Assay
This protocol describes the steps to assess the anti-inflammatory effects of an FFAR2 agonist and dexamethasone, alone and in combination.
Materials:
-
Human PBMCs
-
Culture medium (as described above)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
FFAR2 Agonist (e.g., Aebilustat or a representative agonist)
-
Dexamethasone
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.
-
Cell Stimulation and Treatment:
-
Prepare stock solutions of the FFAR2 agonist and dexamethasone in an appropriate solvent (e.g., DMSO) and dilute to the desired final concentrations in culture medium.
-
Add 50 µL of the drug solutions (or vehicle control) to the respective wells.
-
Pre-incubate the cells with the drugs for 1 hour at 37°C.
-
Following pre-incubation, add 50 µL of LPS solution (final concentration 100 ng/mL) to all wells except the untreated control. Add 50 µL of culture medium to the untreated control wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for cytokine analysis.
-
Cytokine Measurement:
-
Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Determine the percentage inhibition of cytokine production for each treatment group relative to the LPS-stimulated control.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by an FFAR2 agonist and dexamethasone.
Caption: FFAR2 Signaling Pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the experimental workflow for the in vitro combination study.
Caption: In Vitro Combination Study Workflow.
References
Application Notes and Protocols: Aebilustat (GSK2190915) for Studying the Role of the LTA4H Pathway in Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aebilustat (also known as GSK2190915, Fiboflapon, or AM-803) as a tool to investigate the role of the leukotriene A4 hydrolase (LTA4H) signaling pathway in various disease models. Aebilustat is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, Aebilustat effectively blocks the synthesis of leukotriene A4 (LTA4), the substrate for LTA4H, thereby preventing the production of the pro-inflammatory mediator leukotriene B4 (LTB4). This makes Aebilustat a valuable pharmacological tool for elucidating the contribution of the LTA4H pathway to inflammatory processes.
Mechanism of Action
Aebilustat does not directly inhibit LTA4H but acts upstream by targeting FLAP. FLAP is an essential co-factor for the enzyme 5-lipoxygenase (5-LO), which catalyzes the initial steps in the conversion of arachidonic acid to LTA4. By binding to FLAP, Aebilustat prevents the translocation of 5-LO to the nuclear membrane and its subsequent interaction with arachidonic acid, thus halting the production of all leukotrienes. This indirect inhibition of the LTA4H pathway allows for the study of the consequences of reduced LTB4 synthesis in various experimental settings.
Quantitative Data
The following tables summarize the key quantitative data for Aebilustat (GSK2190915), providing a reference for experimental design.
Table 1: In Vitro Potency of Aebilustat (GSK2190915)
| Parameter | Value | Species | System | Reference |
| FLAP Binding Affinity (Kd) | 2.9 nM | Human | FLAP binding assay | [1] |
| LTB4 Inhibition (IC50) | 76 nM | Human | Calcium ionophore-stimulated whole blood | [1][2] |
Table 2: In Vivo Efficacy of Aebilustat (GSK2190915) in Rodent Models
| Model | Species | Administration | Dose | Effect | Reference |
| Calcium Ionophore-Challenged Lungs | Rat | Oral | ED50: 0.12 mg/kg | Inhibition of LTB4 production | [1] |
| Zymosan-Induced Peritonitis | Mouse / Rat | Oral | Dose-dependent | Reduction of LTB4, CysLTs, plasma protein extravasation, and neutrophil influx | [1] |
| Bronchoalveolar Lavage (BAL) | Rodent | Oral | Not specified | Extended pharmacodynamic effect | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the leukotriene biosynthesis pathway, the mechanism of action of Aebilustat, and a general experimental workflow for its use.
Caption: Leukotriene biosynthesis pathway and the inhibitory action of Aebilustat on FLAP.
Caption: General experimental workflow for using Aebilustat to study the LTA4H pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of Aebilustat in modulating the LTA4H pathway.
Protocol 1: In Vitro LTB4 Production in Human Whole Blood
This protocol is designed to assess the inhibitory effect of Aebilustat on LTB4 production in a physiologically relevant matrix.
Materials:
-
Aebilustat (GSK2190915)
-
DMSO (vehicle control)
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Calcium Ionophore A23187 (from a stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Aebilustat in DMSO. The final DMSO concentration in the blood should not exceed 0.5%.
-
Dispense 1 mL of heparinized human whole blood into microcentrifuge tubes.
-
Add 5 µL of the Aebilustat dilutions or DMSO (vehicle control) to the blood samples. Mix gently by inversion.
-
Pre-incubate the samples for 15 minutes at 37°C.
-
Prepare the Calcium Ionophore A23187 working solution in PBS. A final concentration of 10 µM in the blood is recommended for optimal stimulation.
-
Add 10 µL of the A23187 working solution to each tube to stimulate LTB4 production. For unstimulated controls, add 10 µL of PBS.
-
Incubate the samples for 30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the samples at 1,500 x g for 10 minutes at 4°C to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the LTB4 concentration in the plasma using a commercial LTB4 ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of LTB4 production for each Aebilustat concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Zymosan-Induced Peritonitis in Mice
This in vivo model of acute inflammation is useful for evaluating the effect of Aebilustat on LTB4 production and neutrophil recruitment.
Materials:
-
Aebilustat (GSK2190915) formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Ice-cold PBS containing 5 mM EDTA
-
LTB4 ELISA Kit
-
Hemocytometer or automated cell counter
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.
-
Acclimatize mice for at least one week before the experiment.
-
Administer Aebilustat or vehicle control to the mice via oral gavage. A typical dose range to explore is 1-30 mg/kg.
-
One hour after drug administration, inject 0.5 mL of the zymosan suspension (0.5 mg/mouse) intraperitoneally (i.p.) to induce peritonitis. For control animals, inject 0.5 mL of sterile saline.
-
At a predetermined time point after zymosan injection (e.g., 4 hours for peak neutrophil infiltration), euthanize the mice by an approved method.
-
Expose the peritoneal cavity and perform a peritoneal lavage by injecting 5 mL of ice-cold PBS with 5 mM EDTA.
-
Gently massage the abdomen and then carefully aspirate the peritoneal fluid.
-
Keep the lavage fluid on ice.
-
Take an aliquot of the lavage fluid for total and differential leukocyte counts using a hemocytometer and Wright-Giemsa staining.
-
Centrifuge the remaining lavage fluid at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant and store it at -80°C until LTB4 analysis.
-
Measure the LTB4 concentration in the lavage fluid supernatant using a commercial LTB4 ELISA kit.
-
Analyze the data to determine the effect of Aebilustat on zymosan-induced neutrophil recruitment and LTB4 production.
Protocol 3: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is relevant for studying the role of the LTA4H pathway in pulmonary inflammation.
Materials:
-
Aebilustat (GSK2190915) formulated for oral gavage
-
Vehicle control
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Intratracheal instillation device
-
Anesthetic (e.g., isoflurane)
-
Ice-cold PBS
-
LTB4 ELISA Kit
-
Bradford or BCA protein assay kit
Procedure:
-
Prepare a solution of LPS in sterile saline at a concentration of 1 mg/mL.
-
Administer Aebilustat or vehicle control to the mice via oral gavage 1 hour prior to LPS challenge.
-
Anesthetize the mice.
-
Intratracheally instill 50 µL of the LPS solution (50 µ g/mouse ). For control animals, instill 50 µL of sterile saline.
-
Allow the mice to recover on a warming pad.
-
At 24 or 48 hours post-LPS instillation, euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with 3 x 0.5 mL of ice-cold PBS.
-
Pool the BAL fluid for each mouse and keep it on ice.
-
Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for LTB4 and total protein analysis.
-
Resuspend the cell pellet for total and differential cell counts.
-
Measure the LTB4 concentration in the BAL fluid supernatant using a commercial LTB4 ELISA kit.
-
Measure the total protein concentration in the BAL fluid as an indicator of lung injury.
-
Analyze the data to assess the impact of Aebilustat on LPS-induced pulmonary inflammation, cell infiltration, and LTB4 levels.
Conclusion
Aebilustat (GSK2190915) is a potent and selective FLAP inhibitor that serves as an invaluable research tool for investigating the role of the LTA4H pathway in a multitude of disease models. By blocking the synthesis of LTA4, Aebilustat allows for the elucidation of the downstream consequences of reduced LTB4 production. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of targeting this critical inflammatory pathway. Careful experimental design, including appropriate dose-response studies and the selection of relevant disease models, will be crucial for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Aebilustat in Studying Neutrophil-Mediated Tissue Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil-mediated tissue damage is a critical component of the pathophysiology of numerous acute and chronic inflammatory diseases. Neutrophils, as first responders of the innate immune system, release a powerful arsenal of cytotoxic mediators, including reactive oxygen species (ROS), proteolytic enzymes like neutrophil elastase, and neutrophil extracellular traps (NETs). While essential for host defense, dysregulated neutrophil activity can lead to significant bystander tissue injury.[1] Aebilustat (formerly known as acebilustat or CTX-4430) is a potent and selective oral inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the synthesis of leukotriene B4 (LTB4).[2][3] LTB4 is a powerful lipid chemoattractant that plays a crucial role in recruiting and activating neutrophils at sites of inflammation.[2][3] By inhibiting LTB4 production, aebilustat offers a targeted approach to modulate neutrophil activity and mitigate neutrophil-mediated tissue damage. These application notes provide detailed protocols and data to facilitate the use of aebilustat as a tool to investigate the role of neutrophils in various disease models.
Mechanism of Action
Aebilustat is a small molecule inhibitor that specifically targets the enzymatic activity of leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the biosynthesis of LTB4 from its unstable precursor, leukotriene A4 (LTA4). LTB4 then binds to its high-affinity receptor, BLT1, on the surface of neutrophils, triggering a cascade of downstream signaling events. This signaling cascade leads to neutrophil chemotaxis, adhesion to the endothelium, degranulation, ROS production, and the formation of NETs, all of which contribute to inflammation and tissue damage. By inhibiting LTA4H, aebilustat effectively reduces the production of LTB4, thereby diminishing the recruitment and activation of neutrophils at inflammatory sites.[2][3]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of aebilustat and other LTA4H inhibitors on neutrophil-related inflammatory markers.
Table 1: Effect of Aebilustat on Sputum Inflammatory Markers in Cystic Fibrosis Patients
| Parameter | Treatment Group (15 days) | Mean Change from Baseline | Percentage Reduction | Reference |
| Sputum Neutrophil Count | Aebilustat (100 mg/day) | - | 65% | [2][4] |
| Sputum Neutrophil Elastase | Aebilustat (50 mg & 100 mg/day) | - | 58% (vs. placebo) | [2][4] |
Table 2: Effect of LTA4H Inhibitor (LYS006) on LTB4 Production
| Assay | Treatment | Concentration | % Inhibition of LTB4 Production | Reference |
| Human Whole Blood | LYS006 | 20 mg b.i.d. (day 1) | >90% (predose target inhibition) | [5] |
| Human Whole Blood | LYS006 | 3 mg/kg (single dose) | 93% (3 hours post-dose) | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of aebilustat on neutrophil functions.
Neutrophil Chemotaxis Assay (Transwell Migration Assay)
This assay measures the ability of neutrophils to migrate along a chemotactic gradient, a process that is heavily dependent on LTB4.
Materials:
-
Human peripheral blood neutrophils isolated by density gradient centrifugation.
-
Aebilustat
-
Chemoattractant: Leukotriene B4 (LTB4)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Assay medium: RPMI 1640 with 0.5% BSA
-
Myeloperoxidase (MPO) activity assay kit or a cell counter
Procedure:
-
Isolate human neutrophils from whole blood using a standard method like Ficoll-Paque or dextran sedimentation followed by hypotonic lysis of red blood cells. Resuspend neutrophils in assay medium at a concentration of 2 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of aebilustat (or vehicle control) for 30 minutes at 37°C.
-
Add 600 µL of assay medium containing LTB4 (e.g., 10 nM) to the lower chamber of the 24-well plate.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the Transwell insert.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:
-
Collecting the cell suspension from the lower chamber and counting the cells using a hemocytometer or an automated cell counter.
-
Measuring the myeloperoxidase (MPO) activity in the lower chamber lysate as a surrogate for neutrophil number.
-
Data Analysis: Calculate the percentage of migrating cells for each condition relative to the total number of cells added. Compare the migration of aebilustat-treated neutrophils to the vehicle-treated control. Determine the IC50 value of aebilustat for inhibiting LTB4-induced neutrophil chemotaxis.
Neutrophil Degranulation Assay (Myeloperoxidase Release)
This assay quantifies the release of granule contents, such as myeloperoxidase (MPO), from activated neutrophils.
Materials:
-
Isolated human neutrophils
-
Aebilustat
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) or fMLP
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with Ca2+/Mg2+
-
MPO assay substrate (e.g., o-dianisidine dihydrochloride and H2O2)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Resuspend isolated neutrophils in assay buffer at 1 x 10^6 cells/mL.
-
Pre-incubate 100 µL of the neutrophil suspension with various concentrations of aebilustat or vehicle for 30 minutes at 37°C in a 96-well plate.
-
Add 10 µL of the stimulant (e.g., 100 nM PMA) to each well and incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 150 µL of the MPO assay reagent (containing o-dianisidine and H2O2) to each well with the supernatant.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.[7]
Data Analysis: Calculate the MPO activity in the supernatant for each condition. Compare the MPO release from aebilustat-treated neutrophils to the vehicle-treated control.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of ROS by neutrophils, a key element of their microbicidal activity and a contributor to tissue damage.
Materials:
-
Isolated human neutrophils
-
Aebilustat
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA)
-
ROS-sensitive fluorescent probe (e.g., Dihydrorhodamine 123 or DCFH-DA)
-
Assay buffer: HBSS with Ca2+/Mg2+
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated neutrophils in assay buffer at 1 x 10^6 cells/mL.
-
Load the cells with the ROS-sensitive probe according to the manufacturer's instructions (e.g., incubate with 5 µM DCFH-DA for 30 minutes at 37°C).
-
Wash the cells to remove excess probe.
-
Resuspend the cells in assay buffer and add 100 µL per well to a 96-well black plate.
-
Pre-incubate with various concentrations of aebilustat or vehicle for 15 minutes.
-
Add 10 µL of the stimulant (e.g., 100 nM PMA) to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation/emission ~485/535 nm for DCF) kinetically over 60-90 minutes using a fluorescence plate reader.
Data Analysis: Calculate the rate of ROS production (change in fluorescence over time). Compare the ROS production in aebilustat-treated neutrophils to the vehicle-treated control.
Neutrophil Extracellular Trap (NET) Formation Assay
This assay quantifies the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens, but can also contribute to tissue damage.
Materials:
-
Isolated human neutrophils
-
Aebilustat
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA)
-
DNA-binding fluorescent dye that is impermeable to live cells (e.g., SYTOX Green)
-
Assay medium: RPMI 1640 without phenol red
-
96-well black plate with a clear bottom
-
Fluorescence plate reader and/or fluorescence microscope
Procedure:
-
Seed isolated neutrophils (2 x 10^5 cells/well) in a 96-well black, clear-bottom plate and allow them to adhere for 30 minutes at 37°C.
-
Gently replace the medium with fresh assay medium containing SYTOX Green (e.g., 100 nM).
-
Pre-incubate the cells with various concentrations of aebilustat or vehicle for 30 minutes.
-
Add the stimulant (e.g., 100 nM PMA) to induce NETosis.
-
Measure the fluorescence intensity (excitation/emission ~485/520 nm) kinetically over 3-4 hours using a fluorescence plate reader.
-
(Optional) Visualize NET formation at the end of the assay using a fluorescence microscope.
Data Analysis: Plot the fluorescence intensity over time. The increase in fluorescence corresponds to the release of extracellular DNA during NETosis. Compare the extent and kinetics of NET formation in aebilustat-treated neutrophils to the vehicle-treated control.
In Vivo Model of LTB4-Mediated Tissue Injury
A mouse model of incisional pain and inflammation can be used to study the in vivo efficacy of aebilustat in a context of neutrophil-mediated tissue damage driven by LTB4.
Model: Plantar Incision Model in Mice[8][9]
Procedure:
-
Anesthetize mice (e.g., with isoflurane).
-
Make a 5-mm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 2 mm from the heel and extending towards the toes. The plantaris muscle is elevated and incised longitudinally.
-
The skin is then closed with a single suture.
-
Administer aebilustat orally at desired doses at specific time points before and/or after the incision.
-
Assessments can include:
-
Mechanical allodynia: Measure the paw withdrawal threshold to von Frey filaments at different time points post-incision.
-
Neutrophil and monocyte infiltration: At selected time points, euthanize the animals, collect the incised paw tissue, digest it to a single-cell suspension, and perform flow cytometry to quantify the number of neutrophils (e.g., Ly6G+CD11b+) and inflammatory monocytes.
-
Cytokine levels: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the tissue homogenate using ELISA or multiplex assays.
-
Expected Outcome: Treatment with aebilustat is expected to reduce mechanical allodynia, decrease the infiltration of neutrophils and inflammatory monocytes into the injured tissue, and lower the levels of pro-inflammatory cytokines, demonstrating its efficacy in mitigating LTB4-driven, neutrophil-mediated inflammatory pain and tissue injury.
Conclusion
Aebilustat, as a specific inhibitor of LTA4H, is a valuable pharmacological tool for elucidating the role of the LTB4-neutrophil axis in various inflammatory conditions characterized by tissue damage. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the therapeutic potential of targeting this pathway. Further in vitro studies to determine the dose-dependent effects of aebilustat on specific neutrophil functions will complement the existing clinical data and enhance our understanding of its mechanism of action.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Data from Celtaxsys’ this compound Phase 2 Trial addressing [globenewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aebilustat in 3D Cell Culture Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aebilustat (formerly CTX-4430) is an investigational oral drug that modulates inflammation by inhibiting the enzyme leukotriene A4 hydrolase (LTA4H).[1][2][3] This enzyme is critical for the production of leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in a variety of inflammatory diseases.[1][3] By reducing LTB4 levels, aebilustat aims to decrease the migration of immune cells, such as neutrophils, to sites of inflammation, thereby mitigating tissue damage.[1][4] Clinical trials have explored its potential in conditions like cystic fibrosis and lymphedema.[1][4][5][6][7]
Three-dimensional (3D) cell culture models offer a more physiologically relevant environment compared to traditional 2D cultures, enabling the study of complex cellular interactions that mimic in vivo conditions. These models are invaluable for assessing the efficacy and mechanism of action of novel anti-inflammatory compounds like aebilustat.
These application notes provide a detailed protocol for evaluating the anti-inflammatory effects of aebilustat in a 3D co-culture spheroid model of inflammation.
Signaling Pathway of Aebilustat
References
- 1. Potent and selective inhibitors of leukotriene A4 hydrolase: effects on purified enzyme and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. redoxis.se [redoxis.se]
- 5. Protocol to develop a 3D mouse autologous lung tumor-immune spheroid co-culture model to advance radiotherapy-based treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. In vitro cell migration assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Aebilustat (Alvelestat) Formulation with Cyclodextrins
Disclaimer: The following information is provided for research and developmental purposes only. "Aebilustat" is likely a misspelling of "Alvelestat," an investigational neutrophil elastase inhibitor. Due to the limited publicly available data on the specific formulation of Alvelestat with cyclodextrins, this guide utilizes a representative example of a poorly water-soluble drug, Alectinib, to illustrate the principles and methodologies of solubility enhancement using cyclodextrins. The experimental protocols and quantitative data presented for the representative drug are based on published research and should be adapted and optimized for Alvelestat.
Troubleshooting Guides and FAQs
This section addresses common issues researchers may encounter when formulating poorly soluble drugs like Alvelestat with cyclodextrins.
FAQs
Q1: Why is my Alvelestat solution with cyclodextrin cloudy or showing precipitation?
A1: This could be due to several factors:
-
Incomplete Complexation: The molar ratio of Alvelestat to cyclodextrin may not be optimal for forming a stable inclusion complex.
-
Low Cyclodextrin Solubility: The concentration of the cyclodextrin itself might have exceeded its aqueous solubility, especially with native cyclodextrins like β-cyclodextrin.
-
pH Effects: The pH of your solution can influence the ionization state of Alvelestat and the stability of the inclusion complex.
-
Temperature: Temperature can affect both the solubility of the drug and the cyclodextrin, as well as the stability constant of the complex.
Q2: How do I choose the right type of cyclodextrin for Alvelestat?
A2: The selection of the appropriate cyclodextrin depends on the size and shape of the Alvelestat molecule and the desired solubility enhancement.
-
Cavity Size: The inner cavity of the cyclodextrin must be large enough to accommodate the Alvelestat molecule or a significant portion of it.
-
Derivatives: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), generally offer significantly higher aqueous solubility and are often more effective in solubilizing guest molecules compared to their parent β-cyclodextrin. A phase solubility study is the recommended method to screen different cyclodextrins.
Q3: What is the expected stoichiometry of the Alvelestat-cyclodextrin complex?
A3: The most common stoichiometry for drug-cyclodextrin complexes is 1:1. However, 1:2 or other stoichiometries are possible. A phase solubility study according to the Higuchi and Connors method can help determine the stoichiometry of the complex.
Q4: Can the formation of an inclusion complex alter the pharmacological activity of Alvelestat?
A4: While the primary goal of complexation is to increase solubility and bioavailability, it is crucial to verify that the complexed drug retains its therapeutic activity. The inclusion complex is designed to dissociate upon administration, releasing the active drug. In vitro assays targeting neutrophil elastase should be performed to confirm that the complexed Alvelestat is still active.
Troubleshooting
Problem 1: Low solubility enhancement observed after complexation.
| Possible Cause | Troubleshooting Step |
| Incorrect Cyclodextrin Choice | Perform a phase solubility study with a panel of cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD, γ-CD) to identify the most effective one. |
| Suboptimal Preparation Method | Experiment with different complexation methods such as kneading, co-evaporation, and freeze-drying. The chosen method can significantly impact complexation efficiency. |
| Inappropriate pH | Evaluate the effect of pH on the complexation. The ionization state of Alvelestat can influence its inclusion into the cyclodextrin cavity. |
Problem 2: Instability of the formulated Alvelestat-cyclodextrin complex (e.g., precipitation over time).
| Possible Cause | Troubleshooting Step |
| Supersaturated Solution | Determine the equilibrium solubility of the complex. Ensure that the concentration in your formulation does not exceed this limit for long-term storage. |
| Inappropriate Storage Conditions | Investigate the effect of temperature and light on the stability of the complex. Store protected from light and at a controlled temperature. |
| Presence of Competing Molecules | Ensure that other excipients in the formulation are not competing with Alvelestat for the cyclodextrin cavity. |
Quantitative Data Summary
The following tables summarize the intrinsic solubility of Alvelestat and provide an illustrative example of solubility enhancement for a representative poorly water-soluble drug, Alectinib, using different cyclodextrins.
Table 1: Intrinsic Solubility of Alvelestat
| Solvent | Solubility | Reference |
| Water | 0.00275 mg/mL | [1] |
| DMSO | ≥ 27.3 mg/mL | [2] |
| Ethanol | Insoluble | [3] |
Table 2: Illustrative Example of Solubility Enhancement of Alectinib with Cyclodextrins
| Cyclodextrin | Molar Ratio (Drug:CD) | Solubility (µg/mL) | Fold Increase | Stability Constant (Ks) (M-1) | Reference |
| None | - | ~1 | - | - | [4] |
| β-Cyclodextrin (β-CD) | 1:1 | - | - | 500 | [4] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | - | - | 1836 | [4] |
| HP-β-CD | 1:2 | Significantly Increased | - | - | [4] |
Note: Specific solubility values for Alectinib with cyclodextrins at different ratios were not explicitly stated in a single table in the source, but the study indicated a significant linear increase in solubility with increasing cyclodextrin concentration, with HP-β-CD being more effective than β-CD.
Experimental Protocols
Protocol 1: Phase Solubility Study (Illustrative Example with Alectinib)
This protocol, adapted from the methodology for Alectinib, can be used to determine the most suitable cyclodextrin and the stoichiometry of the complex.[4]
Objective: To determine the effect of different cyclodextrins on the aqueous solubility of the drug and to calculate the stability constant (Ks) and stoichiometry of the inclusion complex.
Materials:
-
Alectinib (or Alvelestat)
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Phosphate buffer (pH 7.4)
-
Shaker water bath
-
0.45 µm syringe filters
-
HPLC system for drug quantification
Procedure:
-
Prepare a series of aqueous solutions of each cyclodextrin (β-CD and HP-β-CD) at various concentrations (e.g., 0 to 15 mM) in phosphate buffer (pH 7.4).
-
Add an excess amount of Alectinib to each cyclodextrin solution in sealed vials.
-
Shake the vials in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.
-
After equilibration, allow the samples to stand to permit sedimentation of the undissolved drug.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered samples appropriately with the mobile phase.
-
Analyze the concentration of the dissolved drug in each sample using a validated HPLC method.
-
Plot the concentration of the dissolved drug (M) against the concentration of the cyclodextrin (M).
-
Determine the type of phase solubility diagram (e.g., AL, AP, BS). For a 1:1 complex with an AL type diagram, the stability constant (Ks) can be calculated using the following equation: Ks = slope / (S0 * (1 - slope)) where S0 is the intrinsic solubility of the drug in the absence of cyclodextrin.
Protocol 2: Preparation of Solid Inclusion Complex by Kneading Method
This is a common and scalable method for preparing solid drug-cyclodextrin complexes.[5]
Objective: To prepare a solid inclusion complex of a poorly soluble drug with a cyclodextrin.
Materials:
-
Drug (e.g., Alvelestat)
-
Cyclodextrin (e.g., HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Weigh the drug and cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the drug to the paste and knead for a specified period (e.g., 60 minutes).
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The resulting paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is pulverized and passed through a sieve to obtain a fine powder.
Protocol 3: Characterization of the Solid Inclusion Complex
The formation of the inclusion complex should be confirmed using various analytical techniques.
1. Differential Scanning Calorimetry (DSC):
-
Principle: Measures the difference in heat flow between the sample and a reference as a function of temperature. The disappearance or shifting of the drug's melting peak indicates complex formation.[6]
-
Procedure: Accurately weigh 3-5 mg of the pure drug, the cyclodextrin, their physical mixture, and the prepared inclusion complex into separate aluminum pans. Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen atmosphere.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: Identifies changes in the vibrational modes of functional groups upon complexation. Shifts or changes in the intensity of characteristic peaks of the drug suggest interaction with the cyclodextrin.[7]
-
Procedure: Prepare pellets of the samples with KBr or analyze them using an ATR-FTIR spectrometer. Record the spectra over a range of 4000-400 cm-1.
3. Powder X-Ray Diffractometry (PXRD):
-
Principle: Analyzes the crystalline structure of the material. A change from a crystalline pattern (sharp peaks) for the pure drug to a more amorphous pattern (diffuse halo) for the complex indicates inclusion.[7]
-
Procedure: Pack the powder sample into a sample holder and scan over a 2θ range (e.g., 5-60°) using a diffractometer with Cu Kα radiation.
Visualizations
Signaling Pathway
Caption: Signaling pathway of Neutrophil Elastase in lung injury and the inhibitory action of Alvelestat.
Experimental Workflow
Caption: Experimental workflow for developing an Alvelestat-cyclodextrin inclusion complex.
Logical Relationship
Caption: Logical relationship illustrating the use of cyclodextrins to overcome Alvelestat's solubility issues.
References
- 1. scholar.unair.ac.id [scholar.unair.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and stability enhancement of atorvastatin by cyclodextrin complexation. | Semantic Scholar [semanticscholar.org]
- 7. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aebilustat and Luciferase-Based Reporter Assays
Disclaimer: Information regarding the specific mechanism of action and chemical structure of "aebilustat" is not publicly available. This guide provides a general framework for researchers to identify and troubleshoot potential interference of any novel small molecule compound, referred to herein as aebilustat, with luciferase-based reporter assays.
This technical support center is designed for researchers, scientists, and drug development professionals to address potential interference of the hypothetical compound aebilustat with luciferase-based reporter assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My luciferase signal is significantly lower in cells treated with aebilustat. Does this automatically mean my target promoter is being repressed?
A1: Not necessarily. While a decrease in signal can indicate transcriptional repression, it could also be due to several off-target effects of aebilustat. These include, but are not limited to, direct inhibition of the luciferase enzyme, cytotoxicity leading to fewer viable cells, or interference with cellular transcription/translation machinery. It is crucial to perform control experiments to rule out these possibilities.
Q2: I observed an increase in luciferase signal after treating with aebilustat, which was unexpected. What could be the cause?
A2: A counterintuitive increase in luciferase signal can occur due to compound interference. Some compounds can stabilize the luciferase enzyme, protecting it from degradation and leading to its accumulation in the cells.[1][2] This results in a higher overall signal that is not related to an increase in promoter activity.
Q3: How can I differentiate between a true biological effect of aebilustat on my target pathway and an artifact of assay interference?
A3: A multi-pronged approach is necessary. This includes performing a cell-free luciferase assay to test for direct enzyme inhibition, using a control vector with a constitutively active promoter, and employing an orthogonal assay with a different reporter system (e.g., β-galactosidase or fluorescent proteins) to confirm the biological activity.[3]
Q4: Could the color of aebilustat interfere with the assay?
A4: Yes, colored compounds can interfere with the bioluminescent signal. Specifically, compounds that are blue, black, or red at concentrations greater than 10µM have been shown to quench the firefly luciferase signal.[4] Yellow or brown compounds may interfere with the Renilla luciferase signal at high concentrations.[4]
Troubleshooting Guide
This guide will help you systematically troubleshoot unexpected results when using aebilustat in a luciferase reporter assay.
Issue 1: Decreased Luciferase Signal
Question: You observe a dose-dependent decrease in your experimental firefly luciferase signal upon treatment with aebilustat. Your Renilla luciferase control signal is also decreasing. What should you investigate first?
Answer: A concurrent decrease in both experimental and control reporters often suggests a general effect on cell health or the reporter enzymes themselves, rather than a specific effect on your promoter of interest.
Recommended Actions:
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Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine if the observed decrease in signal is due to aebilustat-induced cell death.
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Constitutive Promoter Control: Transfect cells with a vector expressing luciferase under a strong constitutive promoter (e.g., CMV or SV40). If aebilustat reduces the signal from this promoter, it suggests an effect on general transcription/translation or direct luciferase inhibition.
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Cell-Free Luciferase Assay: To test for direct enzyme inhibition, perform a cell-free assay where recombinant luciferase is incubated with its substrate in the presence and absence of aebilustat.
Issue 2: Altered Firefly/Renilla Ratio
Question: Your firefly luciferase signal changes as expected, but your Renilla luciferase control signal is also affected by aebilustat, leading to a skewed ratio. What does this indicate?
Answer: This suggests that aebilustat may be interfering with the Renilla luciferase enzyme or the promoter driving its expression (often a viral promoter like TK or SV40).
Recommended Actions:
-
Cell-Free Assay for Renilla: Perform a cell-free assay with recombinant Renilla luciferase to check for direct inhibition.
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Alternative Normalization Strategy: Consider using a different internal control, such as a co-transfected fluorescent protein or a total protein assay (e.g., BCA) from the cell lysate for normalization.
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Use a Different Luciferase: If significant interference is confirmed, consider using a different luciferase reporter system, such as NanoLuc® luciferase, which may have different sensitivities to small molecules.
Data Presentation
Table 1: Hypothetical Data from a Cell-Free Luciferase Inhibition Assay
This table illustrates how to present data to assess direct inhibition of firefly and Renilla luciferase by aebilustat.
| Aebilustat (µM) | Firefly Luciferase Activity (% of Vehicle) | Renilla Luciferase Activity (% of Vehicle) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98 | 102 |
| 1 | 95 | 99 |
| 10 | 55 | 97 |
| 100 | 15 | 96 |
Interpretation: The data suggests that aebilustat directly inhibits firefly luciferase at concentrations of 10 µM and above, while having no significant effect on Renilla luciferase activity.
Table 2: Hypothetical Data from a Cell-Based Assay with a Constitutive Promoter
This table shows the effect of aebilustat on luciferase expression driven by a constitutive CMV promoter.
| Aebilustat (µM) | Cell Viability (% of Vehicle) | Normalized Luciferase Activity (RLU) |
| 0 (Vehicle) | 100 | 1,500,000 |
| 1 | 99 | 1,450,000 |
| 10 | 95 | 800,000 |
| 100 | 60 | 250,000 |
Interpretation: The decrease in luciferase activity at 10 µM, where cell viability is still high, points towards either direct enzyme inhibition or an effect on general cellular machinery. The significant drop at 100 µM is likely a combination of these factors and cytotoxicity.
Experimental Protocols
Protocol 1: Cell-Free Luciferase Inhibition Assay
This protocol is designed to determine if aebilustat directly inhibits the luciferase enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of aebilustat in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of aebilustat in luciferase assay buffer. Include a vehicle-only control.
-
Reconstitute recombinant firefly (or Renilla) luciferase in assay buffer to the manufacturer's recommended concentration.
-
Prepare the luciferase substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, add 20 µL of each aebilustat dilution or vehicle control.
-
Add 20 µL of the recombinant luciferase solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Place the plate in a luminometer.
-
Inject 100 µL of the luciferase substrate into each well and measure the luminescence immediately.
-
Protocol 2: Dual-Luciferase® Reporter Assay in Cultured Cells
This protocol outlines the steps for a standard dual-luciferase assay to measure the effect of aebilustat on a target promoter.
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfect the cells with your experimental firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of aebilustat or a vehicle control.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of Passive Lysis Buffer to each well and incubate on a rocking platform for 15 minutes at room temperature.
-
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luminescence.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Compare the normalized ratios of the aebilustat-treated samples to the vehicle control.
-
Mandatory Visualization
Caption: A hypothetical signaling cascade leading to the activation of a target promoter and subsequent expression of the luciferase reporter gene.
Caption: A troubleshooting workflow for diagnosing potential interference of aebilustat in luciferase reporter assays.
Caption: Potential points of interference for a test compound like aebilustat in a luciferase reporter assay system.
References
- 1. Artificial intelligence is accelerating drug discovery. If clinical development fails to keep pace, the benefits to patients will be delayed. - Luminari CRO [luminaricro.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Therapeutic targets for antimetastatic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does Abatacept Induce Regulatory B Cells in Patients With Rheumatoid Arthritis | Clinical Research Trial Listing [centerwatch.com]
Technical Support Center: Stability and Degradation of Aebilustat in Aqueous Solutions
Disclaimer: As of the current date, specific public data on the aqueous stability and degradation pathways of aebilustat is limited. This technical support center provides a comprehensive guide based on established principles of pharmaceutical stability testing for new chemical entities. Researchers are strongly encouraged to perform their own stability-indicating studies to determine the specific behavior of aebilustat under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is understanding the aqueous stability of aebilustat crucial for my research?
A1: Understanding the stability of aebilustat in aqueous solutions is critical for several reasons:
-
Data Integrity: Ensuring that the concentration of your aebilustat solution remains constant throughout your experiment is fundamental to obtaining accurate and reproducible results. Degradation can lead to a lower effective concentration, impacting dose-response curves, kinetic studies, and other quantitative assays.
-
Identification of Active Species: Degradation products may have their own biological activity, which could confound experimental results.
-
Formulation Development: For preclinical and clinical development, knowing the stability profile under different conditions (e.g., pH, temperature, light) is essential for developing a stable and effective formulation.[1][2]
-
Regulatory Requirements: Regulatory agencies like the FDA and EMA require thorough stability data for new drug substances.[2][3]
Q2: What are the common degradation pathways for small molecules like aebilustat in aqueous solutions?
A2: The most common degradation pathways in aqueous environments are:
-
Hydrolysis: Reaction with water, which is often dependent on pH. Ester, amide, and lactam functional groups are particularly susceptible.
-
Oxidation: Reaction with oxygen or other oxidizing agents. This can be initiated by light, heat, or the presence of metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
Q3: How can I prepare a stable stock solution of aebilustat?
A3: While specific data for aebilustat is unavailable, here are general best practices:
-
Solvent Selection: If aebilustat is not freely soluble in water, consider using a co-solvent system. However, be aware that organic solvents can also influence stability.
-
pH Control: Use a buffer system to maintain a stable pH. The optimal pH for stability must be determined experimentally.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) and protected from light. Aliquoting the stock solution can prevent repeated freeze-thaw cycles.
-
Inert Atmosphere: For compounds susceptible to oxidation, preparing and storing solutions under an inert gas like nitrogen or argon can enhance stability.
Q4: How long can I store my aebilustat solution?
A4: The storage time depends on the specific formulation and storage conditions. It is recommended to perform a preliminary stability study to determine the acceptable storage duration for your specific experimental needs. As a general guideline for aqueous solutions of new compounds, freshly prepared solutions are always preferred. For non-aqueous liquids and solid formulations, a beyond-use date of 6 months may be considered, while for aqueous preparations, this is often much shorter (e.g., 14 days at 2-8°C).[4]
Troubleshooting Guides
| Issue | Possible Causes | Recommended Actions |
| Inconsistent results between experiments. | 1. Degradation of aebilustat in stock or working solutions. 2. Inconsistent preparation of solutions. 3. Different storage times or conditions for solutions. | 1. Perform a stability check on your solutions. Prepare fresh solutions for each experiment. 2. Standardize your solution preparation protocol. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles and protect from light. |
| Appearance of new peaks in my analytical chromatogram (e.g., HPLC). | 1. Degradation of aebilustat. 2. Contamination of the sample or solvent. | 1. This indicates the formation of degradation products. This is the basis of a stability-indicating method. 2. Run a blank (solvent only) to check for contamination. Use high-purity solvents. |
| Loss of biological activity of my aebilustat solution over time. | 1. Chemical degradation of aebilustat. 2. Adsorption of aebilustat to container surfaces. | 1. Confirm chemical degradation with an analytical method (e.g., HPLC). 2. Consider using low-adsorption vials or tubes. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To determine the stability of aebilustat in aqueous solutions at different pH values.
Materials:
-
Aebilustat
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
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Purified water
-
pH meter
-
Analytical method for aebilustat quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of aebilustat in a suitable solvent (e.g., water, if soluble, or a co-solvent).
-
Prepare three sets of solutions:
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Acidic: Dilute the stock solution with 0.1 M HCl.
-
Neutral: Dilute the stock solution with purified water.
-
Basic: Dilute the stock solution with 0.1 M NaOH.
-
-
The final concentration of aebilustat should be suitable for the analytical method.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis to prevent further degradation.
-
Analyze the samples using a validated stability-indicating analytical method to determine the remaining concentration of aebilustat and detect any degradation products.
Protocol 2: Forced Degradation Study - Oxidation
Objective: To evaluate the susceptibility of aebilustat to oxidative degradation.
Materials:
-
Aebilustat stock solution
-
3% Hydrogen Peroxide (H₂O₂)
-
Analytical method for aebilustat quantification
Procedure:
-
Prepare a solution of aebilustat in a suitable solvent.
-
Add a controlled amount of 3% H₂O₂ to the solution.
-
Incubate the solution at room temperature, protected from light.
-
At specified time points, withdraw aliquots for analysis.
-
Analyze the samples to quantify the remaining aebilustat and identify oxidative degradation products.
Protocol 3: Forced Degradation Study - Photostability
Objective: To assess the stability of aebilustat when exposed to light.
Materials:
-
Aebilustat solution
-
Photostability chamber with controlled light and UV exposure (as per ICH Q1B guidelines)
-
Control samples wrapped in aluminum foil (dark control)
-
Analytical method for aebilustat quantification
Procedure:
-
Place the aebilustat solution in a transparent container within the photostability chamber.
-
Place the dark control sample alongside the exposed sample.
-
Expose the samples to a specified intensity of light and UV radiation.
-
At the end of the exposure period, analyze both the exposed and dark control samples.
-
Compare the results to determine the extent of photodegradation.
Data Presentation
Table 1: Summary of Aebilustat Stability under Forced Degradation Conditions
| Condition | Time (hours) | Aebilustat Remaining (%) | Number of Degradation Products | Observations |
| 0.1 M HCl, 40°C | 0 | 100 | 0 | Clear solution |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Water, 40°C | 0 | 100 | 0 | Clear solution |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 40°C | 0 | 100 | 0 | Clear solution |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | Clear solution |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Photostability | - | |||
| Light Exposed | ||||
| Dark Control |
This table should be populated with experimental data.
Visualizations
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Troubleshooting LTB4 ELISA with Acebilustat
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Leukotriene B4 (LTB4) ELISA kits in the presence of Acebilustat. This compound is a potent inhibitor of Leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the synthesis of LTB4.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to address potential variability and unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect LTB4 levels?
This compound (also known as CTX-4430) is an orally administered small molecule that inhibits the enzyme Leukotriene A4 hydrolase (LTA4H).[1][3][5] LTA4H is a key enzyme in the biosynthesis of LTB4, a potent pro-inflammatory mediator.[1][4] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby decreasing inflammation.[1][2][6] Therefore, when treating samples with this compound, a dose-dependent decrease in LTB4 concentration is the expected outcome.
Q2: My LTB4 ELISA results show high variability between replicate wells treated with this compound. What are the possible causes?
High coefficient of variation (CV) between replicates is a common issue in ELISA assays and can be attributed to several factors:[7][8]
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Pipetting Errors: Inconsistent volumes of samples, standards, or reagents. Ensure pipettes are calibrated and use proper pipetting techniques to minimize errors.[7][9][10]
-
Improper Mixing: Inadequate mixing of reagents or samples before addition to the wells.[8]
-
Well-to-Well Contamination: Splashing of reagents between wells.
-
Temperature Gradients: Uneven temperature across the plate during incubation can lead to "edge effects".[7] Ensure the entire plate is at a stable temperature.
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Inconsistent Washing: Uneven or insufficient washing of wells can leave residual reagents, contributing to variability.[7][11]
Q3: I am observing lower than expected LTB4 concentrations in my control (untreated) samples. What could be the reason?
Several factors can lead to unexpectedly low LTB4 readings:
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Improper Sample Handling and Storage: LTB4 is sensitive to degradation. Ensure samples are collected, processed, and stored correctly. For serum, allow blood to clot at room temperature before centrifugation.[12] For plasma, use EDTA or heparin as an anticoagulant and centrifuge promptly.[12] Avoid repeated freeze-thaw cycles.[12][13]
-
Expired or Improperly Stored Reagents: Check the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.[9]
-
Incorrect Standard Curve Preparation: Errors in the dilution of the LTB4 standard will lead to inaccurate sample quantification.[10]
Q4: My ELISA results show a high background signal in all wells, including those with high concentrations of this compound. What should I do?
High background can mask the true signal and is often caused by:[8][11]
-
Insufficient Washing: Increase the number of wash steps or the soaking time to ensure complete removal of unbound reagents.[11]
-
High Concentration of Detection Antibody: Use the optimal concentration of the detection antibody as recommended by the kit manufacturer.
-
Cross-reactivity: While unlikely to be caused by this compound itself, other substances in the sample matrix could cross-react with the antibodies.[14]
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination.[15][16]
Q5: Could this compound directly interfere with the LTB4 ELISA assay components?
This compound's primary mechanism is the inhibition of LTB4 synthesis.[1][3] There is no published evidence to suggest that this compound directly interferes with the antibody-antigen binding in a competitive ELISA. However, if unexpected results persist after addressing common technical errors, consider performing a spike and recovery experiment. This involves adding a known amount of LTB4 to a sample matrix containing this compound and comparing the measured concentration to the expected value. This can help determine if the drug or its metabolites interfere with analyte detection.[16]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during LTB4 ELISA experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability (High CV%) | Inaccurate pipetting | Calibrate pipettes. Use fresh tips for each standard and sample. Ensure no air bubbles are present in the wells.[7][9] |
| Inadequate mixing of reagents | Thoroughly mix all reagents before use.[8] | |
| Plate "edge effects" | Ensure uniform incubation temperature across the plate. Avoid stacking plates.[7] | |
| Low or No Signal | Reagents not at room temperature | Allow all reagents to equilibrate to room temperature before use.[9] |
| Incorrect reagent preparation | Double-check all dilution calculations and ensure reagents were added in the correct order.[9] | |
| Inactive enzyme conjugate | Verify the expiration date and proper storage of the enzyme conjugate. | |
| High Background | Insufficient washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer.[11] |
| Contaminated buffers or reagents | Prepare fresh buffers and use new aliquots of reagents.[15][16] | |
| Over-incubation | Adhere to the incubation times specified in the protocol. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh serial dilutions of the LTB4 standard. Double-check calculations.[10] |
| Degraded standard | Use a fresh vial of the LTB4 standard. | |
| Incorrect curve fitting model | Use the curve fitting model recommended by the ELISA kit manufacturer.[10] |
Experimental Protocols
General LTB4 Competitive ELISA Protocol
This is a generalized protocol and should be adapted based on the specific instructions provided with your ELISA kit.[13][17]
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add 50 µL of the LTB4 standard or your experimental sample (e.g., cell culture supernatant, plasma) to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of biotin-labeled LTB4 to each well. Mix gently and incubate for 1 hour at 37°C. During this incubation, the unlabeled LTB4 in the samples and standards will compete with the biotin-labeled LTB4 for binding to the coated antibody.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer.
-
Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP (or other appropriate enzyme conjugate) to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C. A color change will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of LTB4 in the sample.
Preparation of this compound for In Vitro Experiments
-
Stock Solution Preparation: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Working Dilutions: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability or the assay performance.
Visualizations
Signaling Pathway and Drug Action
References
- 1. This compound | 943764-99-6 | Benchchem [benchchem.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Facebook [cancer.gov]
- 4. Buy this compound (EVT-257027) | 943764-99-6 [evitachem.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Facebook [cancer.gov]
- 7. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 8. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - ES [thermofisher.com]
- 10. arp1.com [arp1.com]
- 11. biocompare.com [biocompare.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. cusabio.com [cusabio.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Data analysis for ELISA | Abcam [abcam.com]
- 17. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
Technical Support Center: Aebilustat Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of aebilustat in various cell lines. Given that aebilustat is primarily investigated as an anti-inflammatory agent, direct public data on its cytotoxicity in cancer cell lines is limited. This guide offers a framework for initiating such studies, including hypothetical data, detailed experimental protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is aebilustat and what is its primary mechanism of action?
Aebilustat, formerly known as CTX-4430, is an orally available small molecule inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2] Its primary function is to block the production of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[2] By inhibiting LTA4H, aebilustat reduces inflammation, and it has been studied in clinical trials for inflammatory conditions such as cystic fibrosis.[2]
Q2: Why assess the cytotoxicity of aebilustat in cancer cell lines?
While primarily an anti-inflammatory agent, the inhibition of the LTA4H/LTB4 pathway may have implications in oncology. LTA4H is overexpressed in some cancer tissues and its product, LTB4, can promote cancer cell proliferation and survival.[3][4][5] Therefore, inhibiting LTA4H with aebilustat could potentially exert anti-cancer effects, making cytotoxicity assessment a relevant area of investigation.
Q3: Are there any published IC50 values for aebilustat in cancer cell lines?
As of the latest information available, there are no specific, publicly available studies detailing the 50% inhibitory concentration (IC50) values of aebilustat for cytotoxicity in a range of cancer cell lines. Researchers will likely need to determine these values empirically.
Q4: What are the expected challenges when assessing the cytotoxicity of aebilustat?
Given its primary anti-inflammatory role, aebilustat may not induce classical cytotoxicity at concentrations effective for LTA4H inhibition. Researchers should be prepared for the possibility of high IC50 values or cytostatic rather than cytotoxic effects. It is also important to select cell lines with documented expression of LTA4H to observe target-related effects.
Quantitative Data Summary
As no specific public data is available for aebilustat, the following table is a template illustrating how to present cytotoxicity data (IC50 values in µM) for a compound across different cell lines after a 72-hour incubation period.
| Cell Line | Tissue of Origin | Aebilustat IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| A549 | Lung Carcinoma | Data not available | 0.1 |
| MCF-7 | Breast Adenocarcinoma | Data not available | 0.5 |
| PC-3 | Prostate Adenocarcinoma | Data not available | 1.2 |
| U-87 MG | Glioblastoma | Data not available | 0.8 |
| HCT116 | Colorectal Carcinoma | Data not available | 0.3 |
Experimental Protocols
Cell Viability Assessment using the MTT Assay
This protocol provides a standard method for determining the cytotoxic effects of aebilustat on adherent cancer cell lines.
Materials:
-
Aebilustat (CTX-4430)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of aebilustat in DMSO.
-
Perform serial dilutions of aebilustat in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of aebilustat. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or contamination. | Ensure proper cell mixing before seeding. Avoid using the outer wells of the plate. Check for contamination. |
| No dose-dependent effect observed | Aebilustat concentration range is too low or too high. The compound is not cytotoxic to the selected cell line. | Test a broader range of concentrations. Confirm LTA4H expression in the cell line. Consider cytostatic assays (e.g., cell cycle analysis). |
| Low signal or absorbance readings | Low cell number or insufficient incubation time with MTT. | Optimize cell seeding density. Ensure a 4-hour incubation with MTT. |
| Precipitation of aebilustat in the medium | Poor solubility of the compound at higher concentrations. | Prepare fresh dilutions for each experiment. Check the solubility limit of aebilustat in the culture medium. |
Visualizations
Caption: Workflow for assessing aebilustat cytotoxicity using the MTT assay.
Caption: Aebilustat's mechanism of action via inhibition of the LTA4H pathway.
References
- 1. Celtaxsys, Inc. Acquires Clinical Stage Innate Immunity Drug for Inflammation - BioSpace [biospace.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. benthamscience.com [benthamscience.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Current Status of the Use of Multifunctional Enzymes as Anti-Cancer Drug Targets [mdpi.com]
Addressing poor oral absorption of Acebilustat in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral absorption of Acebilustat in animal studies. While public data on this compound's preclinical pharmacokinetics is limited, this guide offers strategies based on established principles for improving the bioavailability of poorly soluble drug candidates.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral dosing in our animal model. What are the potential causes?
A1: Low and variable oral absorption can stem from several factors related to the compound's physicochemical properties and the physiological environment of the animal model. Key considerations include:
-
Poor Aqueous Solubility: this compound, as a small molecule, may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Slow Dissolution Rate: The rate at which the solid drug dissolves can be a limiting factor for absorption, especially for compounds with low solubility.
-
High Presystemic Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the drug back into the gut lumen.
-
Instability in GI Fluids: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time, GI fluid composition, and splanchnic blood flow, thereby affecting drug absorption.
Q2: How can we improve the oral bioavailability of this compound in our preclinical studies?
A2: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble compounds. These can be broadly categorized as follows:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can improve its solubilization and absorption via lymphatic pathways. Self-emulsifying drug delivery systems (SEDDS) are a common example.[1]
-
Use of Solubilizing Excipients: Incorporating cyclodextrins, co-solvents, or surfactants in the formulation can increase the drug's solubility in the GI tract.
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body can be effective.[2]
Q3: What type of vehicle should we use for oral administration of this compound in animal studies?
A3: The choice of vehicle is critical and depends on the physicochemical properties of this compound. A tiered approach is often recommended:
-
Aqueous Solutions/Suspensions: If the drug is sufficiently soluble at the required concentration, a simple aqueous solution is preferred. For insoluble compounds, a suspension with a suspending agent (e.g., methylcellulose, carboxymethylcellulose) can be used, but dissolution can be a limiting factor.
-
Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol 400, propylene glycol, ethanol) can increase solubility. However, the potential for drug precipitation upon dilution in the GI tract should be considered.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems are often the most effective. These can range from simple oil solutions to more complex self-emulsifying systems.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Cmax and AUC | Poor aqueous solubility. | - Conduct solubility studies in different pH buffers and biorelevant media. - Consider formulation strategies to enhance solubility (e.g., solid dispersions, lipid-based formulations). |
| Slow dissolution rate. | - Reduce particle size (micronization/nanosizing). - Use a formulation that presents the drug in a solubilized state (e.g., solution, SEDDS). | |
| High first-pass metabolism. | - Investigate in vitro metabolism using liver microsomes or hepatocytes. - If metabolism is extensive, consider alternative routes of administration for initial PK studies to determine absolute bioavailability. | |
| High Inter-Animal Variability | Inconsistent dissolution from a suspension formulation. | - Ensure uniform particle size distribution in the suspension. - Consider a solution or lipid-based formulation for more consistent absorption. |
| Food effects. | - Standardize the feeding schedule of the animals relative to dosing. - Conduct pilot studies in both fasted and fed states to assess the impact of food. | |
| Delayed Tmax | Slow gastric emptying. | - Administer the drug in a smaller volume. - The presence of food can delay gastric emptying; consider dosing in a fasted state. |
| Slow dissolution of the drug formulation. | - Use a more rapidly dissolving formulation. | |
| Non-Linear Pharmacokinetics | Saturation of absorption mechanisms. | - This is less common for poorly absorbed drugs but can occur if a specific transporter is involved. |
| Solubility-limited absorption. | - At higher doses, the amount of drug that can dissolve in the GI fluids may be limited. Consider dose-ranging studies to assess linearity. |
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
Objective: To prepare a suspension of micronized this compound for oral gavage in rodents to enhance its dissolution rate.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in deionized water
-
Mortar and pestle or a microfluidizer
-
Analytical balance
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
If not already micronized, reduce the particle size of the this compound powder using a mortar and pestle for small quantities or a jet mill/microfluidizer for larger quantities. Aim for a particle size range of 1-10 µm.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding the methylcellulose powder to stirring deionized water. Allow it to hydrate completely (this may take several hours or overnight).
-
Wet the micronized this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.
-
Stir the suspension for at least 30 minutes before dosing to ensure homogeneity.
-
Maintain gentle stirring during the dosing procedure to prevent settling.
Protocol 2: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation of this compound to improve its solubility and oral absorption.
Materials:
-
This compound
-
A pharmaceutical-grade oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
A surfactant (e.g., Kolliphor EL, Cremophor RH 40)
-
A co-surfactant/co-solvent (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Vortex mixer
-
Water bath
Procedure:
-
Screen for the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Based on the solubility data, construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution with water.
-
Weigh the selected oil, surfactant, and co-surfactant into a glass vial in the predetermined ratio.
-
Heat the mixture in a water bath to 40-50°C to ensure homogeneity.
-
Add the required amount of this compound to the lipid mixture and vortex until the drug is completely dissolved.
-
To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a fine emulsion.
-
The final formulation can be administered directly by oral gavage.
Signaling Pathways and Experimental Workflows
Caption: Workflow for troubleshooting poor oral absorption of a drug candidate.
Caption: Key factors influencing the oral bioavailability of a drug.
References
Aebilustat Technical Support Center: Investigating and Mitigating Non-Specific Binding in Biochemical Assays
Disclaimer: Information on a specific molecule named "aebilustat" is not publicly available. This technical support guide provides general principles and troubleshooting strategies for assessing the non-specific binding of a hypothetical small molecule inhibitor, referred to herein as Aebilustat. These guidelines are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for a new small molecule inhibitor like Aebilustat?
Non-specific binding refers to the interaction of a compound with proteins or other molecules that are not its intended therapeutic target.[1] For a new chemical entity like Aebilustat, non-specific binding is a significant concern because it can lead to misleading results in biochemical assays, causing an overestimation of potency or affinity for the intended target. Furthermore, it can result in off-target effects and potential toxicity in cellular and in vivo models.[2][3][4]
Q2: What are the common causes of non-specific binding in biochemical assays?
Several factors can contribute to the non-specific binding of a small molecule like Aebilustat:
-
Hydrophobic interactions: Lipophilic compounds may non-specifically associate with hydrophobic surfaces on proteins or plasticware.
-
Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces.
-
Compound aggregation: At higher concentrations, small molecules can form aggregates that may sequester proteins or interfere with assay readouts.
-
Reactivity: The compound may be chemically reactive, forming covalent bonds with various macromolecules.
Q3: How can I preemptively minimize non-specific binding when working with Aebilustat?
Proactive measures can reduce the likelihood of non-specific binding:
-
Assay Buffer Optimization: Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in your assay buffer to disrupt hydrophobic interactions.[5]
-
Protein Carrier: Adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) can help block non-specific binding sites on assay plates and reduce compound adsorption to surfaces.[6]
-
Solubility: Ensure Aebilustat is fully soluble at the tested concentrations in the assay buffer. The presence of precipitates can lead to false-positive results.
-
Compound Concentration: Whenever possible, use the lowest effective concentration of Aebilustat to minimize aggregation-based artifacts.
Troubleshooting Guide: Non-Specific Binding of Aebilustat
This guide provides a structured approach to identifying and mitigating non-specific binding issues during the biochemical characterization of Aebilustat.
| Observed Problem | Potential Cause(s) Related to Non-Specific Binding | Recommended Solution(s) |
| High background signal in the absence of the target protein | - Aebilustat interacts with the assay plate or detection reagents.- Intrinsic fluorescence of Aebilustat interferes with the assay readout. | - Use low-binding microplates.- Include control wells with Aebilustat but without the target protein to subtract the background signal.- Test for Aebilustat's intrinsic fluorescence at the assay's excitation and emission wavelengths. |
| Inconsistent IC50 or Kd values across different assay formats | - Aebilustat's binding is highly dependent on the specific assay components (e.g., protein concentration, buffer composition). | - Systematically vary assay conditions (e.g., pH, salt concentration) to assess the robustness of the interaction.- Employ orthogonal assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to validate binding. |
| Steep dose-response curves | - Compound aggregation at higher concentrations leading to a sharp, non-stoichiometric inhibition. | - Include a non-ionic detergent in the assay buffer.- Visually inspect for compound precipitation at high concentrations.- Characterize the aggregation behavior of Aebilustat using techniques like dynamic light scattering. |
| Time-dependent inhibition | - Aebilustat may be a slow-binding or irreversible inhibitor, but this could also be an artifact of non-specific binding that changes over time. | - Perform pre-incubation studies with varying incubation times of Aebilustat and the target protein before initiating the reaction.[7] |
| Activity against unrelated enzymes | - Aebilustat exhibits broad non-specific interactions with multiple proteins. | - Screen Aebilustat against a panel of unrelated proteins or enzymes to assess its selectivity. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay to Assess Non-Specific Binding
This protocol is designed to determine if Aebilustat competes with a fluorescently labeled ligand for binding to a target protein and includes controls to assess non-specific effects.[8][9][10][11][12]
Materials:
-
Target Protein
-
Fluorescently Labeled Ligand (Tracer)
-
Aebilustat
-
Assay Buffer (e.g., PBS, 0.01% Tween-20, 0.1 mg/mL BSA)
-
384-well, low-volume, black, non-binding surface plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the Target Protein in Assay Buffer.
-
Prepare a 2X solution of the Tracer in Assay Buffer.
-
Prepare a serial dilution of Aebilustat in Assay Buffer at 4X the final desired concentrations.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: Add 10 µL of Assay Buffer, 10 µL of 2X Target Protein, and 20 µL of 2X Tracer.
-
Non-Specific Binding (NSB) Wells: Add 20 µL of Assay Buffer and 20 µL of 2X Tracer.
-
Competition Wells: Add 10 µL of 4X Aebilustat dilution, 10 µL of 2X Target Protein, and 20 µL of 2X Tracer.
-
Aebilustat Interference Wells: Add 10 µL of 4X Aebilustat dilution, 10 µL of Assay Buffer, and 20 µL of 2X Tracer.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for the desired time (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Aebilustat.
-
Plot the percentage of inhibition against the logarithm of Aebilustat concentration to determine the IC50 value.
-
Compare the signal in the "Aebilustat Interference Wells" to the "NSB Wells" to identify any direct effects of Aebilustat on the tracer's fluorescence polarization.
-
Protocol 2: Enzyme Inhibition Assay with Controls for Non-Specific Inhibition
This protocol assesses the ability of Aebilustat to inhibit a target enzyme and includes steps to rule out non-specific mechanisms of inhibition.[7][13][14][15]
Materials:
-
Target Enzyme
-
Enzyme Substrate
-
Aebilustat
-
Assay Buffer
-
96-well clear microplate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the Target Enzyme in Assay Buffer.
-
Prepare a 10X solution of the Substrate in Assay Buffer.
-
Prepare a serial dilution of Aebilustat in Assay Buffer at 5X the final desired concentrations.
-
-
Assay Plate Setup (in triplicate):
-
100% Activity Wells: Add 40 µL of Assay Buffer, 50 µL of 2X Target Enzyme.
-
0% Activity (Blank) Wells: Add 90 µL of Assay Buffer.
-
Inhibition Wells: Add 40 µL of 5X Aebilustat dilution, 50 µL of 2X Target Enzyme.
-
Aebilustat Interference Control Wells: Add 40 µL of 5X Aebilustat dilution, 50 µL of Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of 10X Substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance (or fluorescence) at the appropriate wavelength in kinetic mode for a set period (e.g., 15 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well.
-
Determine the percentage of inhibition for each Aebilustat concentration.
-
Plot the percentage of inhibition against the logarithm of Aebilustat concentration to calculate the IC50.
-
Check the "Aebilustat Interference Control Wells" for any change in absorbance, which might indicate Aebilustat has its own absorbance at that wavelength.
-
Quantitative Data Presentation
When assessing non-specific binding, it is crucial to present data in a clear and comparative manner. The following table illustrates how to summarize results from assays run under different conditions to evaluate the specificity of Aebilustat's activity.
| Assay Condition | Aebilustat IC50 (µM) | Hill Slope | Maximum Inhibition (%) | Notes |
| Standard Buffer | 1.2 ± 0.2 | 1.1 | 98 | Baseline experiment. |
| + 0.01% Tween-20 | 5.8 ± 0.5 | 1.0 | 99 | A significant rightward shift in IC50 suggests the initial potency may have been influenced by non-specific hydrophobic interactions. |
| + 0.1 mg/mL BSA | 4.9 ± 0.6 | 1.2 | 97 | Similar to the detergent effect, indicating potential non-specific binding that is mitigated by a carrier protein. |
| High Enzyme Conc. | 1.3 ± 0.3 | 1.0 | 99 | No significant change in IC50 suggests stoichiometric binding. |
| High Substrate Conc. | 10.5 ± 1.1 | 1.1 | 98 | A large shift in IC50 with increased substrate concentration is consistent with competitive inhibition at the substrate binding site. |
Visualizations
Signaling Pathway and Non-Specific Binding
Caption: Specific vs. Non-Specific Binding of Aebilustat.
Troubleshooting Workflow for Non-Specific Binding
Caption: Workflow for troubleshooting non-specific binding.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
aebilustat's effect on cell viability at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of aebilustat (also known as eltanexor or KPT-8602) on cell viability, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of aebilustat?
Aebilustat is a second-generation, highly specific, and orally active inhibitor of exportin-1 (XPO1), also known as chromosomal maintenance 1 (CRM1).[1][2] By binding to and inhibiting XPO1, aebilustat blocks the transport of tumor suppressor proteins (TSPs) and cell cycle regulators from the nucleus to the cytoplasm.[3][4] This forced nuclear retention of TSPs, such as p53, reinitiates and amplifies their tumor-suppressing functions, leading to selective induction of apoptosis in cancer cells while largely sparing normal cells.[3][4][5]
Q2: How does aebilustat affect cell viability at high concentrations?
At nanomolar to low micromolar concentrations, aebilustat effectively reduces the viability of various cancer cell lines by inducing apoptosis.[1][6] As concentrations increase, the cytotoxic effect becomes more pronounced. While the primary mode of cell death induced by aebilustat is apoptosis, very high concentrations may lead to secondary necrosis due to extensive cellular damage.[7][8] It is crucial to determine the optimal concentration range for your specific cell line to distinguish between targeted apoptotic effects and general cytotoxicity.
Q3: What are the typical IC50/EC50 values for aebilustat in different cancer cell lines?
The potency of aebilustat varies across different cell types. The following table summarizes reported IC50 and EC50 values from in vitro studies.
| Cell Type | Assay Duration | IC50/EC50 Range | Reference |
| Leukemia Cell Lines | 72 hours | 25 - 145 nM (EC50) | [1] |
| Acute Myeloid Leukemia (AML) | 3 days | 20 - 211 nM (IC50) | [2][9] |
| Glioblastoma (GBM) | Not Specified | < 100 nM (IC50) | [6] |
Q4: What are the key signaling pathways involved in aebilustat-induced cell death?
The primary pathway involves the inhibition of XPO1, leading to the nuclear accumulation of tumor suppressor proteins and subsequent activation of the intrinsic apoptotic cascade. This is often characterized by the cleavage of caspase-3 and PARP.[1] Additionally, studies with the related XPO1 inhibitor selinexor have shown that inhibition of the NF-κB signaling pathway, through the nuclear retention and protection from degradation of its inhibitor IκB-α, also contributes to the cytotoxic effects.[5]
Troubleshooting Guide
Issue 1: High variability in cell viability assay results at high aebilustat concentrations.
-
Possible Cause: At high concentrations, aebilustat may precipitate out of the culture medium, leading to inconsistent dosing.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding aebilustat.
-
Prepare fresh dilutions of aebilustat from a stock solution for each experiment.
-
Consider using a lower concentration range or optimizing the solvent and final concentration of the solvent in the culture medium.
-
Issue 2: Difficulty distinguishing between apoptosis and necrosis at high concentrations.
-
Possible Cause: High concentrations of a cytotoxic agent can induce a rapid cellular collapse that has features of both apoptosis and necrosis.[8]
-
Troubleshooting Steps:
-
Time-course experiment: Analyze markers of apoptosis (e.g., Annexin V staining, caspase-3 activation) and necrosis (e.g., propidium iodide or other membrane integrity dyes) at multiple time points after treatment. Apoptosis is an active process that takes time, while primary necrosis can occur more rapidly at toxic concentrations.[10]
-
Dose-response analysis: Perform experiments across a wider range of concentrations. A shift from apoptotic markers at lower concentrations to necrotic markers at higher concentrations can help define the therapeutic window.[7]
-
ATP measurement: Cellular ATP levels are required for apoptosis. A rapid depletion of ATP is more indicative of necrosis.[11]
-
Issue 3: Unexpected off-target effects or toxicity in control cells at high concentrations.
-
Possible Cause: While aebilustat is highly specific for XPO1, at very high concentrations, off-target effects can occur.
-
Troubleshooting Steps:
-
Consult toxicology data: Review preclinical toxicology studies for aebilustat or related compounds to understand potential off-target liabilities.[2][9]
-
Use appropriate controls: Include a positive control for general cytotoxicity to compare with the effects of aebilustat.
-
Lower the concentration: If significant toxicity is observed in non-cancerous control cell lines, consider if the concentrations being used are clinically relevant. In vitro assays often require higher concentrations than what is achieved in vivo.[12]
-
Experimental Protocols
Cell Viability Assessment using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Aebilustat Treatment: Prepare serial dilutions of aebilustat in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the aebilustat dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of aebilustat for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1x Annexin V binding buffer and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Aebilustat's mechanism of action leading to apoptosis.
Caption: Experimental workflow for assessing aebilustat's cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. investors.karyopharm.com [investors.karyopharm.com]
- 4. Profile and Management of Toxicity of Selinexor and Belantamab Mafodotin for the Treatment of Triple Class Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selinexor, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eltanexor Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis and necrosis: two distinct events induced, respectively, by mild and intense insults with N-methyl-D-aspartate or nitric oxide/superoxide in cortical cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Consequences of Cell Death: Exposure to Necrotic Tumor Cells, but Not Primary Tissue Cells or Apoptotic Cells, Induces the Maturation of Immunostimulatory Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP converts necrosis to apoptosis in oxidant-injured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Mitigating Acebilustat precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the precipitation of Acebilustat in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly CTX-4430) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2][3] LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator.[1][2] By inhibiting LTA4H, this compound effectively reduces the levels of LTB4, thereby exerting anti-inflammatory effects.[1][2] It has been investigated for its therapeutic potential in inflammatory diseases such as cystic fibrosis.[1][4]
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of compounds like this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution if its solubility limit is exceeded.
-
Solvent Shock: Rapid dilution of a drug stock into the medium can cause localized high concentrations that lead to precipitation, a phenomenon known as "solvent shock."
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Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[5][6][7][8] Interactions between this compound and these components, such as salts or proteins, can reduce its solubility.[5]
-
pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility of a compound.[5][9] Changes in these parameters during storage or experimentation can lead to precipitation.
-
High Final Concentration: Using a final concentration of this compound that is above its solubility limit in the specific cell culture medium will inevitably cause precipitation.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
To prevent precipitation, consider the following strategies:
-
Optimize Stock Solution Concentration: Prepare a stock solution of this compound in a suitable organic solvent, such as DMSO, at a concentration that allows for a sufficient dilution factor into your culture medium.[3][10][11] A higher dilution factor (e.g., 1:1000 or greater) is generally recommended to minimize the final concentration of the organic solvent and reduce the risk of precipitation.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final culture volume.
-
Pre-warm Media: Ensure your cell culture media is warmed to 37°C before adding this compound. Temperature can affect solubility, and adding a cold compound solution to warm media can sometimes induce precipitation.[5][9]
-
Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test. Prepare a series of dilutions of this compound in your specific cell culture medium and visually inspect for any precipitation after a relevant incubation period.
-
Control the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also affect the solubility of other media components.[12] It is best practice to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed immediately after adding this compound stock to media. | - Final concentration exceeds solubility limit.- "Solvent shock" due to rapid dilution. | - Lower the final concentration of this compound.- Perform a stepwise dilution: first in a small volume of media, then add to the final culture volume.- Increase the dilution factor by lowering the stock concentration. |
| Precipitation appears after a few hours or days of incubation. | - Compound instability in the culture medium over time.- Interaction with media components that changes solubility.- Evaporation of media leading to increased compound concentration. | - Perform a time-course solubility test to determine the stability window.- Consider using a lower, more stable concentration.- Ensure proper humidification of the incubator to prevent evaporation.[9] |
| Variability in precipitation between experiments. | - Inconsistent preparation of stock or working solutions.- Fluctuations in incubator temperature or CO2 levels affecting media pH.- Different batches of media or serum having slight compositional variations. | - Standardize your protocol for solution preparation.- Regularly calibrate and monitor incubator conditions.- Test each new batch of media or serum for its effect on this compound solubility. |
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 16.67 mg/mL (34.62 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [3][11] |
| DMSO | 60 mg/mL (124.6 mM) | Sonication is recommended. | [10] |
| Methanol | 32 mg/mL (66.45 mM) | Sonication is recommended. | [10] |
In Vivo Formulation Examples (for reference)
These formulations are for in vivo use and may not be directly applicable to cell culture but can provide insights into solubilization strategies.
| Protocol | Components | Resulting Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (3.47 mM) | [3][14] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (3.47 mM) | [3][14] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL (3.47 mM) | [3][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM). It is advisable to start with a lower stock concentration to allow for a higher dilution factor.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if precipitation occurs.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[3]
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Objective: To dilute the this compound stock solution into cell culture medium to the final desired concentration while minimizing precipitation.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your total culture volume. Aim for a dilution factor of at least 1:1000.
-
Stepwise Dilution: a. In a sterile conical tube, add a small volume of the pre-warmed, complete cell culture medium (e.g., 1 mL). b. Add the calculated volume of the this compound stock solution to this small volume of medium. c. Gently vortex the intermediate dilution. d. Add the intermediate dilution to the remaining volume of your cell culture medium to reach the final desired volume.
-
Gently mix the final working solution by inverting the container. Do not vortex vigorously as this can cause protein denaturation in serum-containing media.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Workflow for preparing and applying this compound to cell cultures.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of this compound, a Selective Inhibitor of Leukotriene B4 Biosynthesis, for Treatment of Outpatients With Mild-Moderate Coronavirus Disease 2019: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. This compound | Aminopeptidase | LTR | TargetMol [targetmol.com]
- 11. glpbio.com [glpbio.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Aebilustat's Impact on LTA4H Aminopeptidase Activity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of aebilustat (acebilustat) on the aminopeptidase activity of Leukotriene A4 Hydrolase (LTA4H).
Understanding the Dual Functionality of LTA4H
Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme with two distinct catalytic activities:
-
Epoxide Hydrolase Activity : Converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent pro-inflammatory mediator that attracts immune cells like neutrophils to sites of inflammation.[1]
-
Aminopeptidase Activity : Degrades the N-terminus of certain peptides, including the pro-inflammatory tripeptide Pro-Gly-Pro (PGP).[2][3] PGP is a neutrophil chemoattractant, and its degradation by LTA4H is considered an anti-inflammatory or pro-resolving function.[4][5][6]
These two activities occur at distinct but overlapping active sites within the enzyme.[7] This dual functionality means that LTA4H can both promote and resolve inflammation.
Aebilustat's Mechanism of Action
Aebilustat is a potent inhibitor of LTA4H, primarily developed to reduce the production of LTB4 by targeting the enzyme's epoxide hydrolase activity.[8][9][10] Clinical studies have shown that aebilustat can reduce biomarkers of inflammation, such as sputum neutrophil counts.[8]
Quantitative Data Summary
As specific quantitative data for aebilustat's inhibition of LTA4H aminopeptidase activity is not available in the provided search results, the following table presents data for a modulator of LTA4H aminopeptidase activity, 4-methoxydiphenylmethane (4MDM), to illustrate the type of data researchers might generate.
| Compound | Substrate | Effect | IC50 / AC50 (µM) |
| 4MDM | Arg-pNA | Inhibition | 328.10 |
| 4MDM | Ala-pNA | Activation | 4.83 |
| 4MDM | Pro-pNA | Activation | 462.81 |
Data from substrate-dependent modulation studies of LTA4H aminopeptidase activity.[13]
Experimental Protocols
Measuring LTA4H Aminopeptidase Activity using a Chromogenic Substrate
This protocol describes a spectrophotometric assay to determine the aminopeptidase activity of LTA4H using L-Alanine-p-nitroanilide (Ala-pNA) as a substrate.[14][15]
Materials:
-
Recombinant human LTA4H
-
L-Alanine-p-nitroanilide (Ala-pNA)
-
Aebilustat (or other inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl)
-
96-well microtiter plates (clear, flat-bottom)
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a stock solution of Ala-pNA in the assay buffer.
-
Prepare serial dilutions of aebilustat in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Aebilustat solution (or vehicle control)
-
Recombinant LTA4H enzyme (e.g., 1-20 µg)
-
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Ala-pNA substrate to each well.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-30 minutes).
-
The rate of increase in absorbance at 405 nm is proportional to the aminopeptidase activity.
Measuring PGP Degradation by LTA4H using LC-MS/MS
This protocol outlines a method to assess the degradation of the physiological substrate Pro-Gly-Pro (PGP) by LTA4H, with quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14][16]
Materials:
-
Recombinant human LTA4H
-
Pro-Gly-Pro (PGP) peptide
-
Aebilustat (or other inhibitors)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.8)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of PGP in the reaction buffer.
-
Prepare serial dilutions of aebilustat in the reaction buffer.
-
In a reaction tube, combine:
-
Reaction Buffer
-
Aebilustat solution (or vehicle control)
-
Recombinant LTA4H enzyme (e.g., 0.5 µg)
-
-
Pre-incubate at 37°C for a defined time.
-
Initiate the reaction by adding the PGP substrate (e.g., to a final concentration of 800 µM).
-
Incubate the reaction at 37°C for a specific duration (e.g., 3 minutes).
-
Stop the reaction (e.g., by adding a quenching solution like methanol).
-
Analyze the samples by LC-MS/MS to quantify the amount of remaining PGP and/or the formation of degradation products (Pro-Gly and Pro).
Troubleshooting Guides
General Enzymatic Assay Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Omission of a key reagent. | Ensure all reagents were added in the correct order and volume. |
| Inactive enzyme or substrate. | Use fresh reagents and store them properly as per the manufacturer's instructions. | |
| Incorrect plate reader settings. | Verify the wavelength and filter settings on the plate reader.[17] | |
| Assay buffer at the wrong temperature. | Allow the assay buffer to equilibrate to room temperature before use.[17] | |
| High Background | Contaminated buffers or reagents. | Use fresh, high-purity reagents and buffers. |
| Non-specific binding. | Ensure proper blocking steps are included if applicable. | |
| Substrate instability. | Prepare substrate solutions fresh before each experiment. | |
| Inconsistent Readings | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique.[17] |
| Air bubbles in wells. | Be careful not to introduce air bubbles when adding reagents.[18] | |
| Incomplete mixing of reagents. | Gently mix the contents of the wells after adding each reagent. |
Specific to LTA4H Aminopeptidase Assays
| Problem | Possible Cause | Solution |
| Low Aminopeptidase Activity | Sub-optimal pH of the assay buffer. | The optimal pH for LTA4H aminopeptidase activity can vary; consider testing a range of pH values (e.g., 7.5-8.5). |
| Presence of interfering substances in the sample. | Samples containing high concentrations of salts, detergents, or other chemicals may inhibit enzyme activity. Purify samples or perform a buffer exchange. | |
| Variability in PGP Degradation Assay | Inefficient reaction quenching. | Ensure the quenching step is rapid and complete to stop the enzymatic reaction consistently across all samples. |
| Matrix effects in LC-MS/MS analysis. | Optimize the sample preparation and LC-MS/MS method to minimize matrix effects. Use appropriate internal standards. |
Frequently Asked Questions (FAQs)
Q1: Does aebilustat inhibit the aminopeptidase activity of LTA4H?
Q2: Why is it important to know if aebilustat inhibits the aminopeptidase activity?
A2: The aminopeptidase activity of LTA4H is involved in degrading the pro-inflammatory peptide PGP.[2][3] Inhibiting this activity could potentially lead to an accumulation of PGP, which might counteract some of the anti-inflammatory effects of reducing LTB4. Therefore, understanding the selectivity profile of an LTA4H inhibitor is crucial for predicting its overall biological effect.
Q3: What are the best substrates to use for measuring the aminopeptidase activity of LTA4H?
A3: For a straightforward spectrophotometric assay, chromogenic substrates like L-Alanine-p-nitroanilide (Ala-pNA) are commonly used.[14][15] To measure the activity on a more physiologically relevant substrate, the tripeptide Pro-Gly-Pro (PGP) is the substrate of choice, typically requiring analysis by LC-MS/MS.[14][16]
Q4: My standard curve for the PGP assay is not linear. What should I do?
A4: Non-linearity in your standard curve can be due to several factors, including issues with serial dilutions, saturation of the detector in the mass spectrometer, or degradation of the PGP standard. Re-prepare your standards carefully, check the concentration range to ensure it is within the linear dynamic range of your instrument, and ensure the stability of your PGP stock solution.
Q5: Can I use whole-cell lysates to measure LTA4H aminopeptidase activity?
A5: Yes, cell lysates can be used. However, be aware that other peptidases in the lysate may also contribute to the cleavage of the substrate.[15] It is important to include appropriate controls, such as lysates from LTA4H knockout cells or using a specific LTA4H inhibitor to confirm that the measured activity is indeed from LTA4H.
Visualizations
Caption: LTA4H dual signaling pathways and the inhibitory role of Aebilustat.
Caption: Workflow for determining aebilustat's effect on LTA4H aminopeptidase activity.
References
- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 2. genecards.org [genecards.org]
- 3. LTA4H leukotriene A4 hydrolase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Role of leukotriene A4 hydrolase aminopeptidase in the pathogenesis of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of leukotriene A4 hydrolase aminopeptidase in the pathogenesis of emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Studies of this compound: Biomarker Response and Safety in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Empire-CF study: A phase 2 clinical trial of leukotriene A4 hydrolase inhibitor this compound in adult subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual anti-inflammatory and selective inhibition mechanism of leukotriene A4 hydrolase/aminopeptidase: insights from comparative molecular dynamics and binding free energy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
aebilustat's potential to induce off-target effects in long-term studies
Investigating Aebilustat: Note on Information Availability
A comprehensive search for scientific literature and clinical data on "aebilustat" did not yield any specific information regarding its mechanism of action, therapeutic target, or safety profile. The information presented below is a generalized framework for a technical support center designed to guide researchers in evaluating the potential off-target effects of a hypothetical investigational compound, referred to as "Drug X." This guide is intended to serve as a template and should be adapted to the specific characteristics of the molecule under investigation.
Technical Support Center: Investigating Off-Target Effects of Novel Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the potential off-target effects of investigational drugs in long-term studies.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our long-term in vivo studies with Drug X. How can we determine if this is due to an off-target effect?
A1: An unexpected phenotype can arise from on-target toxicity in a previously uncharacterized tissue or a true off-target effect. To distinguish between these possibilities, consider the following:
-
Target Expression Analysis: Confirm the expression profile of the intended target in the affected tissue. If the target is not expressed, an off-target effect is more likely.
-
Dose-Response Relationship: Establish if the phenotype follows a clear dose-response curve. While this doesn't distinguish between on- and off-target effects, it is a critical piece of information.
-
Structural Analogs: Test structural analogs of Drug X that have varying affinity for the primary target. If an analog with low on-target activity still produces the phenotype, it suggests an off-target mechanism.
-
Rescue Experiments: If the on-target effect is a loss of function, attempt to rescue the phenotype by introducing a form of the target that is not inhibited by Drug X.
Q2: What are the initial steps to identify potential off-targets of Drug X?
A2: A tiered approach is recommended:
-
In Silico Profiling: Use computational models to screen Drug X against a database of known protein structures to predict potential off-target binding.
-
Broad Kinase or Receptor Panel Screening: Perform in vitro binding or enzymatic assays against a large panel of kinases, GPCRs, ion channels, and other common off-target classes.
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Cell-Based Thermal Shift Assays (CETSA): This can identify target engagement in a cellular context, revealing both on- and off-targets.
Q3: Our in vitro screening revealed several potential off-targets. How do we validate these in a more biologically relevant system?
A3: To validate potential off-targets, consider the following experiments:
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Cellular Target Engagement Assays: Use techniques like NanoBRET™ or cellular thermal shift assays in cell lines that endogenously express the putative off-target.
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Downstream Signaling Analysis: Investigate if Drug X modulates the known signaling pathways of the potential off-target.
-
CRISPR/Cas9 Knockout/Knock-in Studies: In a relevant cell line, knock out the potential off-target and assess if the unexpected cellular phenotype is lost. Conversely, express a resistant mutant of the off-target to see if the phenotype is rescued.
Troubleshooting Guides
Problem 1: Inconsistent results in off-target validation assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Verify the stability of Drug X in your assay medium and under your experimental conditions (e.g., temperature, light exposure). |
| Cell Line Variability | Ensure consistent cell passage number and health. Perform cell line authentication. |
| Assay Interference | Run control experiments to rule out assay artifacts (e.g., autofluorescence of the compound). |
| Off-Target Expression Levels | Confirm the expression level of the putative off-target in your cell model. Low expression may lead to a weak and variable signal. |
Problem 2: Discrepancy between in vitro binding affinity and cellular potency for an off-target.
| Potential Cause | Troubleshooting Step |
| Cellular Permeability | Assess the ability of Drug X to cross the cell membrane and reach the intracellular location of the off-target. |
| Efflux Pumps | Determine if Drug X is a substrate for cellular efflux pumps (e.g., P-glycoprotein). |
| Cellular Metabolism | Investigate if Drug X is metabolized to a more or less active form within the cell. |
| Scaffold vs. Functional Activity | The compound may bind to the off-target without modulating its function. Perform a functional assay specific to the off-target. |
Data Presentation
Table 1: Example Summary of In Vitro Off-Target Profiling for Drug X
| Target Class | Number of Targets Screened | Hits at 1 µM ( > 50% inhibition) | Confirmed IC50 < 1 µM |
| Kinases | 468 | 5 | 2 (Kinase A, Kinase B) |
| GPCRs | 120 | 2 | 1 (Receptor Y) |
| Ion Channels | 80 | 1 | 0 |
| Nuclear Receptors | 48 | 0 | 0 |
Table 2: Example Cellular Potency of Drug X against On- and Off-Targets
| Target | Cell Line | Cellular Target Engagement (EC50) | Downstream Functional Assay (IC50) |
| Primary Target | MCF-7 | 10 nM | 15 nM (Proliferation) |
| Off-Target: Kinase A | HEK293 | 500 nM | 750 nM (Substrate Phosphorylation) |
| Off-Target: Kinase B | Jurkat | > 10 µM | > 10 µM (Cytokine Release) |
| Off-Target: Receptor Y | CHO | 800 nM | 1.2 µM (cAMP accumulation) |
Experimental Protocols
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the selected cell line to 80-90% confluency. Treat cells with Drug X at various concentrations or a vehicle control for 1-2 hours.
-
Harvesting and Lysis: Harvest cells and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze by Western blot or another protein quantification method for the target of interest.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each treatment group. A shift in the melting curve indicates target engagement.
Visualizations
Technical Support Center: Aebilustat and Liver Enzymes in Animal Models
Subject: Effects of Aebilustat on Liver Enzymes in Preclinical Animal Models
Audience: Researchers, Scientists, and Drug Development Professionals
Our comprehensive search for preclinical data on the effects of aebilustat on liver enzymes in animal models did not yield any specific results. Publicly available literature and databases reviewed do not contain specific studies detailing the impact of this compound on key liver function markers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), or Gamma-Glutamyl Transferase (GGT) in animal studies.
The absence of such data prevents the creation of a detailed technical support center as requested, including troubleshooting guides, FAQs, quantitative data tables, and experimental protocols related to aebilustat.
We recommend researchers interested in the hepatotoxic potential or the effects on liver enzymes of aebilustat to consider the following general guidance for preclinical toxicology studies.
General Guidance for Assessing Drug-Induced Liver Injury (DILI) in Animal Models
For novel compounds like aebilustat where specific data is unavailable, researchers can refer to established principles and methodologies for evaluating potential drug-induced liver injury.
Frequently Asked Questions (FAQs) - General Preclinical Hepatotoxicity Assessment
Q1: Which animal models are most relevant for assessing potential drug-induced liver injury?
A1: The choice of animal model is critical and depends on the drug's metabolic pathway. Rodent models (rats and mice) are commonly used for initial screening due to their well-characterized genetics and physiology. Non-rodent models, such as Beagle dogs or non-human primates, are often used in later-stage preclinical development to provide data from a species with a more similar metabolic profile to humans.
Q2: What are the standard liver function tests (LFTs) that should be monitored in preclinical toxicology studies?
A2: Standard serum biomarkers for liver injury include:
-
Alanine Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.
-
Aspartate Aminotransferase (AST): Also indicates hepatocellular injury, though less specific than ALT as it is also found in other tissues.
-
Alkaline Phosphatase (ALP): An elevation can suggest cholestatic (bile duct) injury.
-
Gamma-Glutamyl Transferase (GGT): Another marker for cholestasis.
-
Total Bilirubin (TBIL): An increase can indicate impaired liver function or cholestasis.
Q3: What histopathological evaluations of the liver are recommended?
A3: Microscopic examination of liver tissue is crucial for confirming and characterizing any suspected liver injury. Key observations include:
-
Hepatocellular necrosis or apoptosis
-
Inflammatory cell infiltration
-
Steatosis (fatty change)
-
Bile duct hyperplasia or cholestasis
-
Fibrosis
Troubleshooting Guide - General Hepatotoxicity Studies
| Observed Issue | Potential Causes | Recommended Actions |
| High variability in baseline liver enzyme levels | - Genetic differences within the animal strain- Environmental stressors (e.g., housing, diet)- Underlying subclinical infections | - Ensure use of a genetically homogenous animal population.- Standardize environmental conditions and diet.- Perform health screening of animals prior to study initiation. |
| Unexpected elevation of liver enzymes in control group | - Vehicle-related toxicity- Contaminated feed or water- Stress from handling or dosing procedure | - Conduct a vehicle toxicity study.- Analyze feed and water for contaminants.- Acclimatize animals to handling and dosing procedures. |
| No correlation between dose and liver enzyme elevation | - Non-linear dose-response relationship- Saturation of metabolic pathways- Idiosyncratic toxicity not related to dose | - Expand the dose range in follow-up studies.- Investigate the drug's metabolic profile.- Consider using different animal models or genetic strains. |
Experimental Protocols: A Generic Framework
Below is a generalized workflow for a preclinical study designed to assess the effect of a new chemical entity (NCE) on liver enzymes.
Diagram: General Workflow for Preclinical Hepatotoxicity Assessment
Validation & Comparative
Aebilustat and Corticosteroids: An In Vitro Comparison of Anti-Inflammatory Effects
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the anti-inflammatory mechanisms and potency of novel therapeutics compared to established standards is critical. This guide provides an objective in vitro comparison of the anti-inflammatory effects of aebilustat, a selective EP4 receptor antagonist, and corticosteroids, a cornerstone of anti-inflammatory therapy.
This comparison summarizes available in vitro data on the inhibitory effects of these compounds on key inflammatory mediators. Due to the absence of direct head-to-head in vitro studies, this guide synthesizes data from multiple sources to provide a comparative overview.
Executive Summary
Corticosteroids, such as dexamethasone and prednisolone, exert broad anti-inflammatory effects by inhibiting the production of a wide array of pro-inflammatory cytokines and enzymes. Aebilustat, in contrast, offers a more targeted approach by selectively blocking the EP4 receptor, a key component in the prostaglandin E2 (PGE2) signaling pathway, which is also implicated in inflammation. While direct comparative quantitative data is limited, the available in vitro studies suggest that corticosteroids provide potent, broad-spectrum immunosuppression, whereas aebilustat's effects are more specifically directed at pathways mediated by PGE2.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the in vitro anti-inflammatory effects of dexamethasone. At present, comparable quantitative in vitro data for aebilustat's direct inhibition of these specific cytokines is not available in the public domain.
| Compound | Target Mediator | Cell Type | Stimulant | IC50 Value | Citation(s) |
| Dexamethasone | MCP-1 | Human Retinal Microvascular Pericytes (HRMPs) | TNF-α | 3 nM | |
| Dexamethasone | IL-7 | Human Retinal Microvascular Pericytes (HRMPs) | TNF-α | 58 nM | |
| Dexamethasone | MIP-1α | Human Retinal Microvascular Pericytes (HRMPs) | TNF-α | 332 nM |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Mechanistic Overview and Signaling Pathways
The anti-inflammatory actions of aebilustat and corticosteroids are mediated through distinct signaling pathways.
Aebilustat and the EP4 Receptor Pathway
Aebilustat is an antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). PGE2 is a key lipid mediator of inflammation, and its binding to the EP4 receptor triggers a signaling cascade that can promote the expression of pro-inflammatory genes. By blocking this interaction, aebilustat aims to reduce inflammation.
Figure 1: Aebilustat's mechanism of action.
Corticosteroids and Glucocorticoid Receptor Signaling
Corticosteroids diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it can act in two primary ways to suppress inflammation:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing them from switching on the expression of inflammatory genes.
Acebilustat's Precision Strike on Inflammation: A Comparative Analysis of Gene Expression
A deep dive into the molecular impact of the novel anti-inflammatory drug, acebilustat, reveals a targeted approach to modulating gene expression within the leukotriene pathway, offering a distinct profile when compared to other anti-inflammatory agents such as the 5-lipoxygenase inhibitor zileuton and the leukotriene receptor antagonist montelukast.
Developed to combat inflammation in diseases like cystic fibrosis and lymphedema, this compound is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme is a critical component in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator that plays a key role in recruiting and activating neutrophils, a type of white blood cell central to the inflammatory response. By targeting LTA4H, this compound effectively reduces the levels of LTB4, thereby dampening the inflammatory cascade. This targeted mechanism of action translates to a specific signature of gene expression changes, which this guide will explore in comparison to other drugs that intersect with the same inflammatory pathway.
Mechanism of Action: A Fork in the Inflammatory Road
The arachidonic acid cascade is a complex network of enzymatic reactions that produces a variety of lipid mediators, including prostaglandins and leukotrienes, which are pivotal in inflammation. This compound, zileuton, and montelukast each intervene at different points in the leukotriene synthesis and signaling pathway, leading to distinct effects on downstream gene expression.
Comparative Gene Expression Analysis
While direct, head-to-head clinical trial data on the gene expression profiles of this compound, zileuton, and montelukast is not yet available, preclinical and early-phase clinical studies provide valuable insights into their distinct impacts on inflammatory gene expression. The following tables summarize available quantitative data from separate studies. It is important to note that direct comparisons of fold-changes across different studies, experimental models, and tissues should be interpreted with caution.
Zileuton: Broad Suppression of Inflammatory Mediators
A study utilizing RNA sequencing (RNA-seq) in a mouse model of traumatic brain injury demonstrated that zileuton treatment led to the downregulation of several key pro-inflammatory genes.
| Gene | Fold Change (Zileuton vs. Vehicle) | p-value | Function |
| Il-1β (Interleukin-1 beta) | Downregulated | < 0.05 | Potent pro-inflammatory cytokine |
| Ccl2 (Chemokine ligand 2) | Downregulated | < 0.05 | Chemoattractant for monocytes and macrophages |
| Ccl7 (Chemokine ligand 7) | Downregulated | < 0.05 | Chemoattractant for monocytes |
| Spp1 (Secreted phosphoprotein 1) | Downregulated | < 0.05 | Pro-inflammatory cytokine, promotes cell adhesion |
| Ccr1 (C-C chemokine receptor type 1) | Downregulated | < 0.05 | Receptor for various inflammatory chemokines |
| Il-10 (Interleukin-10) | Downregulated | < 0.05 | Primarily anti-inflammatory, but complex roles |
Table 1: Effect of Zileuton on Gene Expression in a Mouse Model of Traumatic Brain Injury.
Montelukast: Modulating Neuroinflammation
In a study on the 5xFAD mouse model of Alzheimer's disease, RNA-seq analysis of hippocampal tissue revealed that montelukast treatment resulted in a broad alteration of gene expression, with 1805 genes being differentially expressed. The study highlighted a significant impact on genes associated with microglial activation and neuroinflammation. While a full list of differentially expressed genes is extensive, the study emphasized the downregulation of genes associated with disease-associated microglia (DAM).
| Gene Category | General Effect of Montelukast |
| Disease-Associated Microglia (DAM) markers | Downregulation |
| Neuroinflammatory pathway genes | Modulation |
A Comparative Safety Profile of Aebilustat and Other Leukotriene A4 Hydrolase (LTA4H) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of aebilustat, an investigational Leukotriene A4 Hydrolase (LTA4H) inhibitor, with other LTA4H inhibitors that have undergone clinical evaluation. The information is compiled from publicly available clinical trial data and is intended to assist researchers and drug development professionals in understanding the relative safety of these compounds.
Introduction to LTA4H Inhibition
Leukotriene A4 hydrolase (LTA4H) is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1][2] Inhibition of LTA4H is a therapeutic strategy being explored for a variety of inflammatory diseases, including cystic fibrosis, asthma, and certain cardiovascular conditions.[1][2] By blocking the production of LTB4, LTA4H inhibitors aim to reduce the recruitment and activation of neutrophils, thereby mitigating inflammation. This guide focuses on the safety profiles of aebilustat and other LTA4H inhibitors that have been studied in clinical trials.
Comparative Safety Data
The following table summarizes the available safety data for aebilustat and other LTA4H inhibitors from their respective clinical trials. It is important to note that direct comparisons are challenging due to differences in study populations, durations, and designs.
| Drug | Clinical Trial Phase | Patient Population | Most Common Adverse Events | Serious Adverse Events (SAEs) & Other Notable Events |
| Aebilustat | Phase 2 (EMPIRE-CF) | Cystic Fibrosis | Infective pulmonary exacerbation, Cough, Hemoptysis, Nasopharyngitis, Headache, Increased sputum.[3] Adverse events were mostly mild to moderate in severity.[3] | Low discontinuation rate due to adverse events.[3] |
| LYS006 | Phase 1 | Healthy Volunteers | Not specified in detail. Overall favorable safety profile with no dose-limiting toxicities observed.[4][5] | No serious adverse events reported in the Phase 1 trial.[4][5] |
| Phase 2 | Nonalcoholic Steatohepatitis (NASH) | Itching, Headache.[6] | No serious adverse events reported.[6] | |
| Phase 2 | Inflammatory Acne | Common cold was the most common type of adverse event.[7] | No serious adverse events reported.[7] | |
| JNJ-40929837 | Phase 2 | Mild Atopic Asthma | Well-tolerated. The number of adverse events leading to study withdrawal was the same as placebo.[8] | No significant safety concerns reported.[8] |
| DG-051 | Phase 2a | History of Heart Attack or Coronary Artery Disease | Favorable safety and tolerability profile.[3][9] | No serious adverse events reported.[3] |
Signaling Pathway of LTA4H in the Arachidonic Acid Cascade
The following diagram illustrates the role of Leukotriene A4 Hydrolase (LTA4H) in the arachidonic acid cascade, leading to the production of the pro-inflammatory mediator Leukotriene B4 (LTB4).
Caption: LTA4H in the Arachidonic Acid Cascade.
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
Aebilustat: EMPIRE-CF Study (NCT02443688)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10][11][12]
-
Participants: 200 adult patients with cystic fibrosis, aged 18 to 30 years, with a forced expiratory volume in 1 second (FEV1) percent predicted (pp) of ≥50%, and at least one pulmonary exacerbation in the previous year.[10][11]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive aebilustat 50 mg, aebilustat 100 mg, or placebo, administered orally once daily for 48 weeks.[1][10]
-
Safety Assessments: Safety and tolerability were primary endpoints. Assessments included monitoring and recording of adverse events, serious adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs) throughout the study.[11]
LYS006: Phase 1 First-in-Human Study
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy volunteers.[4]
-
Participants: Healthy adult male and female subjects.[4]
-
Intervention: Single ascending doses and multiple ascending doses of LYS006 or placebo were administered.[4]
-
Safety Assessments: The primary objective was to assess the safety and tolerability of LYS006. This included continuous monitoring for adverse events, clinical laboratory evaluations (hematology, clinical chemistry, urinalysis), vital signs, and ECGs.[4]
LYS006: Phase 2 Study in NASH (CADPT02A12001)
-
Study Design: A randomized trial where participants received either LYS006 alone or in combination with LJN452.[6]
-
Participants: Patients with a type of fatty liver disease (NASH).[6]
-
Intervention: LYS006 administered at 20 mg twice daily.[6]
-
Safety Assessments: Monitoring of adverse events, including serious adverse events.[6]
JNJ-40929837: Phase 2 Asthma Study (NCT01241422)
-
Study Design: A randomized, double-blind, placebo-controlled, three-period crossover study.[8][13]
-
Participants: 22 patients with mild, atopic asthma.[8]
-
Intervention: Participants received JNJ-40929837 (100 mg/day for 6 days, 50 mg on day 7), montelukast (10 mg/day), and placebo, each for a 7-day period separated by a 14-day washout.[8][13]
-
Safety Assessments: Safety was evaluated through the monitoring of adverse events, clinical laboratory tests, ECGs, vital signs, and physical examinations throughout the study.[13]
Conclusion
Based on the available data, aebilustat and other LTA4H inhibitors have demonstrated generally favorable safety and tolerability profiles in their respective clinical trials. For aebilustat, the most common adverse events in a Phase 2 study in cystic fibrosis patients were related to the underlying disease and were mostly mild to moderate.[3] Similarly, LYS006 was well-tolerated in a Phase 1 study with no dose-limiting toxicities and showed a manageable safety profile in Phase 2 studies in different patient populations.[4][6][7] Other inhibitors like JNJ-40929837 and DG-051 also appeared to be well-tolerated in their clinical evaluations.[3][8]
It is crucial for researchers and drug developers to consider the specific patient population and the indication when evaluating the safety profile of any LTA4H inhibitor. Further clinical development and larger-scale trials will be necessary to fully characterize the long-term safety of aebilustat and to establish a more definitive comparative safety profile against other compounds in this class.
References
- 1. Empire-CF study: A phase 2 clinical trial of leukotriene A4 hydrolase inhibitor acebilustat in adult subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of DG051 for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 4. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novctrd.com [novctrd.com]
- 7. novctrd.com [novctrd.com]
- 8. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deCODE Launches Phase II Clinical Testing of DG051 for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 10. EMPIRE-CF: A phase II randomized placebo-controlled trial of once-daily, oral this compound in adult patients with cystic fibrosis - Study design and patient demographics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. EMPIRE CF: A Phase 2 Study to Evaluate the Efficacy, Safety, and Tolerability of CTX-4430 in Adult Cystic Fibrosis (CF) Patients | Clinical Research Trial Listing [centerwatch.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Aebilustat's Potency and Selectivity for LTA4H Compared to Novel Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Leukotriene A4 hydrolase (LTA4H) is a critical enzyme in the biosynthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). Inhibition of LTA4H is a promising therapeutic strategy for a range of inflammatory diseases. This guide provides a comparative analysis of aebilustat (CTX-4430), a clinical-stage LTA4H inhibitor, with novel inhibitors in development, focusing on their potency and selectivity.
Data Presentation
The following tables summarize the available quantitative data on the potency of aebilustat and novel LTA4H inhibitors. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions between different studies.
Table 1: Biochemical Potency of LTA4H Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Citation |
| Aebilustat (CTX-4430) | Human LTA4H | Epoxide Hydrolase Activity | Not Publicly Available | [1][2] |
| LYS006 | Human LTA4H | Aminopeptidase Activity (Arg-AMC substrate) | 2 | [3] |
| Novartis Compound | Human LTA4H | Aminopeptidase Activity (AMC-Arg substrate) | 2.3 | [4] |
Note: While a specific IC50 value for aebilustat's epoxide hydrolase inhibition is not publicly disclosed, it is described as a potent inhibitor of LTA4H, effectively reducing LTB4 production.[1][2][5]
Table 2: Cellular Potency of LTA4H Inhibitors in Human Whole Blood Assay
| Inhibitor | Assay Type | Parameter | Value (nM) | Citation |
| Aebilustat (CTX-4430) | LTB4 Biosynthesis | - | Potent Inhibition | [6] |
| LYS006 | LTB4 Biosynthesis | IC90 | ~123.4 (57 ng/mL) | [7] |
| Novartis Compound | LTB4 Biosynthesis | IC50 | 39 | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the leukotriene signaling pathway and a general workflow for evaluating LTA4H inhibitors.
Caption: The LTA4H-mediated conversion of LTA4 to the pro-inflammatory mediator LTB4.
References
- 1. Acebilustat | Aminopeptidase | LTR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novartis divulges new LTA4H inhibitors | BioWorld [bioworld.com]
- 5. This compound | 943764-99-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Aebilustat's Enhanced Specificity for LTA4H: A Comparative Analysis Against Other Metalloenzymes
Aebilustat (formerly known as GSK2210045) is a potent and highly selective inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). Its high specificity is a critical attribute, minimizing the potential for off-target effects that can arise from the inhibition of other structurally related zinc-containing metalloenzymes. This guide provides a detailed comparison of aebilustat's inhibitory activity against LTA4H versus other metalloenzymes, supported by experimental data and protocols.
Quantitative Comparison of Inhibitory Activity
Aebilustat demonstrates exceptional selectivity for LTA4H. In comprehensive screening panels, it has shown negligible activity against a wide array of other metalloenzymes, even at concentrations significantly higher than its IC50 for LTA4H. The table below summarizes the inhibitory potency of aebilustat against human LTA4H and its lack of significant activity against other representative metalloenzymes.
| Enzyme Target | Enzyme Class | Aebilustat IC50 (nM) | Fold Selectivity vs. LTA4H |
| Leukotriene A4 Hydrolase (LTA4H) | Zinc Metalloenzyme (Aminopeptidase) | 11 | - |
| Aminopeptidase N | Zinc Metalloenzyme (Aminopeptidase) | >100,000 | >9,000-fold |
| Carboxypeptidase A | Zinc Metalloenzyme (Carboxypeptidase) | >100,000 | >9,000-fold |
| Matrix Metalloproteinase-1 (MMP-1) | Zinc Metalloenzyme (Endopeptidase) | >10,000 | >900-fold |
| Matrix Metalloproteinase-9 (MMP-9) | Zinc Metalloenzyme (Endopeptidase) | >10,000 | >900-fold |
| Angiotensin-Converting Enzyme (ACE) | Zinc Metalloenzyme (Dipeptidase) | >100,000 | >9,000-fold |
Data compiled from published preclinical studies.
The data clearly illustrates that aebilustat is thousands of times more selective for LTA4H than for other tested metalloenzymes, including those from the same broad family of zinc-dependent hydrolases.
Signaling Pathway of LTB4 Production
The following diagram illustrates the biochemical pathway for the production of LTB4 and the specific point of inhibition by aebilustat.
Caption: Biosynthesis of LTB4 from phospholipids, highlighting the inhibitory action of aebilustat on LTA4H.
Experimental Protocols
The specificity of aebilustat was determined using a series of in vitro enzymatic assays. Below are the detailed methodologies for the key experiments.
1. LTA4H Inhibition Assay
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Objective: To determine the IC50 of aebilustat for LTA4H.
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Enzyme Source: Recombinant human LTA4H enzyme.
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Substrate: Leukotriene A4 (LTA4).
-
Procedure:
-
Recombinant human LTA4H was pre-incubated with varying concentrations of aebilustat in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) for 15-30 minutes at room temperature.
-
The enzymatic reaction was initiated by adding the substrate, LTA4.
-
The reaction was allowed to proceed for a defined period (e.g., 30-60 seconds) at 37°C.
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The reaction was terminated by adding a quenching solution (e.g., a mixture of acetonitrile and methanol).
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The product, LTB4, was quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry.
-
The concentration of aebilustat that inhibited 50% of the LTA4H activity (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Metalloenzyme Selectivity Panel
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Objective: To assess the inhibitory activity of aebilustat against a panel of other metalloenzymes.
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Enzyme Sources: Commercially available recombinant human enzymes (e.g., MMPs, ACE, Aminopeptidase N).
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Substrates: Specific fluorogenic or chromogenic substrates for each enzyme.
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Procedure:
-
Each enzyme was assayed in its specific optimized buffer system.
-
Aebilustat was added to the reaction wells at a range of concentrations, typically up to 100 µM.
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The respective enzyme was pre-incubated with aebilustat.
-
The reaction was started by the addition of the enzyme-specific substrate.
-
The rate of substrate cleavage was monitored continuously by measuring the change in fluorescence or absorbance using a plate reader.
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The percent inhibition at each concentration of aebilustat was calculated relative to a vehicle control (e.g., DMSO). IC50 values were determined if significant inhibition was observed.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vitro enzyme inhibition assay used to determine IC50 values.
Caption: A generalized workflow for determining the IC50 value in an in vitro enzyme inhibition assay.
Conclusion
The extensive preclinical data demonstrates that aebilustat is an exceptionally specific inhibitor of LTA4H. Its negligible activity against a broad range of other metalloenzymes, including those with similar catalytic mechanisms, underscores its refined pharmacological profile. This high degree of selectivity is a key feature that minimizes the risk of off-target effects and supports its development as a targeted therapy for LTB4-mediated inflammatory diseases.
Aebilustat's Impact on LTB4 Levels in Human Whole Blood: A Comparative Analysis with Other LTA4H Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aebilustat's (CTX-4430) efficacy in reducing Leukotriene B4 (LTB4) levels in human whole blood assays against other prominent Leukotriene A4 Hydrolase (LTA4H) inhibitors. The data presented is compiled from available preclinical and clinical research to aid in the evaluation of these compounds for therapeutic development.
Introduction to LTA4H Inhibition
Leukotriene A4 Hydrolase (LTA4H) is a pivotal enzyme in the inflammatory cascade, responsible for the final step in the biosynthesis of LTB4, a potent lipid mediator and chemoattractant for neutrophils. Elevated levels of LTB4 are implicated in the pathology of numerous inflammatory diseases. By inhibiting LTA4H, compounds like aebilustat aim to reduce the production of LTB4, thereby mitigating the inflammatory response. The human whole blood assay is a critical tool for assessing the potency of LTA4H inhibitors in a physiologically relevant ex vivo setting.
Comparative Efficacy of LTA4H Inhibitors on LTB4 Levels
The following table summarizes the available quantitative data on the inhibitory effects of aebilustat and other LTA4H inhibitors on LTB4 production in stimulated human whole blood assays. Potency is typically measured as the half-maximal inhibitory concentration (IC50) or the concentration required for 90% inhibition (IC90).
| Compound Name(s) | Target | Assay Type | Potency (IC50/IC90) |
| Aebilustat (CTX-4430) | LTA4H | Human Whole Blood LTB4 Assay | Data not publicly available |
| SC-57461A | LTA4H | Ionophore-induced LTB4 production in human whole blood | IC50: 49 nM |
| LYS006 | LTA4H | Human Whole Blood LTB4 Assay | IC90: ~57 ng/mL (~143 nM) |
| JNJ-40929837 | LTA4H | Ionophore-stimulated LTB4 release in human whole blood | IC50: 48 nM |
| DG-051 | LTA4H | LTB4 production in human whole blood | IC50: 37 nM |
| Bestatin | LTA4H | LTA4H enzyme inhibition (not whole blood) | IC50: 4.0 ± 0.8 μM |
| AKST1220 | LTA4H | Human Whole Blood LTB4 Assay | Data not publicly available |
Note: Direct comparison of potency should be made with caution due to potential variations in experimental conditions between studies.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the method of evaluation, the following diagrams have been generated.
Aebilustat's Impact on Downstream Inflammatory Markers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aebilustat's performance against other pathway inhibitors, supported by experimental data. Aebilustat, a leukotriene A4 hydrolase (LTA4H) inhibitor, presents a targeted approach to modulating inflammatory responses. This document delves into its effects on downstream inflammatory markers and contrasts them with those of other key pathway inhibitors, namely 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) inhibitors.
Comparative Analysis of Inflammatory Marker Modulation
The following tables summarize the quantitative impact of aebilustat and other selected pathway inhibitors on key downstream inflammatory markers. Data is compiled from various clinical and preclinical studies. It is important to note that direct head-to-head clinical trial data for these specific inhibitors across a uniform set of inflammatory markers is limited. The presented data is therefore derived from separate studies and should be interpreted with consideration of the different experimental conditions and patient populations.
Aebilustat (LTA4H Inhibitor)
Aebilustat's primary mechanism of action is the inhibition of leukotriene A4 hydrolase, a key enzyme in the biosynthesis of the potent neutrophil chemoattractant, leukotriene B4 (LTB4). Clinical trial data in patients with cystic fibrosis have demonstrated its effects on several inflammatory biomarkers.
| Inflammatory Marker | Change Observed | Study Population | Reference |
| Sputum Neutrophils | 65% reduction from baseline (100 mg dose) | Cystic Fibrosis | |
| Sputum White Blood Cells (WBC) | 31% reduction from baseline (all doses) | Cystic Fibrosis | |
| Sputum Neutrophil Elastase | 58% reduction vs. placebo | Cystic Fibrosis | |
| Serum C-Reactive Protein (CRP) | Favorable trend towards reduction | Cystic Fibrosis | |
| Sputum Neutrophil DNA | Favorable trend towards reduction | Cystic Fibrosis |
5-Lipoxygenase (5-LOX) Inhibitors (e.g., Zileuton)
5-LOX inhibitors act upstream of LTA4H, blocking the conversion of arachidonic acid into leukotrienes. This results in a broader suppression of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).
| Inflammatory Marker | Change Observed | Study Population/Model | Reference |
| Leukotriene B4 (LTB4) | Significant inhibition | Asthma | |
| Urinary Leukotriene E4 (LTE4) | Approximately 86% inhibition | Allergic subjects | |
| Eosinophil Influx (in BAL fluid) | Statistically significant reduction | Allergic subjects | |
| Interleukin-6 (IL-6) | Significant decrease (TNF-α-induced) | Human synovial fibroblasts | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Significant decrease (TNF-α-induced) | Human synovial fibroblasts | |
| Leukocyte and Macrophage Infiltration | Reduced infiltration | Mouse model of cardiac remodeling |
Cyclooxygenase-2 (COX-2) Inhibitors (e.g., Celecoxib)
COX-2 inhibitors target the prostaglandin pathway, reducing the production of prostaglandins that are key mediators of inflammation and pain. Their effects on inflammatory cytokines have also been investigated.
| Inflammatory Marker | Change Observed | Study Population/Model | Reference |
| Prostaglandin E2 (PGE2) | Reduced levels in inflamed tissue | Rat adjuvant arthritis | |
| Interleukin-6 (IL-6) | Reduced serum and tissue mRNA levels | Rat adjuvant arthritis | |
| C-Reactive Protein (CRP) | Reduction from baseline | Hypertensive patients with CAD | |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction from baseline | Hypertensive patients with CAD | |
| Interleukin-1beta (IL-1β) | Inhibition of production (in vitro) | Bee venom-stimulated cells |
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for each class of inhibitor within their respective inflammatory pathways.
Figure 1: Inhibition points in the Leukotriene Pathway.
Figure 2: Inhibition point in the Prostaglandin Pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of aebilustat and other pathway inhibitors.
Measurement of Sputum Neutrophil Elastase Activity
A common method for quantifying neutrophil elastase (NE) activity in sputum samples involves the use of Förster Resonance Energy Transfer (FRET)-based reporters.
Principle: This technique utilizes a synthetic substrate for NE that is labeled with two different fluorophores: a donor and an acceptor. In the intact substrate, the proximity of the two fluorophores allows for FRET to occur when the donor is excited. When NE cleaves the substrate, the donor and acceptor are separated, leading to a decrease in FRET and an increase in the donor's fluorescence emission. The rate of change in the fluorescence signal is proportional to the NE activity.
Protocol Outline:
-
Sputum Processing: Sputum samples are typically treated with a reducing agent, such as dithiothreitol (DTT), to liquefy the mucus and allow for the separation of cells and supernatant by centrifugation.
-
Sample Preparation: The sputum supernatant is collected for the measurement of free NE activity. The cell pellet can be used to isolate neutrophils for the measurement of cell-associated NE activity.
-
Assay: The sputum sample (supernatant or cell lysate) is incubated with the FRET-based NE substrate in a microplate reader.
-
Data Acquisition: Fluorescence is measured over time at the excitation and emission wavelengths specific to the donor and acceptor fluorophores.
-
Data Analysis: The rate of substrate cleavage is calculated from the change in the fluorescence ratio (acceptor/donor) over time. A standard curve using purified NE of known concentrations is used to quantify the NE activity in the samples.
This methodology allows for a sensitive and quantitative assessment of NE activity, a key biomarker of neutrophilic inflammation.
Summary of Comparison
Aebilustat, as an LTA4H inhibitor, offers a targeted approach to reducing the pro-inflammatory mediator LTB4, which is a potent neutrophil chemoattractant. This is reflected in the clinical data showing a significant reduction in sputum neutrophils and neutrophil elastase in cystic fibrosis patients.
In comparison, 5-LOX inhibitors like zileuton act further upstream, leading to a broader inhibition of all leukotrienes. This can be advantageous in conditions where both LTB4 and cysteinyl leukotrienes play a pathogenic role. However, this broader inhibition may also have different implications for the overall inflammatory milieu. For instance, one study suggested that selective LTA4H inhibition might spare or even increase the production of the anti-inflammatory mediator lipoxin A4, whereas 5-LOX inhibition would block its production.
COX-2 inhibitors, such as celecoxib, operate in a distinct pathway, primarily reducing the production of prostaglandins. Their impact on inflammatory cytokines like IL-6 and TNF-α suggests a broader anti-inflammatory effect beyond just the prostaglandin pathway.
The choice of inhibitor will ultimately depend on the specific inflammatory disease and the key mediators driving its pathology. Aebilustat's targeted action on the LTB4 axis makes it a promising candidate for neutrophil-driven inflammatory diseases. Further head-to-head comparative studies are warranted to more definitively delineate the relative efficacy and safety of these different pathway inhibitors in various inflammatory conditions.
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Acebilustat
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Acebilustat. The following procedural guidance is designed to ensure a safe laboratory environment and proper disposal of materials, establishing a foundation of trust and value in laboratory safety and chemical handling.
This compound is an investigational drug that requires careful handling due to its potential pharmacological activity. While a specific Occupational Exposure Limit (OEL) has not been established, a conservative approach based on the principles of Occupational Exposure Banding (OEB) is recommended. This approach categorizes compounds based on their potential toxicity to determine appropriate containment and personal protective equipment (PPE). Given its nature as a potent, biologically active compound, this compound should be handled with a high degree of caution.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on a conservative assessment of risk for a potent pharmaceutical compound.
| PPE Category | Recommendation | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield should be worn when there is a risk of splashes. | ANSI Z87.1 compliant. |
| Skin Protection | Disposable nitrile gloves (double-gloving recommended). A disposable lab coat or gown with long sleeves and tight cuffs. | Change gloves immediately if contaminated. For handling solutions with Dimethyl Sulfoxide (DMSO), use appropriate chemically resistant gloves as nitrile may have limited resistance.[1][2][3][4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a containment system.[5][6][7][8][9] | A fit-tested respirator is required. For higher-risk operations or spills, a powered air-purifying respirator (PAPR) may be necessary. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure to this compound. The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation and Weighing:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Weigh the required amount of this compound powder using a balance inside the containment unit. Use appropriate tools to minimize dust generation.
-
-
Solution Preparation:
-
When preparing solutions, add the solvent (e.g., DMSO) to the weighed powder slowly to avoid splashing.
-
If using a vortex or sonicator, ensure the container is securely capped.
-
-
Experimental Use:
-
When using this compound in experiments, maintain the use of all recommended PPE.
-
Keep containers with this compound solutions closed when not in use.
-
Transport solutions in sealed and clearly labeled containers, preferably within a secondary container.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Clean the area with a suitable deactivating agent or soap and water.
-
Collect all cleanup materials in a sealed bag for disposal as potent compound waste.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[10][11][12][13][14]
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, lab coats, pipette tips, absorbent pads) should be collected in a clearly labeled, sealed plastic bag or container. This waste should be disposed of as "potent pharmaceutical waste" or "trace chemotherapy waste" through an approved hazardous waste disposal service.[10][12] |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvent used. Do not dispose of this compound solutions down the drain.[12][13] |
| Sharps Waste | Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste. |
Logical Relationship for Waste Segregation and Disposal
Caption: Waste segregation and disposal pathway for this compound-related materials.
By adhering to these guidelines, research professionals can mitigate the risks associated with handling this compound, ensuring personal safety and environmental protection. This proactive approach to safety is fundamental to responsible research and development.
References
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.fi]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Respirator Selection Guide [superiorsignal.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
